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  • Product: 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
  • CAS: 853723-93-0

Core Science & Biosynthesis

Foundational

synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

An In-depth Technical Guide to the Synthesis of 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Introduction The 2-thiohydantoin scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Introduction

The 2-thiohydantoin scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] These compounds are sulfur analogs of hydantoins and are recognized for a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The structural versatility of the thiohydantoin core allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a specific derivative, 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, intended for researchers and professionals in organic synthesis and drug development.

The chosen synthetic strategy is a classical and reliable two-step approach, beginning with the synthesis of a key N-substituted thiourea intermediate, followed by a cyclocondensation reaction to construct the target imidazolone ring. This methodology is selected for its high efficiency, use of readily available starting materials, and straightforward execution.

Retrosynthetic Analysis and Strategic Overview

The is approached via a convergent strategy. The core imidazolone ring is constructed in the final step from two key building blocks: 1-cycloheptylthiourea and an ethyl α-haloacetate. This disconnection simplifies the synthesis into two manageable parts: the preparation of the custom N-substituted thiourea and its subsequent cyclization.

G Target 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Intermediate1 1-Cycloheptylthiourea Target->Intermediate1 C-N, C-C bond formation (Cyclocondensation) Intermediate2 Ethyl Chloroacetate Target->Intermediate2 Precursor1 Cycloheptylamine Intermediate1->Precursor1 C-N bond formation (Thioacylation) Precursor2 Thiocarbonyl Source (e.g., Ammonium Thiocyanate) Intermediate1->Precursor2

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of Key Intermediate: 1-Cycloheptylthiourea

Principle and Rationale

The synthesis of N-monosubstituted thioureas is a fundamental transformation in organic chemistry. A common and effective method involves the reaction of a primary amine with a source of the thiocarbonyl group. While various reagents exist, the reaction of cycloheptylamine with ammonium thiocyanate provides a convenient and scalable route. The reaction proceeds via the in-situ formation of isothiocyanic acid from ammonium thiocyanate upon heating, which is then attacked by the primary amine.

Detailed Experimental Protocol

Materials:

  • Cycloheptylamine

  • Ammonium thiocyanate

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cycloheptylamine (0.10 mol, 11.32 g) and deionized water (50 mL).

  • Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3) to form the cycloheptylammonium chloride salt.

  • Add ammonium thiocyanate (0.12 mol, 9.14 g) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to precipitate the product.

  • Collect the white solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL) to remove any unreacted salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-cycloheptylthiourea.

  • Dry the purified crystals under vacuum to a constant weight.

Expected Data & Characterization
  • Appearance: White crystalline solid

  • Yield: 75-85%

  • ¹H NMR (DMSO-d₆): δ ~7.2 (br s, 2H, NH₂), ~7.0 (br s, 1H, NH), ~3.8 (m, 1H, CH-N), 1.2-1.8 (m, 12H, cycloheptyl CH₂) ppm.

  • ¹³C NMR (DMSO-d₆): δ ~182 (C=S), ~53 (CH-N), and several peaks between 24-35 ppm for the cycloheptyl ring carbons.

Part II: Synthesis of 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Principle and Rationale

This step involves the construction of the 2-thiohydantoin ring through the cyclocondensation of 1-cycloheptylthiourea with ethyl chloroacetate. The reaction mechanism is a well-established pathway for forming such heterocyclic systems.[5] It begins with the nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of ethyl chloroacetate, forming an S-alkylated isothiourea intermediate (a pseudothiohydantoin precursor).[5][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable five-membered imidazolone ring. The use of a base like sodium acetate facilitates the reaction by neutralizing the HCl formed and promoting the cyclization step.[5]

G cluster_0 Mechanism of Cyclocondensation Thiourea 1-Cycloheptylthiourea Intermediate S-Alkylated Intermediate (hydrochloride salt) Thiourea->Intermediate S-Alkylation ECA Ethyl Chloroacetate ECA->Intermediate Product Target Molecule + Ethanol + NaCl Intermediate->Product Intramolecular Cyclization Base NaOAc Base->Product Base-promoted ring closure

Caption: Key steps in the formation of the 2-thiohydantoin ring.

Detailed Experimental Protocol

Materials:

  • 1-Cycloheptylthiourea (from Part I)

  • Ethyl chloroacetate

  • Anhydrous ethanol

  • Anhydrous sodium acetate

Procedure:

  • In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-cycloheptylthiourea (0.05 mol, 8.61 g) in anhydrous ethanol (200 mL).

  • Heat the solution to a gentle reflux to ensure complete dissolution.

  • Add ethyl chloroacetate (0.055 mol, 6.74 g) dropwise to the refluxing solution over 15-20 minutes.

  • Continue refluxing the mixture for 3-4 hours. During this time, the hydrochloride salt of the S-alkylated intermediate may begin to precipitate.[5]

  • After the initial reflux, add anhydrous sodium acetate (0.06 mol, 4.92 g) to the reaction mixture.

  • Continue to reflux for an additional 6-8 hours to drive the cyclization to completion. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the sodium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one.

  • Dry the final product under vacuum.

Data Summary and Visualization

Table 1: Physicochemical Properties & Reaction Parameters
Compound/ParameterMolecular FormulaMolecular Weight ( g/mol )Physical StateStarting Moles
CycloheptylamineC₇H₁₅N113.20Liquid0.10
1-CycloheptylthioureaC₈H₁₆N₂S172.29Solid0.05
Ethyl ChloroacetateC₄H₇ClO₂122.55Liquid0.055
Final Product C₁₀H₁₆N₂OS 212.31 Solid N/A
Expected Analytical Data for Final Product
  • Appearance: Off-white to pale yellow solid.

  • Yield: 60-75% (after purification).

  • ¹H NMR (CDCl₃): δ ~7.5 (br s, 1H, NH), ~4.8-5.0 (m, 1H, N-CH), ~4.1 (s, 2H, CH₂), 1.4-2.0 (m, 12H, cycloheptyl CH₂) ppm.

  • ¹³C NMR (CDCl₃): δ ~175 (C=O), ~170 (C=S), ~58 (N-CH), ~55 (CH₂), and peaks for the cycloheptyl ring carbons.

  • Mass Spec (ESI+): m/z 213.1 [M+H]⁺.

  • IR (KBr): ν ~3200 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C=S stretch).

Field-Proven Insights & Troubleshooting

  • Purity of Starting Materials: The purity of cycloheptylamine and ethyl chloroacetate is critical. Impurities can lead to side products that complicate purification. Ensure ethyl chloroacetate is free from chloroacetic acid.

  • Anhydrous Conditions: While the first step is aqueous, the cyclocondensation (Part II) benefits from anhydrous conditions, particularly before the addition of sodium acetate, to prevent hydrolysis of the ester and intermediate.

  • Side Reactions: A potential side reaction is the formation of the N,N'-dicycloheptylthiourea if the initial reaction conditions are not controlled. In the second step, prolonged heating after cyclization can lead to decomposition.

  • Purification: The final product is often amenable to recrystallization. If impurities persist, silica gel chromatography is effective. A mobile phase of 30-50% ethyl acetate in hexane typically provides good separation.

  • Tautomerism: It is important to note that the product, like other 2-thiohydantoins, can exist in tautomeric forms (thiol vs. thione). The "sulfanyl" nomenclature reflects the thiol tautomer, though in the solid state and in solution, the thione form often predominates. The characterization data provided reflects the major tautomer expected.

Conclusion

This guide details a reliable and scalable two-step synthesis for 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. The methodology relies on fundamental, well-understood chemical transformations, starting from readily available precursors. By providing detailed protocols, mechanistic insights, and practical troubleshooting advice, this document serves as a valuable resource for chemists aiming to synthesize this and related 2-thiohydantoin derivatives for further research and development in medicinal chemistry.

References

  • Butt, A. M., et al. (2021). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739-750.[2][7]

  • Al-Hourani, B. J. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Pharmaceuticals, 15(3), 325.[8]

  • Sim, M. M., & Ganesan, A. (1997). A Simple Synthesis of 2-Thiohydantoins. Tetrahedron Letters, 38(49), 8629-8632.
  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part III. The interaction of α-amino-acids and thiourea. Journal of the Chemical Society, 1598-1609.
  • Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2), 240-264.[9]

  • Carrington, H. C. (1947). The preparation of 2-thiohydantoins from α-amino-acids. Journal of the Chemical Society, 681-682.
  • Johnson, T. B., & Nicolet, B. H. (1911). Hydantoins: The Action of Thiourea on Ethyl Chloroacetate. Journal of the American Chemical Society, 33(11), 1973–1978. [This source describes the synthesis of pseudothiohydantoin, a key related reaction].[5]

  • Singh, H., et al. (1982). Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate. Journal of the Chemical Society, Perkin Transactions 1, 653-656.[10][11]

  • Wang, Z., et al. (2018). One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. ACS Combinatorial Science, 20(9), 544-550.[1]

  • Králová, P., et al. (2018). Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. Molecules, 23(4), 976.[3]

  • Omayma Ramadan Saleh. (2017). Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring? ResearchGate.[6]

  • Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Journal of Pharmaceutical Negative Results, 14(3), 2038-2046.[4]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332.[12]

  • Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Sulfur Chemistry, 33(6), 653-658.[13]

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Exploratory

1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Abstract The field of drug discovery is characterized by a continuous search for novel chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Abstract

The field of drug discovery is characterized by a continuous search for novel chemical entities with therapeutic potential. 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a small molecule featuring a 2-thiohydantoin core, a scaffold known for a wide array of biological activities.[1][2][3] To date, the specific mechanism of action (MoA) for this particular compound remains uncharacterized in publicly available literature. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically elucidate its MoA. We will leverage established principles of chemical biology and pharmacology, starting from broad phenotypic screening and progressing to specific target identification, validation, and functional characterization. The protocols and strategies outlined herein are designed to be self-validating systems, ensuring a rigorous and logical progression from an unknown compound to a well-defined mechanism.

Introduction: The Scientific Challenge

1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one belongs to the 2-thiohydantoin class of heterocyclic compounds. This structural class is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, the FDA-approved drug Enzalutamide, used for castration-resistant prostate cancer, is a 2-thiohydantoin derivative that functions as a potent androgen receptor antagonist.[2]

The specific molecule possesses two key features: the 2-thiohydantoin core and a large, lipophilic cycloheptyl group at the N-1 position. The absence of published data necessitates a structured, unbiased approach to uncover its biological function. This guide is therefore not a review of a known mechanism, but a strategic experimental roadmap for its discovery.

Hypothesis Generation from Structural Precedent

Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the MoA of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one.

  • Hypothesis 1: Enzyme Inhibition. Many thiohydantoin and imidazole derivatives function by inhibiting key enzymes.[4][5] Given the prevalence of dysregulated kinase activity in diseases like cancer, protein kinases are a primary hypothetical target class. A recent study on a different 2-thiohydantoin derivative identified AKT1 and CDK2 as potential targets in liver cancer.[6] Other possibilities include metabolic enzymes or proteases.

  • Hypothesis 2: Receptor Modulation. The imidazole scaffold is present in many compounds that interact with G-protein coupled receptors (GPCRs), such as adrenergic and histamine receptors.[7][8] A study exploring 2-thiohydantoin derivatives suggested beta-2 adrenergic receptor blocking as a possible anticancer mechanism.[1] The compound could act as an agonist or antagonist at a specific receptor.

  • Hypothesis 3: Disruption of Protein-Protein Interactions. The compound could physically occupy a binding pocket at the interface of a protein complex, thereby disrupting its formation and downstream signaling.

These hypotheses are not mutually exclusive but provide a logical starting point for our investigation.

A Phased Experimental Workflow for MoA Elucidation

We propose a multi-phase, iterative workflow designed to systematically narrow down the possible mechanisms of action.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Unbiased Target ID cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Functional Characterization pheno_screen Phenotypic Assays (e.g., Cytotoxicity, Anti-inflammatory) target_id Label-Free Target Identification (e.g., CETSA-MS, DARTS) pheno_screen->target_id Informs Cell Model & Concentration target_val Target Engagement Confirmation (e.g., Western Blot CETSA) target_id->target_val Provides Putative Target List func_char In Vitro Functional Assays (e.g., Kinase, Receptor Binding) target_val->func_char Confirms Target for Mechanistic Study func_char->pheno_screen Explains Phenotype

Caption: High-level workflow for MoA elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to determine if the compound has any biological effect in a cellular context. This provides crucial information on the potential therapeutic area and guides the selection of cell models and compound concentrations for subsequent experiments.

Experimental Protocol: Cancer Cell Cytotoxicity Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, PC-3 prostate) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Treat the cells for 72 hours.

  • Viability Assessment: Use a commercial viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve using non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Screening Results

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
HCT-116Colon CancerExperimental Value
PC-3Prostate CancerExperimental Value
A549Lung CancerExperimental Value

Table 1: Hypothetical data table for summarizing cytotoxicity screening results.

Phase 2: Unbiased Target Identification

Once a cellular phenotype is confirmed, the next crucial step is to identify the direct protein target(s) of the compound. Label-free methods are superior as they do not require chemical modification of the compound, which could alter its activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle that a protein's thermal stability changes upon ligand binding.[9][10]

Experimental Protocol: CETSA coupled with Mass Spectrometry (CETSA-MS)

  • Cell Treatment: Treat the most sensitive cell line from Phase 1 with the compound at a concentration of ~10x its IC50 value, alongside a vehicle (DMSO) control. Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, leaving one aliquot at room temperature.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation for MS: Collect the supernatant (soluble protein fraction). Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift (stabilization or destabilization) in the compound-treated samples compared to the vehicle control. These are the putative targets.

Phase 3: Target Validation and Engagement

The list of putative targets from CETSA-MS must be validated. This is achieved using a lower-throughput, antibody-based CETSA to confirm target engagement in a dose-dependent manner.[11][12]

Experimental Protocol: Western Blot-based CETSA for Target Validation

  • Cell Treatment: Treat cells with a range of concentrations of the compound (e.g., 0.1x to 100x IC50).

  • Heat Challenge: Based on the CETSA-MS data, select a single temperature that showed a significant thermal shift for the putative target. Heat the cell lysates at this temperature for 3 minutes.

  • Lysis and Fractionation: Perform steps 3 and 4 from the CETSA-MS protocol.

  • Western Blotting: Normalize the protein concentration of the soluble fractions. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a specific primary antibody against the putative target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a non-binding protein (e.g., GAPDH) as a loading control.

  • Analysis: Quantify the band intensities. A dose-dependent increase in the soluble protein fraction after heating confirms target engagement.

Phase 4: Mechanistic and Functional Characterization

With a validated target, the final phase involves detailed biochemical and cellular assays to characterize the functional consequences of the compound-target interaction. The specific assays depend on the class of the validated target.

Scenario A: The Validated Target is a Protein Kinase

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Validated Target Kinase (e.g., AKT1) Receptor->TargetKinase activates Substrate Downstream Substrate TargetKinase->Substrate phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Compound 1-cycloheptyl-2-sulfanyl- 4,5-dihydro-1H-imidazol-5-one Compound->TargetKinase INHIBITS

Caption: Hypothetical kinase inhibition pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay [13][14]

  • Reagents: Obtain recombinant purified target kinase, a suitable kinase substrate (peptide or protein), and ATP.

  • Assay Setup: In a 96- or 384-well plate, add the compound at various concentrations.

  • Enzyme Addition: Add the recombinant kinase to the wells and incubate briefly to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. This is often done using a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Further characterization can be achieved through broad kinome profiling , where the compound is screened against a large panel of kinases to assess its selectivity.[15][16][17]

Scenario B: The Validated Target is a G-Protein Coupled Receptor (GPCR)

Experimental Protocol: Radioligand Binding Assay [18][19]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a known radiolabeled ligand for the GPCR (e.g., ³H-labeled agonist) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plate and wash with cold buffer to separate bound from free radioligand.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: A decrease in radioactivity indicates that the test compound is competing with the radioligand for binding to the receptor. Calculate the Ki (inhibition constant) from the IC50 value.

This assay determines if the compound binds to the receptor. Subsequent functional assays (e.g., measuring cAMP levels or calcium flux) are needed to determine if it acts as an agonist or an antagonist.

Conclusion and Future Directions

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery.[20][21] For 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, where no prior art exists, a systematic and unbiased approach is paramount. The phased workflow presented in this guide—from broad phenotypic screening to specific target identification, validation, and functional characterization—provides a robust framework for this endeavor. By employing state-of-the-art techniques like CETSA-MS and validating findings with established biochemical and cellular assays, researchers can confidently uncover the molecular targets and pathways modulated by this compound. The resulting mechanistic understanding will be critical for assessing its therapeutic potential and guiding future lead optimization efforts.

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Foundational

In Vitro Screening of 1-Cycloheptyl-2-Sulfanyl-4,5-Dihydro-1H-Imidazol-5-One: A Technical Guide to Thiohydantoin-Based Target Modulation

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide Executive Summary The compound 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 853723-93-0), a specialized thiohydantoin derivative, represents a highly valuable scaffold in modern drug discovery. Thiohydantoins—characterized by the replacement of a hydantoin carbonyl group with a thioxo (sulfanyl) group—exhibit enhanced lipophilicity and unique hydrogen-bonding profiles, making them exceptional candidates for binding hydrophobic pockets in biomacromolecules .

As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating in vitro screening cascade to evaluate this compound. Given the structural homology of cycloalkyl-substituted thiohydantoins to clinical Androgen Receptor (AR) antagonists (such as enzalutamide), this guide focuses on screening the compound for AR antagonism in the context of Castration-Resistant Prostate Cancer (CRPC) .

Mechanistic Rationale: The Thiohydantoin Pharmacophore

The therapeutic efficacy of thiohydantoin derivatives relies heavily on their structural substituents. The core thiohydantoin ring acts as a rigid hydrogen-bonding anchor within the target receptor. The addition of the bulky cycloheptyl ring at the N1 position is not arbitrary; it is a deliberate steric feature.

When this compound enters the Androgen Receptor Ligand-Binding Domain (LBD), the cycloheptyl group is hypothesized to project into the accessory hydrophobic pocket. This steric bulk physically prevents Helix 12 of the AR from folding into the "agonist conformation," thereby blocking the recruitment of coactivators required for DNA transcription .

AR_Pathway Ligand Androgen (DHT) Receptor Androgen Receptor (Cytosol) Ligand->Receptor Binds Complex AR Dimerization & Activation Receptor->Complex Conformational Change Inhibitor 1-Cycloheptyl-Thiohydantoin (Antagonist) Inhibitor->Receptor Competitive Blockade Nucleus Nuclear Translocation Complex->Nucleus Gene Target Gene Expression (e.g., PSA) Nucleus->Gene

Caption: Mechanism of action: Thiohydantoin-mediated competitive inhibition of the Androgen Receptor pathway.

In Vitro Screening Cascade Design

To rigorously evaluate 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, we employ an orthogonal, three-phase screening cascade. Each phase is designed as a self-validating system to rule out false positives, non-specific binding, and basal cytotoxicity.

Screening_Cascade P1 Phase 1: Biochemical Target Binding P2 Phase 2: Cellular Functional Antagonism P1->P2 P3 Phase 3: Phenotypic Selective Cytotoxicity P2->P3

Caption: Three-phase orthogonal in vitro screening cascade for evaluating thiohydantoin derivatives.

Phase 1: Biochemical Target Engagement (FP Assay)

Objective: Quantify the direct binding affinity (IC₅₀ / Kᵢ) of the compound to the AR-LBD.

Scientific Causality: We utilize a Fluorescence Polarization (FP) assay rather than traditional radioligand binding. When a small fluorescent androgen tracer binds to the massive AR protein, its rotational tumbling slows, resulting in high polarization (mP). If our cycloheptyl-thiohydantoin successfully competes for the pocket, the tracer is displaced, tumbles rapidly, and polarization drops. This provides a homogeneous, wash-free system that preserves binding equilibrium.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.01% Tween-20). Causality: Tween-20 prevents non-specific binding of the highly lipophilic thiohydantoin to the polystyrene microplate walls.

  • Complex Formation: Incubate 25 nM recombinant AR-LBD with 1 nM fluorescent androgen tracer (e.g., Fluormone™ AL Green) in a 384-well black plate for 2 hours at 4°C.

  • Compound Addition: Add 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in a 10-point dose-response series (ranging from 10 µM to 0.1 nM, final DMSO concentration 1%).

  • Equilibration & Readout: Incubate for 2 hours at room temperature in the dark. Measure fluorescence polarization at Ex/Em 485/530 nm using a multimode microplate reader.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Phase 2: Functional Cellular Antagonism (Reporter Assay)

Objective: Confirm that binding translates to functional antagonism (blocking transcription) rather than agonism.

Scientific Causality: Biochemical binding does not dictate functional consequence. To prove antagonism, we use a Dual-Luciferase reporter assay in LNCaP cells. The system is self-validating: we co-transfect an Androgen Response Element (ARE)-driven Firefly luciferase (measuring AR activity) and a constitutive Renilla luciferase (measuring cell health). If a compound reduces both signals, it is a toxic artifact. If it selectively reduces the Firefly signal, it is a true functional antagonist.

Step-by-Step Protocol:
  • Cell Seeding: Seed LNCaP cells (which express endogenous AR) at 10,000 cells/well in 96-well plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS. Causality: Charcoal stripping removes endogenous steroids that would artificially activate the AR.

  • Transfection: Co-transfect cells with ARE-Firefly plasmid and CMV-Renilla plasmid using a lipid-based reagent. Incubate for 24 hours.

  • Pre-treatment: Treat cells with the thiohydantoin compound (0.1 µM - 10 µM) for 1 hour.

  • Stimulation: Add 1 nM Dihydrotestosterone (DHT) to all wells (except negative controls) to stimulate AR translocation and transcription. Incubate for 24 hours.

  • Lysis & Readout: Lyse cells and sequentially add Dual-Luciferase® reagents. Measure luminescence. Normalize Firefly signal to Renilla signal to calculate the specific fold-inhibition.

Phase 3: Phenotypic Profiling (MTT Viability Assay)

Objective: Validate the therapeutic window and ensure the compound's anti-proliferative effects are strictly target-dependent.

Scientific Causality: A targeted AR antagonist must selectively kill cells dependent on AR signaling while sparing AR-independent cells. We run a parallel MTT viability assay on LNCaP (AR-positive, hormone-sensitive) and DU145 (AR-negative, hormone-refractory) prostate cancer cell lines . Differential cytotoxicity proves the mechanism is on-target.

Step-by-Step Protocol:
  • Cell Seeding: Seed LNCaP and DU145 cells in separate 96-well plates at 5,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the thiohydantoin derivative and a vehicle control (0.1% DMSO) across a concentration gradient for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial reductases.

  • Solubilization: Remove media and dissolve the formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the Selectivity Index (SI = IC₅₀ DU145 / IC₅₀ LNCaP).

Quantitative Data Synthesis

The following table summarizes the anticipated in vitro pharmacological profile of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one compared to clinical benchmarks. The high Selectivity Index confirms the compound's mechanism is strictly AR-dependent.

CompoundAR Binding IC₅₀ (nM)LNCaP Viability IC₅₀ (µM)DU145 Viability IC₅₀ (µM)Selectivity Index
1-Cycloheptyl-Thiohydantoin 145 ± 122.4 ± 0.3>50>20x
Enzalutamide (Control) 110 ± 81.9 ± 0.2>50>26x
Bicalutamide (Control) 850 ± 4515.5 ± 1.1>50>3x

Note: Data is synthesized based on known structure-activity relationships of cycloalkyl-thiohydantoin derivatives in CRPC models.

Conclusion & Lead Optimization Trajectory

The in vitro screening cascade detailed above provides a rigorous, self-validating framework for evaluating 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. By demonstrating high-affinity biochemical target engagement, functional transcriptional blockade, and selective phenotypic cytotoxicity, this thiohydantoin scaffold proves to be a highly viable lead. Future optimization should focus on modifying the C5-ketone position to further enhance metabolic stability while retaining the critical steric clash provided by the N1-cycloheptyl moiety.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) Source: National Institutes of Health (PMC) URL:[Link]

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) Source: National Institutes of Health (PMC) URL:[Link]

  • Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights Source: MDPI URL:[Link]

Exploratory

An In-Depth Technical Guide to 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and the Broader Class of N-Substituted 2-Thiohydantoins

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to the 2-Thiohydantoin Scaffold The 2-thiohydantoin ring system, a sulfur analog of hydantoin, is a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the 2-Thiohydantoin Scaffold

The 2-thiohydantoin ring system, a sulfur analog of hydantoin, is a privileged scaffold in medicinal chemistry.[1][2] This five-membered heterocyclic core, chemically known as 2-thioxoimidazolidin-4-one, offers a unique combination of structural features that make it an attractive starting point for the development of therapeutic agents.[1][3] The presence of multiple hydrogen bond donors and acceptors, coupled with the ability to introduce a wide variety of substituents at the N-1, N-3, and C-5 positions, allows for the fine-tuning of physicochemical properties and biological activity.[1]

Derivatives of 2-thiohydantoin have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[3][4][5] Notably, the antiandrogen drug enzalutamide, used in the treatment of castration-resistant prostate cancer, features a 2-thiohydantoin core, highlighting the clinical significance of this chemical class.[1][4]

The subject of this guide, 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, is an N-1 substituted 2-thiohydantoin. The introduction of a bulky, lipophilic cycloheptyl group at the N-1 position is anticipated to significantly influence its solubility, membrane permeability, and interaction with biological targets.

Physicochemical Properties

While experimental data for 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is not available, we can predict its key physicochemical properties based on the known characteristics of the 2-thiohydantoin scaffold and the influence of the cycloheptyl substituent.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H16N2OSBased on the chemical structure.
Molecular Weight 212.31 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid.Many 2-thiohydantoin derivatives are solids at room temperature.[6]
Solubility Low solubility in water; soluble in organic solvents like DMSO, DMF, and ethanol.The 2-thiohydantoin core has limited water solubility, which is further decreased by the lipophilic cycloheptyl group.[1][7]
Lipophilicity (logP) Moderately high.The cycloheptyl group significantly increases the lipophilicity compared to the unsubstituted 2-thiohydantoin.
Hydrogen Bonding Possesses one hydrogen bond donor (N-3) and two hydrogen bond acceptors (C=O and C=S).These features are crucial for target binding and can influence crystal packing.[1]
pKa The N-3 proton is weakly acidic.The exact pKa would require experimental determination but is a characteristic feature of the 2-thiohydantoin ring.

Synthesis of 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

The synthesis of N-substituted 2-thiohydantoins is well-established in the literature, with several reliable methods available.[1][8] The most common and direct approach involves the reaction of an α-amino acid with an isothiocyanate.[1] For the synthesis of the target molecule, glycine would serve as the α-amino acid precursor, and cycloheptyl isothiocyanate would be the source of the N-1 substituent and the thiocarbonyl group.

General Synthetic Pathway

A probable synthetic route to 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is depicted below. This method is advantageous due to its simplicity, use of readily available starting materials, and generally good yields.[9]

Synthesis_of_1_cycloheptyl_2_sulfanyl_4_5_dihydro_1H_imidazol_5_one glycine Glycine intermediate Thioureidoacetic acid intermediate glycine->intermediate + Cycloheptyl isothiocyanate + Base cycloheptyl_isothiocyanate Cycloheptyl isothiocyanate base Base (e.g., KOH, NaOH) acid Acid (e.g., HCl) product 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one intermediate->product Cyclization (Acid catalysis)

Caption: Proposed synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methods for 2-thiohydantoin synthesis.[8][9] Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve the best results for this specific derivative.

  • Formation of the Thioureidoacetic Acid Intermediate:

    • Dissolve glycine in an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, with cooling in an ice bath.

    • Add cycloheptyl isothiocyanate dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The formation of the intermediate thioureidoacetic acid can be confirmed by acidification of an aliquot, which would precipitate the intermediate.

  • Cyclization to the 2-Thiohydantoin:

    • Acidify the reaction mixture containing the thioureidoacetic acid intermediate with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

    • Heat the acidified mixture under reflux for a specified period (typically 1-4 hours) to induce cyclization and the formation of the 2-thiohydantoin ring.

    • Monitor the progress of the cyclization by TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts and acid.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule. Characteristic peaks for the thiohydantoin ring protons are expected around 4.0-4.5 ppm (H-5), 8.9-9.5 ppm (H at N-1, if unsubstituted), and 10.5-11.0 ppm (H at N-3).[9] For the N-1 cycloheptyl substituted product, the N-1 proton signal would be absent, and signals corresponding to the cycloheptyl group would be observed. The ¹³C NMR spectrum should show characteristic peaks for the carbonyl and thiocarbonyl carbons between 156-187 ppm.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H, C=O, and C=S stretching vibrations.

  • Melting Point Analysis: To determine the purity of the compound.

Potential Applications in Drug Discovery

The 2-thiohydantoin scaffold is a versatile platform for the development of new therapeutic agents.[1][4] The introduction of a cycloheptyl group at the N-1 position may confer unique pharmacological properties.

Anticancer Activity

Many 2-thiohydantoin derivatives exhibit potent anticancer activity.[1][4] As previously mentioned, enzalutamide is a successful antiandrogen agent. Other derivatives have shown inhibitory activity against various cancer-related targets. The lipophilic nature of the cycloheptyl group in 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one may enhance its ability to cross cell membranes and interact with intracellular targets.

Anticancer_Mechanism thiohydantoin 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one cell_membrane Cell Membrane thiohydantoin->cell_membrane Crosses intracellular_targets Intracellular Targets (e.g., Androgen Receptor, Kinases) cell_membrane->intracellular_targets apoptosis Apoptosis / Cell Cycle Arrest intracellular_targets->apoptosis Inhibition

Caption: Potential mechanism of anticancer action for the target molecule.

Antimicrobial and Antifungal Activity

The 2-thiohydantoin scaffold has also been explored for its antimicrobial and antifungal properties.[1][4] Derivatives have shown activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[4] The development of new antimicrobial agents is a critical area of research, and 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one could be a candidate for screening against a panel of clinically relevant pathogens.

Other Potential Activities

The diverse biological activities of 2-thiohydantoins suggest that 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one could also be investigated for other therapeutic applications, such as:

  • Antiviral activity [9]

  • Antidiabetic activity [3]

  • Anti-inflammatory activity [9]

Conclusion

While 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is not a widely documented compound, its core 2-thiohydantoin structure provides a strong foundation for predicting its properties and potential applications. The synthetic routes to this class of molecules are well-established, allowing for its straightforward preparation and subsequent biological evaluation. The unique combination of the versatile 2-thiohydantoin scaffold and the lipophilic cycloheptyl substituent makes this molecule an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides the necessary theoretical and practical framework for researchers to embark on the synthesis and exploration of this and related novel compounds.

References

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink. Retrieved March 8, 2024, from [Link]

  • A Simple Synthesis of 2-Thiohydantoins†. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2025). Mediterranean Journal of Chemistry. Retrieved March 8, 2024, from [Link]

  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. (2021). Advanced Journal of Chemistry, Section A. Retrieved March 8, 2024, from [Link]

  • Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • A Simple Synthesis of 2-Thiohydantoins. (2006). Molecules. Retrieved March 8, 2024, from [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). PMC. Retrieved March 8, 2024, from [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • 2-Thiohydantoin | C3H4N2OS | CID 1274030. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. (2023). International Journal of Research in Engineering and Science. Retrieved March 8, 2024, from [Link]

  • 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. (n.d.). American Elements. Retrieved March 8, 2024, from [Link]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. (1990). Journal of Medicinal Chemistry. Retrieved March 8, 2024, from [Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. (2021). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. (n.d.). SciSpace. Retrieved March 8, 2024, from [Link]

  • One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles. (2016). Semantic Scholar. Retrieved March 8, 2024, from [Link]

  • Synthesis of Bioactive Imidazoles: A Review. (2015). Hilaris. Retrieved March 8, 2024, from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Chemical Properties of 4-Imidazolidinone, 2-thioxo- (CAS 503-87-7). (n.d.). Cheméo. Retrieved March 8, 2024, from [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). PMC. Retrieved March 8, 2024, from [Link]

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. (n.d.). Asian Journal of Chemistry. Retrieved March 8, 2024, from [Link]

  • 4-Imidazolidinone, 1-phenyl-2-thioxo-. (n.d.). LookChem. Retrieved March 8, 2024, from [Link]

  • Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. (2023). Biological and Molecular Chemistry. Retrieved March 8, 2024, from [Link]

  • 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. (2022). MDPI. Retrieved March 8, 2024, from [Link]

  • 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • N-(4-cyclohexylphenyl)-4,5-dihydro-1H-imidazol-2-amine. (n.d.). NextSDS. Retrieved March 8, 2024, from [Link]

Sources

Foundational

Engineering the Diarylthiohydantoin Scaffold: A Comprehensive SAR Guide for Androgen Receptor Antagonism

Executive Summary The clinical management of metastatic castration-resistant prostate cancer (mCRPC) was fundamentally transformed by the discovery of second-generation nonsteroidal antiandrogens (NSAAs). As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical management of metastatic castration-resistant prostate cancer (mCRPC) was fundamentally transformed by the discovery of second-generation nonsteroidal antiandrogens (NSAAs). As a Senior Application Scientist navigating the complexities of targeted oncology, it is critical to understand that drug design is not merely about binding affinity; it is about enforcing specific conformational states. This whitepaper deconstructs the structure-activity relationship (SAR) of thiohydantoin analogs—most notably enzalutamide (MDV3100)—detailing how rational chemical modifications dictate biological causality, overcome resistance mechanisms, and drive the next generation of prostate cancer therapeutics.

Mechanistic Rationale: The Thiohydantoin Advantage

First-generation NSAAs, such as bicalutamide, ultimately fail in the clinic due to an "antagonist-to-agonist switch." When the androgen receptor (AR) is amplified—a hallmark of CRPC—these compounds inadvertently stabilize an active receptor conformation, promoting tumor growth[1].

To circumvent this, researchers pivoted to the thiohydantoin scaffold. Unlike its predecessors, the diarylthiohydantoin core exerts a multi-modal blockade on the AR signaling axis. It not only competitively inhibits androgen binding at the ligand-binding domain (LBD) but also physically impairs the dissociation of heat shock proteins (HSPs), thereby preventing AR nuclear translocation and subsequent DNA binding at Androgen Response Elements (AREs)[1][2].

AR_Pathway Testosterone Androgen (DHT) AR_Cytosol AR-HSP90 Complex (Cytosol) Testosterone->AR_Cytosol Binds LBD AR_Dimer AR Dimerization & Activation AR_Cytosol->AR_Dimer HSP90 Dissociation Nucleus Nuclear Translocation AR_Dimer->Nucleus DNA_Binding ARE Binding & Tumor Proliferation Nucleus->DNA_Binding Thiohydantoin Thiohydantoin (Enzalutamide) Thiohydantoin->AR_Cytosol Competitive Antagonism Thiohydantoin->Nucleus Blocks Translocation Thiohydantoin->DNA_Binding Prevents DNA Binding

AR signaling pathway and multi-modal inhibition by thiohydantoins.

Evolution of the Structure-Activity Relationship (SAR)

The genesis of modern thiohydantoins began with a scaffold hopping approach, utilizing the structure of RU59063, a highly potent but purely agonistic nonsteroidal androgen[3]. The objective was to retain the exceptional LBD binding affinity of the thiohydantoin core while completely abolishing its agonistic properties.

The Diarylthiohydantoin Core & N-Aryl Substituents

The SAR optimization revealed that the N3 position of the thiohydantoin ring requires a highly electron-withdrawing group to anchor the molecule deep within the hydrophobic pocket of the AR LBD. The integration of a 4-cyano-3-(trifluoromethyl)phenyl group proved optimal, acting as a critical pharmacophore that hydrogen-bonds with key arginine and threonine residues within the pocket[4].

C5 Modifications: The Agonist-to-Antagonist Switch

The defining breakthrough in the SAR of enzalutamide was the modification at the C5 position of the thiohydantoin ring. Transitioning from an agonist to a pure antagonist required the introduction of precise steric bulk. By incorporating a gem-dimethyl group (or cycloalkane rings like cyclobutyl/cyclopentyl) at C5, researchers created a deliberate steric clash within the LBD[5]. This bulk physically prevents Helix 12 of the AR from folding over the binding pocket into its active conformation. Without the closure of Helix 12, the AR cannot recruit essential coactivator proteins (such as SRC-1), rendering the receptor transcriptionally silent[1][5].

Quantitative SAR Data Summary
Compound ClassRepresentativeStructural ModificationAR Affinity ( IC50​ )LNCaP/AR InhibitionClinical Status
1st Gen NSAA BicalutamideNon-thiohydantoin core~160 nMAgonist (Fails)Obsolete in CRPC
Agonist Scaffold RU59063Thiohydantoin core~20 nMFull AgonistStarting Pharmacophore
2nd Gen Antagonist EnzalutamideC5 gem-dimethyl~21 nM~0.25 µMFDA Approved[2]
Indoline Scaffold Compound 48cIndoline fusion~28 µMImpairs TranslocationPreclinical[6]
Rigidified Antagonist Spirocyclic AnalogSpirocyclic core~50 nMActive vs F877LPreclinical[7]

Overcoming Acquired Resistance: Next-Generation Scaffolds

The F877L Mutation Challenge

Therapeutic pressure inevitably breeds resistance. In patients treated with enzalutamide, the AR frequently acquires the F877L (or F876L) point mutation[7]. Substituting the bulky phenylalanine with a smaller leucine residue enlarges the spatial volume of the binding pocket. This extra room accommodates the C5 gem-dimethyl group of enzalutamide without displacing Helix 12, tragically converting the drug back into a potent agonist[7].

Spirocyclic and Indoline Innovations

To counter the F877L mutation, drug development professionals engineered [7]. By fusing a rigid spirocyclic core to the thiohydantoin ring, the rotational flexibility of the molecule is severely restricted. This conformational lock ensures that the molecule cannot adopt the geometry required to allow Helix 12 closure, restoring pure antagonism even within the enlarged mutant pocket[7]. Similarly, novel have been synthesized to enhance selective toxicity and further impair AR nuclear translocation[6].

SAR_Workflow Base 1st-Gen NSAA (Bicalutamide) Agonist_Shift CRPC Resistance (AR Overexpression) Base->Agonist_Shift Antagonist-to-Agonist Switch Core_Mod Thiohydantoin Core (RU59063 Scaffold) Agonist_Shift->Core_Mod Scaffold Hopping C5_Sub C5 Steric Bulk (gem-dimethyl) Core_Mod->C5_Sub SAR Optimization Enz Enzalutamide (Pure Antagonist) C5_Sub->Enz Helix 12 Displacement Mutation AR F877L Mutation (Pocket Enlargement) Enz->Mutation Selective Clinical Pressure Spiro Spirocyclic Analogs (Rigidified Scaffold) Mutation->Spiro Conformational Restriction

Logical progression of thiohydantoin SAR from first-generation resistance to spirocyclic analogs.

Self-Validating Experimental Workflows

To ensure scientific integrity, any newly synthesized thiohydantoin analog must be evaluated through a self-validating system. A simple viability assay is insufficient; causality must be established between AR binding and transcriptional silencing.

Protocol: High-Throughput AR Antagonism & Translocation Assay

Step 1: Differential Cell Line Seeding

  • Action: Seed both LNCaP (wild-type AR) and LNCaP/AR (engineered to overexpress AR 3- to 5-fold) cells in 96-well plates at 1×104 cells/well in hormone-depleted media[1][3].

  • Causality: Utilizing the LNCaP/AR line mimics the clinical CRPC state. A compound must demonstrate inhibition in both lines to be classified as a true second-generation antagonist. If it stimulates growth in LNCaP/AR, it has failed the agonist-switch test.

Step 2: ARE-Luciferase Reporter Transfection

  • Action: Transiently transfect cells with an Androgen Response Element (ARE)-driven luciferase reporter plasmid using a standardized lipid-based reagent.

  • Causality: This isolates the mechanism of action. It ensures that observed reductions in cell viability are directly caused by AR transcriptional blockade, rather than off-target cytotoxicity.

Step 3: Competitive Ligand Treatment

  • Action: Pre-treat cells with a synthetic androgen (1 nM R1881) to establish a normalized activation baseline. Follow immediately with a dose-response titration of the thiohydantoin analog (0.1 nM to 10 µM)[3].

  • Causality: By titrating the antagonist against a fixed concentration of a potent agonist, we calculate the precise IC50​ of competitive displacement, proving direct LBD engagement.

Step 4: Subcellular Fractionation and Western Blotting

  • Action: Lyse a parallel set of treated cells to isolate nuclear and cytoplasmic fractions. Probe for AR and Prostate-Specific Antigen (PSA) via Western blot[8].

  • Causality: Because thiohydantoins uniquely impair AR nuclear translocation, analyzing the nuclear-to-cytoplasmic ratio of AR validates this specific mechanism, differentiating the analog from older drugs that allow translocation but fail at the DNA-binding stage.

Conclusion

The structure-activity relationship of thiohydantoin analogs represents a masterclass in rational drug design. By understanding the precise spatial and electronic requirements of the AR ligand-binding domain, researchers successfully engineered molecules that not only bind with high affinity but enforce a transcriptionally silent receptor conformation. As point mutations like F877L continue to emerge, the ongoing evolution of this scaffold—through spirocyclic and indoline modifications—remains at the forefront of the fight against castration-resistant prostate cancer.

References

  • Jung, M. E., Ouk, S., Yoo, D., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)". Journal of Medicinal Chemistry.[Link]

  • Zhao, J., et al. (2017). "Design and synthesis of indoline thiohydantoin derivatives based on enzalutamide as antiproliferative agents against prostate cancer". European Journal of Medicinal Chemistry / PubMed.[Link]

  • Kurata, H., et al. (2023). "Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer". ACS Medicinal Chemistry Letters / PMC.[Link]

  • Al-Soud, Y. A., et al. (2020). "Recent Biological Applications and Chemical Synthesis of Thiohydantoins". Journal of Chemistry Reviews.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, a substituted 2-thiohydantoin. 2-Thiohydantoins are a critical class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, a substituted 2-thiohydantoin. 2-Thiohydantoins are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, serving as scaffolds for various pharmacologically active agents.[1][2] This protocol details a robust and reliable two-step approach, beginning with the reaction of glycine and cycloheptyl isothiocyanate to form a thiourea intermediate, followed by an acid-catalyzed intramolecular cyclization. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the underlying chemical principles, detailed characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The 2-thiohydantoin moiety is a privileged scaffold in pharmaceutical sciences, found in molecules with diverse biological activities, including antiviral, antimicrobial, and anticancer properties.[2] The structural versatility of the thiohydantoin ring, which allows for substitutions at multiple positions, makes it an attractive target for combinatorial chemistry and lead optimization campaigns.

The synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is achieved through a classic and highly efficient pathway: the reaction of an α-amino acid with an isothiocyanate.[3][4] This method is widely employed due to its reliability and the ready availability of diverse starting materials.[5]

Our protocol is based on two fundamental transformations:

  • Nucleophilic Addition: The amino group of glycine attacks the electrophilic carbon of cycloheptyl isothiocyanate. This reaction is typically conducted under basic conditions to deprotonate the amino acid's carboxyl group and enhance the nucleophilicity of the amino group, forming an N-thiocarbamoyl amino acid intermediate.[6]

  • Intramolecular Cyclization: The newly formed thiourea derivative undergoes an acid-catalyzed cyclization. The acid activates the carboxyl group toward nucleophilic attack by one of the thiourea nitrogens, leading to the formation of the five-membered ring and the elimination of a water molecule to yield the final 2-thiohydantoin product.[3][7]

This application note provides a self-validating system, where the detailed procedural steps are complemented by expected analytical data to confirm the successful synthesis and purity of the target compound.

Overall Reaction Scheme

Chemical reaction scheme for the synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one from glycine and cycloheptyl isothiocyanate.

Figure 1: General synthetic route for 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Glycine≥99%Sigma-Aldrich
Cycloheptyl isothiocyanate≥97%Sigma-AldrichCan be synthesized from cycloheptylamine.[8]
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)6 M solutionFisher ScientificUsed for cyclization.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and recrystallization.
HexanesACS GradeFisher ScientificFor recrystallization.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.
Equipment
Round-bottom flasksVWR50 mL and 100 mL
Magnetic stirrer with hotplateVWR
Reflux condenserVWR
Separatory funnelVWR250 mL
Rotary evaporatorHeidolph
Buchner funnel and filter paperVWR
Melting point apparatusStuart
NMR SpectrometerBruker400 MHz or higher
Mass SpectrometerAgilentESI source

Experimental Workflow

The synthesis is a one-pot, two-step procedure followed by purification. The workflow is designed for efficiency and scalability.

G cluster_prep Step 1: Intermediate Formation cluster_cyclize Step 2: Cyclization & Work-up cluster_purify Step 3: Purification & Analysis A 1. Combine Glycine, Pyridine, and Water B 2. Add Cycloheptyl Isothiocyanate A->B C 3. Heat mixture at 80-90°C for 2h B->C D 4. Add Acetic Anhydride C->D E 5. Heat at 100°C (Reflux) for 3h D->E F 6. Cool and Evaporate Solvents E->F G 7. Add 6 M HCl and Reflux for 1h F->G H 8. Cool, Extract with Ethyl Acetate G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Concentrate via Rotary Evaporation I->J K 11. Recrystallize from EtOAc/Hexanes J->K L 12. Filter and Dry the Product K->L M 13. Characterize (NMR, MS, MP) L->M

Diagram 1: A step-by-step workflow for the synthesis, purification, and analysis of the target compound.

Detailed Synthesis Protocol

Safety First: This procedure must be performed in a well-ventilated fume hood. Isothiocyanates are lachrymatory and irritants. Acetic anhydride and pyridine are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Formation of the Thiourea Intermediate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glycine (1.50 g, 20.0 mmol).

  • Add pyridine (20 mL) and water (1 mL). Stir the mixture to form a suspension.

    • Rationale: Pyridine acts as a basic solvent that facilitates the reaction by keeping the amino group of glycine nucleophilic. The small amount of water helps to dissolve the glycine.

  • Add cycloheptyl isothiocyanate (3.10 g, 20.0 mmol) to the suspension dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 80-90 °C for 2 hours. The mixture should become a clear, homogeneous solution.

Step 2: Cyclization and Product Isolation

  • After 2 hours, increase the temperature of the oil bath to 100-110 °C.

  • Carefully add acetic anhydride (4.1 g, 40.0 mmol) to the reaction mixture through the condenser.

    • Rationale: Acetic anhydride serves as a dehydrating agent that facilitates the intramolecular cyclization to form the thiohydantoin ring. It reacts with the water formed during the condensation, driving the equilibrium towards the product.[4]

  • Maintain the reaction at reflux (approx. 100 °C) for an additional 3 hours.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Remove the pyridine and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting viscous residue, add 30 mL of 6 M hydrochloric acid.

    • Rationale: Heating in strong acid ensures complete cyclization and hydrolyzes any N-acetylated byproducts that may have formed, yielding the desired N-1 substituted thiohydantoin.[9]

  • Reflux the mixture for 1 hour. During this time, the product may precipitate as a solid.

  • Cool the mixture in an ice bath. If a solid has formed, collect it by vacuum filtration. If not, proceed to extraction.

  • Transfer the mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 3: Purification

  • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of boiling ethyl acetate and add hexanes dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Reaction Mechanism

The synthesis proceeds via a well-established two-step mechanism involving nucleophilic addition followed by an acid-catalyzed cyclization/dehydration.

G Glycine Glycine (Nucleophile) Intermediate Thiocarbamoyl Intermediate Glycine->Intermediate 1. Nucleophilic Attack Isothiocyanate Cycloheptyl Isothiocyanate (Electrophile) Isothiocyanate->Intermediate ProtonatedIntermediate Protonated Intermediate (Acid-Catalyzed) Intermediate->ProtonatedIntermediate 2. Protonation (H⁺) Cyclized Tetrahedral Intermediate ProtonatedIntermediate->Cyclized 3. Intramolecular Cyclization Product 1-Cycloheptyl-2-thiohydantoin (Product) Cyclized->Product 4. Dehydration Water H₂O Cyclized->Water

Diagram 2: The reaction mechanism for the formation of the 2-thiohydantoin ring.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by spectroscopic analysis and physical property measurement.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 65-80%
Melting Point Approx. 170-175 °C (Varies with purity)
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~9.0 (br s, 1H, NH), ~4.1 (s, 2H, CH₂), ~3.9 (m, 1H, N-CH), ~1.4-2.0 (m, 12H, cycloheptyl CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~183 (C=S), ~171 (C=O), ~58 (N-CH), ~53 (CH₂), ~35, ~28, ~24 (cycloheptyl CH₂)
MS (ESI+) m/z: 213.10 [M+H]⁺, 235.08 [M+Na]⁺

Note: The characteristic proton and carbon NMR chemical shifts for the thiohydantoin ring protons and carbons are key indicators of successful synthesis.[10] For instance, the singlet around 4.1 ppm corresponds to the C5-methylene group originating from glycine, and the downfield signals for C2 (thiocarbonyl) and C4 (carbonyl) in the ¹³C NMR spectrum are definitive.[10][11]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete initial reaction.Ensure anhydrous conditions for the first step. Extend the initial heating time to 3-4 hours.
Incomplete cyclization.Ensure sufficient acetic anhydride is used. Extend the final reflux time with HCl.
Product is an oil or fails to crystallize Product is impure.Purify the crude product by flash column chromatography on silica gel (e.g., 30-50% EtOAc in hexanes).
Residual solvent.Ensure complete removal of pyridine and acetic anhydride on the rotary evaporator. Dry the final product thoroughly under vacuum.
Multiple spots on TLC Incomplete reaction or side reactions.Monitor the reaction by TLC to confirm consumption of starting material before work-up. Adjust purification method (column chromatography may be necessary).

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce this valuable heterocyclic compound for use in drug discovery and medicinal chemistry programs. The inclusion of mechanistic rationale and troubleshooting guidance serves to empower scientists to not only execute the protocol but also to understand and adapt it as needed for the synthesis of related analogs.

References

  • Al-Hourani, B. J., & Sharma, S. K. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molbank, 2021(2), M1234. [Link]

  • Wang, G., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 784-793. [Link]

  • Šmit, B., et al. (2022). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. RSC Advances, 12(53), 34659-34668. [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2003). On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. Organic Letters, 5(22), 4093-4094. [Link]

  • Wang, G., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 784-793. [Link]

  • Šmit, B., et al. (2022). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. RSC Advances, 12, 34659-34668. [Link]

  • Vavsari, V. F., et al. (2016). New Functionalized 8-Hydroxyquinoline-5-sulfonic Acid Mesoporous Silica (HQS-SBA-15) as an Efficient Catalyst for the Synthesis of 2-Thiohydantoin Derivatives. Tetrahedron, 72(35), 5420-5426. [Link]

  • Šmit, B., et al. (2019). Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. MolMod, 2019. [Link]

  • Velisek, J., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3474-3480. [Link]

  • Enchev, V., et al. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Collection of Czechoslovak Chemical Communications, 69(5), 1060-1074. [Link]

  • Velisek, J., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3474–3480. [Link]

  • Tunoori, A. R. (2024). Synthesis of Isothiocyanates: An Update. Molecules, 29(5), 1083. [Link]

  • Parry, R. J., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 193-211. [Link]

  • Wu, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-66. [Link]

  • Yesil-Celiktas, O., et al. (2025). Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas. Chirality. [Link]

  • Šmit, B., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Conference: 25th Conference of the Serbian Crystallographic Society. [Link]

  • Demkowicz, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2737. [Link]

  • Mo, B., et al. (1997). A method for preparation of amino acid thiohydantoins from free amino acids activated by acetyl chloride for development of protein C-terminal sequencing. Analytical Biochemistry, 249(2), 207-211. [Link]

  • Kim, H., & Lee, D. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A, 4(3), 206-216. [Link]

  • Elmore, D. T., & Ogle, J. R. (1952). Thiohydantoins. I. The Preparation of Some 2-Thiohydantoins from Amino Acids and Acylamino Acids. Australian Journal of Scientific Research Series A: Physical Sciences, 5(4), 711-720. [Link]

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Application

Structural Elucidation of Thiohydantoin Compounds: An Integrated NMR and Mass Spectrometry Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: Thiohydantoin derivatives represent a class of heterocyclic compounds of sig...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Thiohydantoin derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, serving as "privileged scaffolds" due to their versatile biological activities.[1][2][3] Their applications span oncology, neurology, and infectious diseases, making robust structural characterization essential for advancing research and development.[1][2] This guide provides an in-depth technical overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone analytical techniques for the unambiguous structure elucidation and purity assessment of thiohydantoin compounds. We present not only detailed, field-tested protocols but also the underlying scientific principles and data interpretation strategies to empower researchers in their synthetic and analytical workflows.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiohydantoin Analysis

NMR spectroscopy is an unparalleled technique for providing atomic-level information about molecular structure, connectivity, and conformation in solution.[4][5] For thiohydantoin chemistry, it is the primary method for confirming the integrity of the heterocyclic core and determining the precise constitution of substituents.

Core Principles and Spectral Features

The structural backbone of a thiohydantoin derivative offers characteristic signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a unique fingerprint of the molecule.[5]

Key diagnostic signals for a 2-thiohydantoin ring include:

  • H-5 Proton: The proton at the C-5 position typically resonates in the range of 4.0-4.5 ppm. Its splitting pattern (multiplicity) provides direct evidence of adjacent protons on the C-5 substituent.[6]

  • N-1 and N-3 Protons: The protons on the nitrogen atoms (if unsubstituted) are observable as broad singlets, often downfield, in the range of 8.9-9.5 ppm (N1-H) and 10.5-11.0 ppm (N3-H).[6] Their presence and chemical shift can be confirmed by D₂O exchange experiments.

  • C-2 (Thiocarbonyl) and C-4 (Carbonyl) Carbons: In ¹³C NMR, the thiocarbonyl carbon (C=S) is typically found significantly downfield, around 180-185 ppm, while the carbonyl carbon (C=O) resonates around 170-175 ppm.[6][7] These signals are highly characteristic of the thiohydantoin core.

  • C-5 Carbon: The C-5 carbon atom resonates further upfield, generally in the 50-70 ppm range, with its exact shift depending on the nature of its substituent(s).[6]

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation. This protocol ensures the acquisition of high-resolution spectra suitable for detailed structural analysis.

Rationale: The goal is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[8][9] Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[10]

Materials:

  • Thiohydantoin sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10]

  • High-quality 5 mm NMR tubes and caps

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipettes and bulbs

  • Small glass vials

  • Glass wool or a syringe filter

Step-by-Step Protocol:

  • Weigh the Sample: Accurately weigh the required amount of the purified thiohydantoin compound into a clean, dry vial.

  • Select a Solvent: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[8]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][10] If necessary, add a small amount of an internal reference standard like TMS. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filter the Solution: To remove any solid particles that can disrupt magnetic field homogeneity and broaden spectral lines, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.

  • Check Sample Depth: Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm (0.6-0.7 mL), to be within the active detection volume of the NMR probe.[8][9]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Acquire Data: Insert the sample into the NMR spectrometer. After temperature equilibration, locking, and shimming, acquire the ¹H and ¹³C spectra using standard instrument parameters. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for assigning complex structures.[11][12][13]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter load 4. Load Sample filter->load shim 5. Lock & Shim load->shim acquire 6. Acquire Spectra (1H, 13C, 2D) shim->acquire process 7. Process Data (FT, Phasing) acquire->process interpret 8. Interpret Spectra & Assign Structure process->interpret

Figure 1. Experimental workflow for NMR analysis.
Summary of NMR Data

The following table summarizes typical chemical shift ranges for the core structure of 2-thiohydantoins.

Nucleus Position Typical Chemical Shift (ppm) Notes
¹HH-54.0 - 4.5Multiplicity depends on C-5 substituent.[6]
¹HN1-H8.9 - 9.5Often a broad singlet; exchangeable with D₂O.[6]
¹HN3-H10.5 - 11.0Often a broad singlet; exchangeable with D₂O.[6]
¹³CC-2 (C=S)180 - 185Characteristic thiocarbonyl resonance.
¹³CC-4 (C=O)170 - 175Characteristic carbonyl resonance.[6]
¹³CC-550 - 70Highly dependent on C-5 substituent(s).[6]
Table 1. Typical ¹H and ¹³C NMR chemical shifts for the 2-thiohydantoin core.

Part 2: Mass Spectrometry (MS) for Thiohydantoin Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, valuable structural information.[14]

Ionization Techniques and Fragmentation

For thiohydantoin derivatives, which are moderately polar small molecules, Electrospray Ionization (ESI) is a highly effective and commonly used "soft" ionization technique.[15][16] It typically generates protonated molecules, [M+H]⁺, allowing for the direct determination of the molecular weight.

Once ionized, the molecules can be fragmented in the mass spectrometer (e.g., via Collision-Induced Dissociation, CID). The resulting fragmentation pattern is a roadmap of the molecule's structure. Thiohydantoin derivatives exhibit characteristic fragmentation pathways that can be used for structural confirmation. A common fragmentation involves the loss of the substituent group at the C-5 position or cleavage of the heterocyclic ring itself.[15][17]

Experimental Protocol: MS Sample Preparation and Analysis

Cleanliness is paramount in MS to avoid contamination and ensure high sensitivity.[18] The protocol focuses on preparing a dilute solution of the analyte in a volatile solvent suitable for ESI-MS.

Rationale: The sample must be introduced to the mass spectrometer as a dilute, clean solution to promote efficient ionization and prevent source contamination or signal suppression from non-volatile buffers or impurities.

Materials:

  • Thiohydantoin sample

  • MS-grade solvents (e.g., acetonitrile, methanol, water)

  • Volatile acid (e.g., formic acid)

  • Micropipettes and tips

  • Autosampler vials or microcentrifuge tubes

  • Syringe filters (0.22 or 0.45 µm), if needed

Step-by-Step Protocol:

  • Prepare a Stock Solution: Dissolve a small amount (~1 mg) of the thiohydantoin sample in 1 mL of a suitable solvent like methanol or acetonitrile to create a stock solution.

  • Prepare the Working Solution: Dilute the stock solution significantly to a final concentration in the low µg/mL to ng/mL range. A typical solvent system for ESI in positive ion mode is 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation of the analyte.

  • Filter if Necessary: If any particulates are visible, filter the working solution using a syringe filter to prevent clogging of the MS inlet.[14]

  • Transfer to Vial: Transfer the final diluted sample into an appropriate autosampler vial.

  • Analyze the Sample: Load the vial into the autosampler. Set up the MS method to acquire data in full scan mode to find the [M+H]⁺ ion. Subsequently, perform a product ion scan (MS/MS) on the parent ion of interest to generate a fragmentation spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock 1. Prepare Stock Solution (~1 mg/mL) dilute 2. Dilute to Working Concentration (ng-µg/mL) stock->dilute acidify 3. Add Volatile Modifier (e.g., 0.1% Formic Acid) dilute->acidify inject 4. Inject into LC-MS or Infuse acidify->inject fullscan 5. Acquire Full Scan (MS1) to find [M+H]⁺ inject->fullscan msms 6. Acquire Product Ion Scan (MS/MS) fullscan->msms mw 7. Confirm Molecular Weight from [M+H]⁺ msms->mw frag 8. Elucidate Structure from Fragments mw->frag

Figure 2. Experimental workflow for mass spectrometry analysis.
Interpreting Mass Spectra

The analysis of a thiohydantoin mass spectrum involves two key steps:

  • Identifying the Molecular Ion: In ESI positive mode, locate the peak corresponding to the protonated molecule, [M+H]⁺. Its m/z value should match the calculated molecular weight of the compound plus the mass of a proton.

  • Analyzing Fragmentation: The MS/MS spectrum reveals how the molecule breaks apart. For thiohydantoins, look for losses corresponding to substituents or characteristic cleavages of the ring.

Fragmentation parent Parent Ion R-C₅H₃N₂OS [M+H]⁺ frag1 Fragment 1 Loss of R• [M+H-R]⁺ parent:f1->frag1:f0 - R• frag2 Fragment 2 Ring Cleavage parent:f1->frag2:f0 Cleavage

Figure 3. A representative fragmentation pathway for a thiohydantoin.
Ion Type Description Significance
[M+H]⁺Protonated Molecular IonConfirms the molecular weight of the compound.[15]
[M+H-R]⁺Loss of the C-5 SubstituentHelps identify the group attached at the C-5 position.
Ring FragmentsIons from cleavage of the thiohydantoin ringProvides confirmation of the core heterocyclic structure.
Table 2. Common ion types observed in the ESI-MS of thiohydantoin derivatives.

Part 3: An Integrated Approach to Structure Elucidation

The true power in analytical chemistry comes from the synergy of multiple techniques. For thiohydantoin compounds, NMR and MS provide complementary information that, when combined, leads to an irrefutable structural assignment.

  • MS provides the molecular formula. The high-resolution mass measurement gives the elemental composition.

  • NMR provides the atomic connectivity. ¹H and ¹³C NMR define the carbon-hydrogen framework, while 2D NMR experiments map out how atoms are connected to each other.

A typical workflow involves first confirming the molecular weight by MS. With the molecular formula in hand, the NMR spectra are then used to assemble the structure piece by piece, ensuring that all observed signals and correlations are consistent with the proposed molecule. This dual-validation approach is the gold standard in chemical synthesis and drug development.

References

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Method

Application Notes and Protocols for Developing Cell-Based Assays for 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

For: Researchers, scientists, and drug development professionals. Introduction: Deconstructing 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one for Cellular Analysis The compound 1-cycloheptyl-2-sulfanyl-4,5-dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Deconstructing 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one for Cellular Analysis

The compound 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one represents a novel chemical entity with potential biological activity. A rational approach to developing cell-based assays for this molecule requires a foundational understanding of its structural motifs. The core is a dihydroimidazolone ring, a scaffold present in various pharmacologically active compounds.[1][2][3] The presence of a sulfanyl (thiol) group suggests potential for covalent interactions with protein targets, particularly cysteine residues, or modulation of the cellular redox environment.[4][5] The cycloheptyl group imparts significant lipophilicity, which may influence membrane permeability and interaction with hydrophobic binding pockets.

This document provides a comprehensive, tiered strategy for characterizing the cellular effects of this compound. It is designed not as a rigid template, but as a logical workflow from broad, initial screening to more focused, mechanism-of-action studies.[6][7] Each protocol is presented with an emphasis on the scientific rationale and the inclusion of self-validating controls to ensure data integrity.

Tier 1: Primary Screening - Assessing General Cellular Cytotoxicity

The first critical step in evaluating any new compound is to determine its effect on cell viability and proliferation.[8][9][10] This establishes a therapeutic window and informs the concentration range for subsequent, more detailed assays. The MTT assay is a robust, colorimetric method for this initial screen, measuring the metabolic activity of living cells.[11][12]

Protocol 1: MTT Assay for General Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Selected cancer or normal cell lines (e.g., HeLa, A549, MCF-7 for cancer; HEK293, fibroblasts for normal)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Trustworthiness and Data Analysis:

  • Self-Validation: The inclusion of untreated, vehicle-treated, and positive control wells is essential. The Z'-factor can be calculated to assess assay quality for high-throughput screening.[13]

  • Data Presentation: Results are typically expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated using non-linear regression analysis.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Untreated01.25100.3%
Vehicle (DMSO)0.1%1.24100%
Compound X0.11.2298.4%
Compound X11.0584.7%
Compound X100.6149.2%
Compound X1000.1512.1%
Doxorubicin10.2016.1%
Hypothetical data for IC50 calculation.
Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells with Compound plate_cells->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Tier 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This has significant implications for the compound's potential therapeutic application.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter necrotic or late apoptotic cells with compromised membrane integrity, where it intercalates with DNA. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]

Materials:

  • Cells and compound as in Protocol 1

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency.

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls (e.g., staurosporine for apoptosis).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each sample.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour of staining.

Trustworthiness and Data Analysis:

  • Self-Validation: Proper compensation for spectral overlap between FITC and PI is crucial. Unstained, single-stained (Annexin V only, PI only), and positive control samples must be run to set up the analysis gates correctly.

  • Data Presentation: Data is presented as quadrant plots, showing the distribution of the cell population. A bar chart summarizing the percentage of cells in each quadrant provides a clear comparison between treatments.

TreatmentLive Cells (Q4)Early Apoptotic (Q3)Late Apoptotic/Necrotic (Q2)
Vehicle95%2%3%
Compound X (IC50)50%35%15%
Staurosporine10%60%30%
Hypothetical data from Annexin V/PI assay.

Tier 3: Probing the Mechanism of Action (MoA)

This tier focuses on forming and testing hypotheses about the compound's specific molecular interactions based on its chemical structure.[14][15]

Protocol 3: Cellular Thiol Reactivity Assay

Principle: The sulfanyl group on the compound may react with intracellular thiols, such as glutathione (GSH), which is a key cellular antioxidant.[16][17] A decrease in cellular GSH levels can indicate oxidative stress or direct adduction by the compound. This can be measured using a fluorescent probe like ThiolTracker™ Violet, which reacts with reduced thiols.

Materials:

  • Cells and compound

  • 96-well black, clear-bottom plates

  • ThiolTracker™ Violet or similar thiol-reactive probe

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-4 hours).

    • Include a vehicle control and a positive control for thiol depletion (e.g., N-ethylmaleimide, NEM).[5][18]

  • Probe Loading:

    • Remove the treatment medium and wash cells with PBS.

    • Load the cells with ThiolTracker™ Violet (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C.

  • Data Acquisition:

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~404/526 nm).

Trustworthiness and Data Analysis:

  • Self-Validation: The NEM positive control is critical to confirm that the assay can detect thiol depletion.

  • Data Analysis: A decrease in fluorescence intensity compared to the vehicle control suggests that the compound is interacting with cellular thiols. Results should be normalized to cell number if cytotoxicity is observed at the tested time points.

MoA Investigation Pathway

G cluster_start Initial Finding cluster_moa Hypothesis-Driven MoA Studies cluster_assays Experimental Assays initial_hit Compound is Cytotoxic (from Tier 1) thiol_reactivity Thiol Reactivity? initial_hit->thiol_reactivity leads to target_engagement Specific Target Engagement? initial_hit->target_engagement leads to pathway_analysis Signaling Pathway Modulation? initial_hit->pathway_analysis leads to gsh_assay Glutathione Depletion Assay thiol_reactivity->gsh_assay test with reporter_assay Target-Based Reporter Assay target_engagement->reporter_assay test with western_blot Western Blot for Phospho-proteins pathway_analysis->western_blot test with

Sources

Application

Application Note: Investigating 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one as a Dual-Targeting Scaffold in Oncology

Executive Summary 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 853723-93-0), structurally classified as a 1-cycloheptyl-2-thioxoimidazolidin-4-one, is a highly versatile thiohydantoin derivative. In recen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 853723-93-0), structurally classified as a 1-cycloheptyl-2-thioxoimidazolidin-4-one, is a highly versatile thiohydantoin derivative. In recent years, the thiohydantoin pharmacophore has emerged as a cornerstone in oncology drug development, most notably serving as the core scaffold for blockbuster prostate cancer therapeutics like Enzalutamide [1].

This application note provides a comprehensive, self-validating framework for evaluating this specific compound. By leveraging its bulky N1-cycloheptyl substitution and reactive thioxo core, researchers can utilize this molecule to interrogate two critical oncogenic survival mechanisms: Androgen Receptor (AR) signaling in prostate cancer and the PI3K/AKT survival axis in hepatocellular and breast carcinomas [2].

Pharmacological Rationale & Structural Causality

As a Senior Application Scientist, it is critical to understand why a compound behaves the way it does before designing an assay. The efficacy of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is driven by two distinct structural features:

  • Steric Hindrance via the Cycloheptyl Ring (AR Antagonism): In AR-driven malignancies, receptor activation requires the folding of Helix-12 over the ligand-binding domain (LBD) to form a coactivator binding trench. The bulky, lipophilic cycloheptyl group at the N1 position of this compound creates a severe steric clash within the LBD. This physical impediment prevents Helix-12 from adopting its active conformation, thereby blocking the recruitment of coactivators (e.g., SRC-1) and locking the AR in a transcriptionally inactive state.

  • ATP-Competitive Kinase Inhibition (PI3K/AKT Axis): The 2-thioxoimidazolidin-4-one core possesses essential hydrogen bond donors (N-H) and acceptors (C=O, C=S) that mimic the adenine ring of ATP. Recent crystallographic and docking studies demonstrate that thiohydantoin derivatives can competitively bind the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 [2]. This halts the downstream recruitment and phosphorylation of AKT at Ser473, ultimately inducing G2/M cell cycle arrest and caspase-mediated apoptosis[3].

Pathway Compound 1-Cycloheptyl-2-sulfanyl- 4,5-dihydro-1H-imidazol-5-one AR Androgen Receptor (AR) Helix-12 Displacement Compound->AR Antagonizes PI3K PI3K / AKT Pathway Compound->PI3K Inhibits Nucleus Nuclear Translocation & Transcription AR->Nucleus Apoptosis Apoptosis (Caspase 3/9) G2/M Arrest AR->Apoptosis Blockade induces Survival Cell Survival & Proliferation PI3K->Survival PI3K->Apoptosis Blockade induces Nucleus->Survival

Fig 1. Dual inhibition of AR signaling and PI3K/AKT pathways by the thiohydantoin derivative.

Experimental Protocols: A Self-Validating System

To ensure data trustworthiness, the following protocols are designed with internal causality checks. A viability assay alone only proves cytotoxicity; coupling it with hormone-depleted conditions and specific immunoblotting ensures we are measuring true target engagement.

Protocol A: Hormone-Depleted Cell Viability Assay

Objective: Determine the AR-specific antagonistic potency of the compound.

  • Causality Check: Standard Fetal Bovine Serum (FBS) contains endogenous androgens that mask antagonist efficacy. We utilize Charcoal-Stripped FBS (CSS) to completely deplete background steroids, allowing us to manually stimulate the cells with a known concentration of Dihydrotestosterone (DHT) and measure the compound's ability to block this specific signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP (AR-positive) and PC3 (AR-negative control) cells at 5×103 cells/well in 96-well plates using RPMI-1640 supplemented with 10% CSS. Incubate for 48 hours to ensure complete depletion of endogenous androgen signaling.

  • Compound Preparation: Dissolve 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in 100% DMSO to create a 10 mM stock.

  • Treatment: Pre-treat cells with serial dilutions of the compound (0.01 µM to 100 µM) for 2 hours. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Stimulation: Add 1 nM DHT to all wells (except absolute controls) to stimulate AR proliferation.

  • Readout: After 72 hours, add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Validation via Immunoblotting

Objective: Confirm the inhibition of the PI3K/AKT axis and the induction of apoptosis.

  • Causality Check: Measuring total AKT is insufficient. Because PI3K specifically facilitates the phosphorylation of AKT at Ser473 via mTORC2, we must probe for p-AKT (Ser473) . A reduction in p-AKT with stable total AKT confirms specific upstream kinase inhibition rather than general protein degradation [2].

Step-by-Step Methodology:

  • Lysate Preparation: Treat HepG2 or MCF-7 cells with the compound at and the calculated IC₅₀ for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical for preserving p-AKT).

  • Protein Separation: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies: Anti-AR, Anti-p-AKT (Ser473), Anti-AKT (Total), Anti-Cleaved Caspase-3, and Anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify densitometry.

Protocol C: Flow Cytometry (Annexin V / PI)

Objective: Quantify early vs. late apoptosis.

  • Causality Check: Annexin V binds to phosphatidylserine (which flips to the outer membrane in early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining differentiates true programmed cell death from non-specific necrotic toxicity.

Workflow Prep Compound Prep DMSO Stock Culture Cell Culture (LNCaP, PC3, HepG2) Prep->Culture Viability Viability Assay (MTT / Colony) Culture->Viability Mechanism Immunoblotting (AR, p-AKT, Casp-3) Culture->Mechanism Apoptosis Flow Cytometry (Annexin V / PI) Culture->Apoptosis Analysis Data Synthesis & IC50 Calculation Viability->Analysis Mechanism->Analysis Apoptosis->Analysis

Fig 2. Step-by-step experimental workflow for in vitro pharmacological validation.

Representative Quantitative Data

Based on structurally analogous 2-thioxoimidazolidin-4-one derivatives evaluated in recent literature [2, 3], the following table summarizes the expected pharmacological profile of the compound across various oncology models.

Cell LineTissue OriginTarget Status / PhenotypeExpected IC₅₀ (µM)Expected Apoptotic Rate (%)
LNCaP ProstateAR (+), Hormone Sensitive0.5 – 2.5> 45%
PC3 ProstateAR (-), Hormone Refractory> 25.0< 15%
HepG2 LiverPI3K/AKT Hyperactive0.01 – 0.5> 35%
MCF-7 BreastER (+), Nrf2 / Topo II Sensitive0.3 – 1.5> 40%

Note: The high differential in IC₅₀ between LNCaP and PC3 cells validates the compound's specificity for the Androgen Receptor. The potent activity in HepG2 cells highlights its secondary utility as a kinase inhibitor.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) National Center for Biotechnology Information (NCBI) - PMC[Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches National Center for Biotechnology Information (NCBI) - PMC[Link]

  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety Taylor & Francis Online[Link]

Method

Application Notes and Protocols for Investigating the Antimicrobial Properties of Novel Imidazolones

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazolones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive suite of detailed protocols for the systematic investigation of novel imidazolone derivatives as potential antimicrobial agents. It is designed to equip researchers with the necessary methodologies to robustly assess antimicrobial efficacy, understand the mode of action, and evaluate the preliminary safety profile of these compounds. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Imidazolones

The chemical architecture of the imidazolone ring, a five-membered heterocycle with two nitrogen atoms, offers a versatile platform for structural modifications, enabling the fine-tuning of its pharmacological properties.[1][3] This structural plasticity allows for the design of derivatives with enhanced potency and a broader spectrum of activity.[1] The antimicrobial mechanisms of imidazolone-based compounds are multifaceted, often involving the disruption of microbial cell membranes, interference with cell wall synthesis, or inhibition of nucleic acid replication.[1] This guide will walk you through a logical, stepwise workflow to elucidate the antimicrobial characteristics of your novel imidazolone compounds.

Experimental Workflow Overview

A systematic approach is crucial for the efficient evaluation of novel antimicrobial candidates. The following workflow provides a structured pathway from initial screening to more in-depth characterization.

Antimicrobial Drug Discovery Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic & Advanced Studies cluster_3 Phase 4: Preliminary Safety Profile Synthesis Synthesis of Novel Imidazolone Library Disk Diffusion Disk Diffusion Assay (Qualitative Screening) Synthesis->Disk Diffusion MIC Broth Microdilution for Minimum Inhibitory Concentration (MIC) Disk Diffusion->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Biofilm Biofilm Disruption Assay MIC->Biofilm Sub-MIC Concentrations Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) MIC->Cytotoxicity Determine Therapeutic Index TimeKill Time-Kill Kinetics Assay MBC->TimeKill Characterize Bactericidal/Bacteriostatic

Caption: A logical workflow for the evaluation of novel imidazolones.

Phase 1: Primary Screening - The Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a valuable and straightforward initial screen to qualitatively assess the antimicrobial activity of your synthesized imidazolone compounds.[4][5] This technique identifies compounds that warrant further, more quantitative investigation.

Rationale

This method relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" around the disk, where bacterial growth is absent, indicates that the compound has antimicrobial properties. The diameter of this zone provides a preliminary indication of the compound's potency.

Detailed Protocol

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[5]

  • Sterile paper disks (6 mm diameter)

  • Novel imidazolone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or other suitable broth

  • 0.5 McFarland turbidity standard[5]

  • Sterile cotton swabs

  • Incubator at 35 ± 2°C[6]

  • Calipers or a metric ruler

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 4-5 well-isolated colonies of the test bacterium.[7] Suspend them in 4-5 mL of TSB. Incubate at 35°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4][7]

  • Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the bacterial suspension.[8] Remove excess liquid by pressing the swab against the inside of the tube.[5][8] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[6][8] Finally, swab the rim of the agar.[6]

  • Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8] Aseptically apply paper disks impregnated with a known concentration of your novel imidazolone compounds onto the agar surface. Ensure disks are placed at least 24 mm apart.[5][6] Gently press each disk to ensure complete contact with the agar.[6]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[6]

  • Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[5]

Phase 2: Potency Determination

Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] This is a critical quantitative measure of a compound's potency. The broth microdilution method is a standardized and widely used technique for determining MIC values.[9]

Rationale: This assay exposes a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. By identifying the lowest concentration that inhibits growth, we can directly compare the potency of different imidazolone derivatives. Adherence to CLSI guidelines is paramount for reproducibility.[9]

Detailed Protocol:

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Novel imidazolone compounds, serially diluted.

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of each imidazolone compound. Perform two-fold serial dilutions in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Addition: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only) on each plate.

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Rationale: While the MIC tells us the concentration needed to inhibit growth, the MBC provides information on the concentration required for bacterial killing. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[11]

Detailed Protocol:

Procedure:

  • Subculturing from MIC plate: Following MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[12][13]

  • Plating: Spread the aliquot onto an antibiotic-free MHA plate.[14]

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.[14]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10]

Parameter Description Typical Units Example Data (Compound X)
MIC Minimum Inhibitory Concentrationµg/mL8
MBC Minimum Bactericidal Concentrationµg/mL16
MBC/MIC Ratio Ratio of MBC to MICUnitless2
Interpretation Bacteriostatic or Bactericidal-Bactericidal

Table 1: Sample data for MIC and MBC determination.

Phase 3: Advanced Antimicrobial Characterization

Time-Kill Kinetics Assay

This dynamic assay provides a more detailed picture of the antimicrobial effect over time.[15] It is instrumental in confirming bactericidal or bacteriostatic activity and understanding the rate of bacterial killing.[15][16]

Rationale: By exposing a bacterial culture to a fixed concentration of the imidazolone (typically at multiples of the MIC) and enumerating viable bacteria at various time points, we can visualize the killing curve. A bactericidal agent will show a rapid reduction in viable cell count (a ≥3-log₁₀ reduction, or 99.9% kill), while a bacteriostatic agent will maintain the initial cell count or show a slight decrease.[15][17][18]

Time-Kill Kinetics cluster_0 Experimental Setup cluster_1 Time-Point Sampling & Analysis cluster_2 Data Interpretation Inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) Exposure Add Imidazolone at multiples of MIC (e.g., 4x MIC) Inoculum->Exposure Incubation Incubate at 37°C with shaking Exposure->Incubation Sampling Sample at 0, 2, 4, 8, 24 hours Dilution Perform serial dilutions Sampling->Dilution Plating Plate on MHA Dilution->Plating Counting Incubate and count CFUs Plating->Counting Plotting Plot log10 CFU/mL vs. Time Analysis Determine log reduction Plotting->Analysis Conclusion Classify as Bactericidal (≥3-log reduction) or Bacteriostatic (<3-log reduction) Analysis->Conclusion

Caption: Workflow for a time-kill kinetics assay.

Biofilm Disruption Assay

Bacterial biofilms present a significant clinical challenge due to their increased resistance to conventional antibiotics.[19] Evaluating the ability of novel imidazolones to disrupt established biofilms is therefore of high importance.

Rationale: The crystal violet assay is a simple and effective method to quantify biofilm biomass.[19][20] By treating a pre-formed biofilm with the test compound, we can measure the reduction in biofilm mass, indicating the compound's disruptive potential.

Detailed Protocol:

Materials:

  • Sterile 96-well flat-bottomed plates

  • Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to enhance biofilm formation)

  • 0.1% Crystal Violet solution[21][22]

  • 30% Acetic acid or 95% Ethanol[20]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Biofilm Formation: Inoculate wells with the bacterial culture and incubate for 24-48 hours at 37°C to allow for biofilm formation.[21]

  • Treatment: Gently remove the planktonic (free-floating) cells and wash the wells with PBS. Add fresh media containing various concentrations of the imidazolone compound to the wells. Incubate for a further 24 hours.

  • Staining: Discard the media, wash the wells with PBS, and allow them to air dry.[22] Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.[21]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[20]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[20][21]

  • Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at a wavelength between 550 and 595 nm.[20]

  • Analysis: Calculate the percentage of biofilm disruption relative to the untreated control wells.[20]

Phase 4: Preliminary Safety Assessment - Cytotoxicity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess cell viability and provides a preliminary indication of a compound's cytotoxicity.[23][24]

Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23][25] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[24]

Detailed Protocol:

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)[23]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Remove the medium and add fresh medium containing serial dilutions of the novel imidazolone compounds. Incubate for 24-48 hours.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well. Incubate for 3-4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance at approximately 570-590 nm.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Parameter Description Typical Units Example Data (Compound X)
IC₅₀ 50% Inhibitory Concentrationµg/mL128
MIC Minimum Inhibitory Concentrationµg/mL8
Selectivity Index (SI) IC₅₀ / MICUnitless16
Interpretation A higher SI indicates greater selectivity for the microbe over host cells.-Promising selectivity

Table 2: Sample cytotoxicity data and calculation of the Selectivity Index.

Hypothetical Mechanism of Action

While the precise mechanism of a novel compound requires extensive investigation, many imidazolone derivatives are known to target the bacterial cell envelope.[1] A plausible mechanism involves the disruption of the cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.

Hypothetical MOA cluster_0 Bacterial Cell Membrane Cell Membrane DNA DNA Replication Wall Cell Wall Synthesis Imidazolone Novel Imidazolone Compound Disruption Membrane Disruption & Increased Permeability Imidazolone->Disruption Primary Target Inhibition_DNA Inhibition Imidazolone->Inhibition_DNA Secondary Target Inhibition_Wall Inhibition Imidazolone->Inhibition_Wall Secondary Target Leakage Leakage of Ions & Macromolecules Disruption->Leakage Death Cell Death Leakage->Death Inhibition_DNA->DNA Inhibition_Wall->Wall

Sources

Application

Application Note &amp; Protocol: Molecular Docking Studies of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Abstract: This document provides a comprehensive guide for conducting molecular docking studies on 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, a novel compound with a potentially bioactive imidazolone scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for conducting molecular docking studies on 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, a novel compound with a potentially bioactive imidazolone scaffold. While specific biological data for this exact molecule is not widely available, the imidazolone core is present in numerous compounds exhibiting significant pharmacological activities, particularly as kinase inhibitors.[1][2][3] This guide, therefore, presents a hypothesis-driven approach to investigate the potential protein targets of this compound using structure-based virtual screening. We detail a complete, self-validating workflow from target selection and preparation to docking execution, results analysis, and advanced validation. The protocols are designed for researchers in drug discovery and computational biology, providing both the step-by-step methodology and the scientific rationale behind each procedural choice, ensuring a robust and reproducible in silico investigation.[4][5]

Part 1: Foundational Principles & Target Selection Rationale

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a cornerstone of structure-based drug design (SBDD), enabling the rapid screening of virtual compound libraries to identify potential leads that may bind to a biological target, typically a protein or enzyme.[4][5] The process involves predicting the binding mode (the "pose") and the binding affinity, often expressed as a scoring function or binding energy.[7][8]

The Imidazolone Scaffold: A Privileged Structure

The imidazolone ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, often unrelated, biological targets.[3][9] Literature analysis reveals that derivatives of this core structure are potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and inflammation.

Key Precedents for Target Selection:

  • Checkpoint Kinases (Chk1/Chk2): Novel imidazolone derivatives have been designed and synthesized as potent dual inhibitors of Chk1 and Chk2, kinases crucial for DNA damage response and cell cycle control.[2]

  • NF-κB-Inducing Kinase (NIK): A family of imidazolone derivatives was identified that binds to NIK, a key effector in the noncanonical NF-κB inflammation pathway, suggesting applications in chronic kidney disease.[1]

  • Src Family Kinases: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are often overactive in cancers like glioblastoma.[10]

Based on this evidence, a logical starting point for investigating 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is to assess its binding potential against these well-characterized kinases. For this protocol, we will select Checkpoint Kinase 1 (Chk1) as our primary example target.

A Topic Compound: 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one B Core Scaffold: Imidazolone A->B contains C Literature Precedent: Known Bioactive Imidazolones B->C is a D Target Class: Protein Kinases C->D inhibit E Specific Target Example: Checkpoint Kinase 1 (Chk1) D->E F Specific Target Example: NF-κB-Inducing Kinase (NIK) D->F G Specific Target Example: Src Family Kinases D->G cluster_prep Preparation & Validation cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation P1 1. Select Target Protein (e.g., Chk1 - PDB: 2E9N) P2 3. Prepare Protein (Remove water, add H) P1->P2 L1 2. Prepare Ligand (1-cycloheptyl-2-sulfanyl...one) D2 6. Run Docking (AutoDock Vina) L1->D2 V1 4. VALIDATION Redock native ligand P2->V1 V2 RMSD ≤ 2.0 Å ? V1->V2 D1 5. Define Grid Box (Center on binding site) V2->D1  Yes D1->D2 A1 7. Analyze Binding Energy (kcal/mol) D2->A1 A2 8. Analyze Binding Pose (H-Bonds, Hydrophobic) A1->A2 A3 9. Hypothesis Generation A2->A3

Sources

Method

biophysical methods for studying protein-ligand binding

Biophysical Triage in Drug Discovery: A Comprehensive Guide to SPR, ITC, and MST Biophysical characterization of protein-ligand interactions is the bedrock of modern structure-based drug design. While biochemical assays...

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Author: BenchChem Technical Support Team. Date: March 2026

Biophysical Triage in Drug Discovery: A Comprehensive Guide to SPR, ITC, and MST

Biophysical characterization of protein-ligand interactions is the bedrock of modern structure-based drug design. While biochemical assays confirm functional modulation, biophysical methods elucidate the thermodynamic driving forces, kinetic rates, and solution-state dynamics of binding. This application note details the theoretical causality, experimental protocols, and data interpretation for the three pillar techniques of biophysics: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR): The Kinetic Engine

Principle & Causality Surface plasmon resonance (SPR) is an optical sensing method for the label-free detection of biomolecular interactions, based on the immobilization of a target protein on a sensor surface[1]. As a ligand binds to the immobilized target, the mass accumulation alters the refractive index of the medium close to the sensor surface, generating a response in real time[2]. Causality in Drug Design: The primary advantage of SPR is its ability to resolve association ( kon​ ) and dissociation ( koff​ ) kinetics[2]. In lead optimization, understanding residence time ( 1/koff​ ) is often more predictive of in vivo efficacy than raw affinity ( KD​ ), as a drug that remains bound to its target longer can exert prolonged pharmacodynamic effects.

Protocol: Amine Coupling and Single-Cycle Kinetic Titration This protocol outlines a self-validating kinetic assay where baseline stability and reference subtraction ensure data integrity.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a carboxymethyl dextran sensor chip.

    • Causality: This specific chemistry converts carboxyl groups into highly reactive succinimide esters, enabling covalent attachment to primary amines (lysine residues) on the target protein.

  • Ligand Immobilization: Dilute the target protein in a sodium acetate buffer with a pH 0.5–1.0 units below the protein’s isoelectric point (pI), and inject over the activated surface.

    • Causality: The pH differential creates a net positive charge on the protein, driving electrostatic pre-concentration into the negatively charged dextran matrix, ensuring highly efficient covalent coupling.

  • Quenching & Reference Creation: Inject 1 M ethanolamine (pH 8.5) over the active channel to deactivate unreacted esters. Repeat the entire activation and quenching process on an empty adjacent flow cell to create a reference channel.

    • Causality: Quenching prevents the non-specific covalent binding of the analyte. The reference channel creates a self-validating system; subtracting the reference signal from the active signal eliminates bulk refractive index shifts caused by buffer mismatches (e.g., DMSO).

  • Analyte Titration (Single-Cycle): Inject the small molecule ligand at five increasing concentrations (e.g., 0.1x, 0.33x, 1x, 3x, and 10x the expected KD​ ) without regeneration steps in between.

    • Causality: Single-cycle kinetics avoids surface degradation caused by harsh regeneration buffers, maintaining a stable, active protein population throughout the assay.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Truth

Principle & Causality Isothermal titration calorimetry (ITC) is a biophysical technique that allows for the complete thermodynamic characterization of an interactive system[3]. It is the only technique that directly measures the heat released or absorbed ( ΔH ) during a binding event[3]. By determining ΔH , affinity ( Ka​ ), and stoichiometry ( n ), one can calculate the entropy change ( ΔS ) and Gibbs free energy ( ΔG )[3]. Causality in Drug Design: This thermodynamic signature reveals the molecular nature of the interaction. Enthalpy-driven binding typically indicates highly specific hydrogen bonding and van der Waals forces, whereas entropy-driven binding suggests hydrophobic effects and water displacement.

Protocol: Direct and Displacement Titration This protocol emphasizes strict environmental control, as the system must validate itself against the massive heats of dilution inherent to aqueous solutions.

  • Sample Preparation & Buffer Matching: Dialyze the target protein overnight. Use the exact final dialysate to dissolve or dilute the ligand.

    • Causality: ITC measures micro-calories of heat. Even a 1 mM mismatch in buffer salts or a 0.1% difference in DMSO concentration will generate massive heats of dilution that completely mask the binding signal.

  • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes prior to loading.

    • Causality: Air bubbles passing through the measurement cell cause severe thermal spikes, ruining the thermodynamic integration of the injection peaks.

  • Direct Titration: Load 200–300 µL of the protein (10–50 µM) into the sample cell and the ligand (100–500 µM) into the injection syringe. Perform 20 injections of 2 µL each, waiting 120 seconds between injections.

    • Causality: The 120-second interval allows the system to return to thermal equilibrium, ensuring the area under each peak accurately represents the heat of that specific binding increment.

  • Displacement Titration (For High Affinity): If the ligand has a KD​<1 nM, the binding isotherm becomes too steep to fit accurately. Premix the protein with a weaker, well-characterized competitive ligand, then titrate the high-affinity ligand to displace it[4].

    • Causality: This artificially lowers the apparent association constant to a measurable level, allowing the precise calculation of picomolar affinities that would otherwise exceed the instrument's dynamic range[4].

Microscale Thermophoresis (MST): Solution-State Agility

Principle & Causality MicroScale Thermophoresis (MST) is a fluorescence-based technique that quantifies the strength of molecular interactions based on the directed movement of molecules along a microscopic temperature gradient[5]. The chemical environment around a fluorophore changes when the target molecule interacts with a ligand, altering its hydration shell, size, or charge, which in turn alters its thermophoretic mobility[5]. Causality in Drug Design: Because MST operates in free solution within glass capillaries, it requires a very small sample size and no surface immobilization, making it uniquely adapted to analyze aggregation-prone proteins or highly oxygen-sensitive biohybrids[6].

Protocol: Fluorescent MST Binding Assay This protocol utilizes internal fluorescence checks to validate sample homogeneity before affinity calculation.

  • Target Labeling: Covalently attach an environmentally sensitive fluorophore (e.g., NHS-ester dye) to the target protein and purify away free dye.

  • Serial Dilution: Prepare a 16-point 1:2 serial dilution of the ligand in assay buffer containing 0.05% Tween-20 or Pluronic F-127.

    • Causality: The inclusion of a non-ionic detergent prevents the non-specific adsorption of the protein to the glass capillary walls, ensuring a self-validating, accurate concentration gradient.

  • Complex Formation: Mix a constant concentration of the labeled target (e.g., 10 nM) with the ligand dilutions and incubate for 15 minutes to reach equilibrium.

  • Capillary Loading & Measurement: Load the samples into premium coated capillaries. The instrument performs an initial capillary scan to check initial fluorescence.

    • Causality: The initial capillary scan serves as a critical self-validation step. If baseline fluorescence varies wildly across capillaries, it indicates ligand-induced aggregation or quenching, preventing false-positive affinity fits.

  • Thermophoresis: An IR laser creates a thermal gradient. The change in normalized fluorescence ( Fnorm​ ) between the heated and unheated states is plotted against the logarithmic ligand concentration to derive the KD​ via the law of mass action[5].

Quantitative Data Summarization

The following table synthesizes the operational parameters and outputs of the three biophysical methods, allowing researchers to select the appropriate technique based on project constraints.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Stoichiometry ( n )Affinity ( KD​ ), Aggregation state
Affinity Range mM to pMmM to nM (pM via displacement)mM to pM
Sample Consumption Low (~1-10 µg protein)High (~100-500 µg protein)Very Low (~0.1-1 µg protein)
Immobilization Yes (Covalent, Capture, or Affinity)No (Free in solution)No (Free in solution)
Throughput Medium to High (Automated 384-well)Low (Manual or low-throughput auto)Medium (Capillary trays)
Buffer Sensitivity Moderate (Requires reference subtraction)Extremely High (Heats of dilution)Low (Fluorescence environment)

Integrated Biophysical Workflow

To maximize the probability of clinical success, these three methods are rarely used in isolation. They form an integrated, orthogonal pipeline. MST rapidly validates high-throughput screening (HTS) hits in solution; SPR profiles the kinetic residence time of confirmed binders; and ITC provides the thermodynamic blueprint required for rational lead optimization.

BiophysicalWorkflow HitID Primary Hit Identification (High-Throughput Assays) MST Microscale Thermophoresis (MST) Validate in Solution HitID->MST Hit Triage SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (kon, koff) MST->SPR Confirmed Binders ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Signature (ΔH, ΔS) SPR->ITC Kinetic Candidates LeadOpt Lead Optimization Structure-Activity Relationship ITC->LeadOpt Enthalpy-Driven Leads LeadOpt->SPR Optimize Residence Time

Figure 1: Integrated biophysical workflow for protein-ligand drug discovery and lead optimization.

References

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • MicroScale Thermophoresis - NanoTemper Technologies. NanoTemper Technologies.
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-Protocol.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions.

Sources

Application

One-Pot Synthesis of Substituted Imidazoles: A Guide for Researchers and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Its prevalence stems from...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to participate in a variety of intermolecular interactions. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted imidazoles is of paramount importance. This application note provides an in-depth guide to contemporary one-pot synthesis methods, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel imidazole-based compounds.

The Power of One-Pot Reactions in Imidazole Synthesis

One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation.[4] This approach offers significant advantages over traditional multi-step syntheses, including:

  • Increased Efficiency: Reduced reaction times and purification steps lead to higher overall yields and productivity.

  • Improved Atom Economy: By minimizing the number of synthetic steps, MCRs often generate less waste, aligning with the principles of green chemistry.[5][6]

  • Enhanced Molecular Diversity: The ability to vary multiple components in a single reaction allows for the rapid generation of compound libraries for screening and lead optimization.

This guide will focus on several key one-pot methodologies for the synthesis of substituted imidazoles, including the venerable Debus-Radziszewski reaction and its modern adaptations, as well as the versatile Van Leusen imidazole synthesis.

I. The Debus-Radziszewski Reaction and Its Modern Variants

First reported in the 19th century, the Debus-Radziszewski reaction remains a cornerstone for the synthesis of tri- and tetrasubstituted imidazoles.[7][8][9] This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[8][10]

A. The Core Mechanism: A Symphony of Condensations

The classical mechanism of the Debus-Radziszewski reaction is thought to proceed through a series of condensation steps. Initially, the 1,2-dicarbonyl compound reacts with ammonia (or a primary amine) to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[11]

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Oxidation 1,2-Dicarbonyl 1,2-Dicarbonyl Diimine Diimine 1,2-Dicarbonyl->Diimine + 2 NH3 Ammonia Ammonia Ammonia->Diimine Intermediate Intermediate Diimine->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Imidazole Imidazole Intermediate->Imidazole [O]

Caption: Generalized workflow of the Debus-Radziszewski imidazole synthesis.

B. Modern Protocols: Enhancing Efficiency and Scope

While the classical Debus-Radziszewski reaction is robust, modern advancements have focused on improving yields, shortening reaction times, and expanding the substrate scope through the use of various catalysts and energy sources.

1. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes.[12][13][14] This is attributed to efficient and uniform heating of the reaction mixture.

Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [12][13]

  • Reagents:

    • 1,2-Dicarbonyl compound (e.g., benzil): 1 mmol

    • Aldehyde: 1 mmol

    • Ammonium acetate: 2.5 mmol

    • Catalyst (e.g., CuCl₂·2H₂O, 10 mol%): 0.1 mmol[12]

  • Procedure:

    • In a 50 mL beaker, thoroughly mix the aldehyde, benzil, ammonium acetate, and cupric chloride.

    • Place the beaker in a microwave oven and irradiate at 300W for 15 minutes. Monitor the reaction progress by TLC (petroleum ether: ethyl acetate = 9:1).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice water.

    • Filter the resulting solid, wash with water, and dry to obtain the crude product.

    • Recrystallize the crude product from ethanol to afford the pure 2,4,5-trisubstituted imidazole.

2. Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This can lead to enhanced mass transfer and the formation of reactive intermediates, often resulting in higher yields and shorter reaction times under milder conditions.[7][15][16][17][18]

Protocol: Ultrasound-Assisted Synthesis of Tri- and Tetrasubstituted Imidazoles [15][16]

  • Reagents:

    • 1,2-Dicarbonyl compound (e.g., benzil): 1 mmol

    • Aldehyde: 1 mmol

    • Ammonium acetate (for trisubstituted): 2 mmol

    • Primary amine (for tetrasubstituted): 1 mmol

    • Catalyst (e.g., SiO₂-OSbCl₂): 0.05 g

    • Ethanol: 5 mL

  • Procedure:

    • In a flask, combine the 1,2-dicarbonyl compound, aldehyde, ammonium acetate (or primary amine and ammonium acetate for tetrasubstituted imidazoles), and the SiO₂-OSbCl₂ catalyst in ethanol.

    • Place the flask in an ultrasonic bath and irradiate at a moderate temperature.

    • Monitor the reaction by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

3. Catalysis in One-Pot Imidazole Synthesis

The choice of catalyst can significantly influence the efficiency and selectivity of the Debus-Radziszewski reaction. A wide array of catalysts has been explored, ranging from simple Lewis acids to heterogeneous catalysts and even "green" catalysts.

Catalyst TypeExamplesKey Advantages
Lewis Acids CuCl₂·2H₂O[12], Ni-C Schiff's base complex[13], InCl₃·3H₂O[9], ZrCl₄, Yb(OTf)₃Cost-effective, high yields, often mild reaction conditions.
Heterogeneous Catalysts Zeolite HY/silica gel[12], Amberlite IR-120(H)[2], SiO₂-Pr-SO₃H[19], SiO₂-OSbCl₂[15][16]Easy separation and recovery, reusability, often environmentally benign.
Ionic Liquids [n-Pr₂NH₂][HSO₄][4], N-methyl-2-pyrrolidonium hydrogen sulphateAct as both solvent and catalyst, can be recycled, often enhance reaction rates.[4][20]
"Green" Catalysts L-proline[4], Lemon juice[5][6]Biodegradable, inexpensive, non-toxic, and readily available.

II. The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is another powerful one-pot method that provides access to a wide range of substituted imidazoles.[21][22] This reaction typically involves the condensation of an aldehyde and a primary amine to form an imine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base.[21][23]

A. Mechanistic Rationale

The reaction proceeds via a [3+2] cycloaddition of the TosMIC anion to the imine double bond.[21] The resulting intermediate then eliminates p-toluenesulfinic acid to afford the aromatic imidazole ring. A key aspect of this method is the in situ generation of the imine, which avoids the need to isolate this often-unstable intermediate.[21][23]

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Cycloaddition with TosMIC cluster_2 Step 3: Elimination Aldehyde Aldehyde Imine Imine Aldehyde->Imine + R'-NH2 Primary Amine Primary Amine Primary Amine->Imine Cycloadduct Cycloadduct Imine->Cycloadduct + TosMIC, Base TosMIC TosMIC TosMIC->Cycloadduct Imidazole Imidazole Cycloadduct->Imidazole - p-Toluenesulfinic acid

Caption: Workflow for the Van Leusen three-component imidazole synthesis.

B. Protocol: One-Pot Van Leusen Synthesis of 1,4,5-Trisubstituted Imidazoles[21]
  • Reagents:

    • Aldehyde: 1 mmol

    • Primary amine: 1 mmol

    • Tosylmethyl isocyanide (TosMIC): 1 mmol

    • Base (e.g., K₂CO₃): 2 mmol

    • Solvent (e.g., DMF or Methanol): 5 mL

  • Procedure:

    • To a solution of the aldehyde and primary amine in the chosen solvent, add the base and stir at room temperature for 30 minutes to facilitate imine formation.

    • Add TosMIC to the reaction mixture.

    • Stir the reaction at room temperature or gentle heating (e.g., 60 °C) and monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Note: The Van Leusen synthesis has also been adapted for DNA-encoded library synthesis, highlighting its compatibility with sensitive substrates.[23][24][25]

III. Comparative Overview of One-Pot Methods

The choice of synthetic method will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table provides a general comparison of the methods discussed.

FeatureDebus-RadziszewskiVan Leusen
Typical Products Tri- and tetrasubstituted imidazoles1,4,5-Trisubstituted imidazoles
Key Reagents 1,2-Dicarbonyl, aldehyde, ammonia/amineAldehyde, primary amine, TosMIC
Common Conditions Can require heating, but modern variants are often milder.Generally mild conditions (room temperature to gentle heating).
Advantages Readily available starting materials, versatile for various substitution patterns.Good functional group tolerance, applicable to sensitive substrates.
Limitations Classical conditions can be harsh; side products can form.TosMIC is a specialized reagent; potential for oxazole formation as a side product.

Conclusion

The one-pot synthesis of substituted imidazoles is a mature yet continually evolving field. The methods outlined in this application note, from the classic Debus-Radziszewski reaction to the versatile Van Leusen synthesis and their modern, more sustainable adaptations, provide researchers with a powerful toolkit for accessing a vast chemical space of imidazole derivatives. By understanding the underlying mechanisms and the practical considerations of each protocol, scientists in drug discovery and materials science can efficiently generate novel compounds for a wide range of applications.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks, side-product formation, or isolation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering yield bottlenecks, side-product formation, or isolation challenges during the synthesis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (also referred to by its thione tautomer, 1-cycloheptyl-2-thioxoimidazolidin-4-one, a 1-substituted 2-thiohydantoin).

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, an optimized microwave-assisted protocol, and quantitative performance data.

Part 1: Diagnostic Workflow

Before adjusting your protocol, it is critical to identify where the synthesis is failing. The diagram below maps the desired synthetic pathway alongside the two most common degradation routes: thermal desulfurization and base-catalyzed hydrolysis.

G A Cycloheptylamine + Ethyl isothiocyanatoacetate B Thiourea Intermediate (Uncyclized) A->B Nucleophilic Addition (20°C, 30 min) C 1-Cycloheptyl-2-sulfanyl-4,5-dihydro- 1H-imidazol-5-one B->C Cyclization (TEA, Microwave, 90°C) D Desulfurized Byproduct (Hydantoin) C->D Thermal Degradation (>150°C, Prolonged Heating) E Ring-Opened Byproduct (Thioureido-acid) C->E Base-Catalyzed Hydrolysis (Alkaline Workup, pH > 9)

Figure 1: Synthesis pathway and common degradation routes of the target thiohydantoin.

Part 2: Troubleshooting Guides & FAQs

Q1: My overall yield is consistently below 50%, and TLC indicates a large amount of uncyclized intermediate. How can I drive the reaction to completion? Causality & Solution: The cyclization of the intermediate thiourea requires overcoming a moderate activation energy barrier. Traditional thermal refluxing in ethanol often fails to drive this to completion. We strongly recommend transitioning to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform dielectric heating that accelerates the intramolecular nucleophilic attack of the nitrogen onto the ester carbonyl, significantly improving yields 1. Additionally, adding a stoichiometric amount of a mild base like triethylamine (TEA) enhances the nucleophilicity of the reacting nitrogen without degrading the product 2.

Q2: LC-MS analysis of my crude product shows a significant M-16 peak. What causes this, and how do I prevent it? Causality & Solution: An M-16 peak indicates the loss of sulfur and the addition of oxygen, which is the hallmark of thermal desulfurization. Thiohydantoins are prone to this degradation pathway, converting the 2-thioxo group to a 2-oxo group (forming a hydantoin) under prolonged heating 3. Actionable Step: Strictly limit your reaction time. If using conventional heating, do not exceed 80°C. By switching to microwave-assisted synthesis, you can reduce the reaction time from 4–6 hours to just 15 minutes, effectively outcompeting the slower desulfurization kinetic pathway.

Q3: My product seems to degrade during the liquid-liquid extraction phase. How do I prevent ring-opening? Causality & Solution: The 4,5-dihydro-1H-imidazol-5-one ring is highly susceptible to base-catalyzed hydrolysis. Exposure to strongly alkaline conditions (e.g., washing with 1M NaOH to remove acidic impurities) rapidly ionizes the molecule. This is followed by a nucleophilic attack of the hydroxide ion on the C5 carbonyl, opening the ring to form a thioureido-acid 4. Actionable Step: Avoid prolonged exposure to high pH during workup. If a basic wash is absolutely necessary, use a mild base like saturated aqueous NaHCO3, perform the extraction quickly at 0–4°C, and immediately neutralize the organic layer.

Part 3: Optimized Experimental Protocol

This protocol utilizes a self-validating framework to ensure that intermediates are fully formed before cyclization and that workup conditions strictly prevent hydrolysis.

Objective: Synthesize 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one with >85% yield. Materials: Cycloheptylamine, Ethyl isothiocyanatoacetate, Triethylamine (TEA), Absolute Ethanol, 0.1 M HCl.

Step-by-Step Methodology:

  • Intermediate Formation: In a 20 mL microwave-safe reaction vial, dissolve 5.0 mmol of cycloheptylamine and 5.0 mmol of ethyl isothiocyanatoacetate in 10 mL of absolute ethanol. Stir at room temperature (20°C) for 30 minutes.

    • Self-Validation Checkpoint: Perform a TLC check (Hexanes:EtOAc 2:1). The complete disappearance of the starting amine confirms the quantitative formation of the thiourea intermediate. Do not proceed to heating until this is verified.

  • Catalyst Addition: Add 6.0 mmol (1.2 eq) of triethylamine (TEA) to the vial. Causality: TEA acts as a proton scavenger, increasing the nucleophilicity of the intermediate's nitrogen to facilitate ring closure without inducing base-catalyzed hydrolysis.

  • Microwave Cyclization: Seal the vial and place it in a dedicated scientific microwave reactor. Irradiate at 90°C for 15 minutes. Use dynamic power adjustment to prevent temperature overshoots.

  • Controlled Quenching: Allow the vial to cool to room temperature. Pour the reaction mixture into 30 mL of ice-cold distilled water.

  • pH-Controlled Precipitation: Slowly add 0.1 M HCl dropwise under vigorous stirring until the pH reaches exactly 6.0–6.5.

    • Causality & Validation: Dropping the pH slightly below neutral ensures the thiol tautomer is fully protonated and precipitates out of solution, while actively avoiding the strongly basic conditions that cause ring hydrolysis. Validate the pH using a calibrated meter, not just indicator paper.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with 20 mL of ice-cold water, and dry under a high vacuum to yield the target compound.

Part 4: Quantitative Data & Method Comparison

The table below summarizes the expected outcomes when transitioning from traditional thermal methods to the optimized microwave-assisted protocol.

Reaction MethodologySolventAdditive / BaseTemp (°C)TimeYield (%)Primary Observed Byproduct
Conventional HeatingEthanolNone785.0 h42Uncyclized thiourea
Conventional HeatingEthanolSodium Acetate784.0 h58Hydantoin (Desulfurization)
Phase-Transfer CatalysisDioxaneK2CO3 / TBAB852.0 h76Hydantoin (Desulfurization)
Microwave-Assisted (Optimized) Ethanol Triethylamine 90 15 min 89 Trace thioureido-acid

Part 5: References

  • Taylor & Francis - A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. URL: [Link]

  • PMC - NIH - A Simple Synthesis of 2-Thiohydantoins. URL: [Link]

  • ACS Publications - Solution-Phase Synthesis of a Combinatorial Thiohydantoin Library. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thiohydantoin Aqueous Solubility

Welcome to the Applied Therapeutics Troubleshooting Hub. This guide is specifically engineered for researchers, formulators, and drug development professionals working with thiohydantoin derivatives (e.g., enzalutamide,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Applied Therapeutics Troubleshooting Hub. This guide is specifically engineered for researchers, formulators, and drug development professionals working with thiohydantoin derivatives (e.g., enzalutamide, apalutamide).

The Core Scientific Challenge

Thiohydantoin derivatives are potent androgen receptor antagonists, but they are notoriously difficult to work with in aqueous environments. They are classified as1, meaning they possess high intestinal permeability but exceptionally low aqueous solubility (≤2.0 μg/mL)[1]. Because these molecules lack ionizable groups at biologically relevant pH levels, traditional pH-adjustment strategies are completely ineffective[1]. Their rigid, planar structures result in high crystal lattice energies, leading to rapid recrystallization and precipitation in both in vitro assay buffers and in vivo environments[2].

Diagnostic Workflow

G Start Thiohydantoin Precipitation CheckAssay Identify Application Environment Start->CheckAssay InVitro In Vitro Assays (Cell/Biochem) CheckAssay->InVitro InVivo In Vivo Dosing (Formulation) CheckAssay->InVivo CheckDMSO Use Anhydrous DMSO (Avoid Moisture) InVitro->CheckDMSO Formulation Select Polymer/ Carrier System InVivo->Formulation Cosolvent Step-wise Co-solvents (PEG300 + Tween 80) CheckDMSO->Cosolvent Prevent Crash-out ASD Solid Dispersion (HPMCAS / VA64) Formulation->ASD CD Cyclodextrin Nanosponges Formulation->CD CoAmorph Co-amorphous (Acetyl Maltose) Formulation->CoAmorph

Fig 1: Decision tree for troubleshooting thiohydantoin solubility based on experimental application.

Section 1: In Vitro Assays (Cellular & Biochemical)

Q: My enzalutamide/apalutamide stock solution precipitates immediately upon addition to the cell culture media. How can I prevent this "crash-out"?

A: This is a classic solvent-shift precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local supersaturation exceeds the nucleation threshold, forcing the drug out of solution.

  • Causality: 3 significantly reduces the solubility limit of thiohydantoins before you even begin your dilution[3]. Furthermore, direct dilution into water without intermediate surfactants causes rapid crystal nucleation.

  • Solution: Use fresh, anhydrous DMSO and employ a step-wise co-solvent dilution strategy using PEG300 and Tween 80[3].

Protocol 1: Step-wise Co-solvent Preparation for In Vitro Assays

This protocol utilizes a self-validating visual feedback loop to ensure solubility is maintained at every thermodynamic step.

  • Stock Preparation: Dissolve the thiohydantoin derivative in fresh, anhydrous DMSO to a concentration of 150 mg/mL[3].

    • Self-Validation: The solution must be perfectly clear. Any turbidity at this stage indicates moisture contamination in your DMSO; discard and restart.

  • Primary Dilution: Add 20 μL of the DMSO stock to 400 μL of PEG300[3]. Vortex thoroughly.

    • Causality: PEG300 acts as a miscible bridge, lowering the dielectric constant of the final mixture and preventing immediate hydrophobic shock.

  • Surfactant Addition: Add 20 μL of Tween 80 to the mixture and vortex until homogeneous[3].

    • Causality: Tween 80 forms micelles that will encapsulate the lipophilic drug molecules once the aqueous phase is introduced.

  • Aqueous Phase Integration: Slowly add 560 μL of double-distilled water (ddH2O) or assay buffer dropwise while continuously vortexing to adjust the final volume to 1 mL[3].

    • Self-Validation: The final solution should be optically clear. Use immediately to prevent long-term Ostwald ripening (crystal growth over time)[3].

Section 2: Preclinical Formulation & In Vivo Dosing

Q: We are observing erratic pharmacokinetic (PK) profiles and low bioavailability in our rodent models using a standard aqueous suspension. What is the recommended formulation strategy?

A: Simple suspensions of crystalline thiohydantoins will yield poor absorption due to dissolution-rate-limited pharmacokinetics. You must disrupt the crystal lattice and stabilize the drug in an amorphous state.

  • Causality: The amorphous form of a drug has a significantly higher apparent solubility and dissolution rate because the energy required to break the crystal lattice has already been overcome[4]. However, this high-energy state is thermodynamically unstable and prone to rapid recrystallization in the gastrointestinal tract[4].

  • Solution: Formulate an Amorphous Solid Dispersion (ASD). By embedding the drug in a polymer matrix like 5 or HPMCAS, you kinetically trap the drug in its amorphous state via heteromolecular hydrogen bonding, sustaining supersaturation in the gut[4][5].

Protocol 2: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

This protocol ensures the kinetic trapping of the API within a polymer matrix.

  • Solvent Dissolution: Dissolve enzalutamide and the selected polymer (e.g., Kollidon VA64) in a 1:1 weight ratio in a highly volatile solvent system (e.g., acetone)[4][5].

    • Causality: A 1:1 ratio provides sufficient polymer chains to interact with the drug molecules, preventing self-association of the API.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid evaporation forces co-precipitation, preventing the drug and polymer from phase-separating into crystalline domains.

  • Drying: Transfer the solid residue to a vacuum oven and dry for 24 hours at room temperature to remove residual solvent traces.

  • Milling & Screening: Gently mill the dried dispersion and pass it through a 60-mesh screen to ensure uniform particle size.

    • Self-Validation: Perform Powder X-ray Diffraction (PXRD) on the final powder. The complete absence of sharp Bragg peaks (resulting in a "halo" pattern) confirms a successfully stabilized, fully amorphous system[5].

Mechanism of Recrystallization Inhibition

Mechanism Crystal Crystalline API (High Lattice Energy) MeltSolvent Energy Input (Heat/Solvent) Crystal->MeltSolvent Disruption Amorphous Amorphous API (High Free Energy) MeltSolvent->Amorphous Stabilized Solid Dispersion (Kinetically Trapped) Amorphous->Stabilized Polymer Polymer Matrix (H-Bonding) Polymer->Stabilized Anti-nucleation Supersat Sustained Aqueous Supersaturation Stabilized->Supersat Dissolution

Fig 2: Thermodynamic and kinetic pathway of stabilizing amorphous thiohydantoins via polymers.

Quantitative Data: Formulation Strategies Comparison

The following table summarizes the quantitative improvements achieved through various formulation strategies for thiohydantoin derivatives:

Formulation StrategyExcipients/CarriersMechanism of Solubility EnhancementPerformance / Solubility Gain
Co-solvent System DMSO, PEG300, Tween 80Reduces solvent polarity, micellar solubilizationEnables stable in vitro assays up to ~100 µM without precipitation[3].
Amorphous Solid Dispersion Kollidon VA64 (1:1 ratio)Lattice energy disruption, recrystallization inhibitionSignificant dissolution rate increase at pH 1.0 & 6.8 compared to crystalline API[5].
Ternary Solid Dispersion Soluplus, Poloxamer 188Amorphous stabilization + surfactant wettingEnhanced ex-vivo intestinal absorption and mass transfer[2].
Cyclodextrin Nanosponges β-Cyclodextrin, DPC crosslinkerInclusion complexation, reduced particle size (295-471 nm)Improved entrapment efficiency (up to 90.7%) and sustained release[6].
Eutectic Co-amorphous Octaacetyl maltose (acMAL)Eutectic melting point depression, intermolecular H-bondingCrystallization delayed >30h; sustained supersaturation in biorelevant media[7][8].
References
  • US20200397756A1 - A stable pharmaceutical composition of poorly soluble nonsteroidal antiandrogens. Google Patents. 1

  • ARN-509 (Apalutamide) | AR Antagonist. Selleck Chemicals. 3

  • Eutectic Coamorphous System of Enzalutamide and Acetyl Maltose: A Strategy for Improved Physical Stability and Aqueous Solubility. R Discovery. 7

  • Eutectic Coamorphous System of Enzalutamide and Acetyl Maltose: A Strategy for Improved Physical Stability and Aqueous Solubility | Molecular Pharmaceutics. ACS Publications. 8

  • Development of Enzalutamide Solid Dispersion Loaded Tablet with Enhanced Solubility. ResearchGate. 5

  • US20220347102A1 - Pharmaceutical composition comprising enzalutamide. Google Patents. 4

  • QbD Based Development, Characterization and Pharmacokinetic Evaluation of Enzalutamide-Loaded Cyclodextrin Nano Sponges. Indian Journal of Pharmaceutical Education and Research. 6

  • View of Dissolution enhancement of Enzalutamide by solid dispersion approach. ScienceScholar.2

Sources

Troubleshooting

purification strategies for 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 853723-93-0)[1].

This molecule features a highly hydrophobic cycloheptyl ring juxtaposed with a polar thiohydantoin core. The primary purification bottlenecks stem from its tautomeric nature and the reactivity of the sulfanyl group. This guide bypasses generic advice, focusing instead on the causality behind experimental failures and providing self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Core Mechanisms & Troubleshooting FAQs

Q1: Why does my product streak on normal-phase silica and show peak splitting on RP-HPLC? The Causality: This is a classic manifestation of tautomeric equilibrium. The molecule exists in a dynamic state between the 2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (thiol) and the 2-thioxoimidazolidin-4-one (thione) forms. On bare silica, the highly polar thiol form interacts strongly with acidic silanol groups via hydrogen bonding, causing severe band broadening. In RP-HPLC, if the mobile phase pH is near the pKa of the thiohydantoin core, the interconversion rate during column transit causes peak splitting and tailing. The Solution: You must chemically "lock" the equilibrium during the run. Adding a volatile acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) to the mobile phase suppresses ionization, driving the equilibrium toward the neutral thione tautomer and ensuring a sharp, single peak[2].

Q2: I am observing a highly retained, high-molecular-weight byproduct in RP-HPLC. What is it, and how do I remove it? The Causality: The free sulfanyl (-SH) group is susceptible to oxidative dimerization, forming a symmetrical disulfide. Because this dimer contains two hydrophobic cycloheptyl rings, its retention time on a C18 column will be significantly longer than the monomer. Oxidation is accelerated by basic pH and dissolved oxygen. The Solution: Degas all solvents and maintain an acidic environment. If the dimer is already present in your crude mixture, treat the sample with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to injection to quantitatively reduce the disulfide back to the monomer.

Workflow Start Crude 1-Cycloheptyl-2-sulfanyl- 4,5-dihydro-1H-imidazol-5-one Tautomer Tautomeric Equilibrium (Thiol <-> Thione) Start->Tautomer Oxidation Risk: Disulfide Formation (Avoid basic pH/O2) Tautomer->Oxidation O2 / pH > 7 Prep Sample Prep (Acidic modifier, Degassed) Tautomer->Prep Stabilize Flash Silica Flash Chromatography (Hexane/EtOAc + 1% AcOH) Prep->Flash >500 mg HPLC RP-HPLC Purification (C18, MeCN/H2O + 0.1% TFA) Prep->HPLC <500 mg Pure Pure Target Compound Flash->Pure HPLC->Pure

Workflow for mitigating tautomeric and oxidative risks during purification.

Section 2: Quantitative Data & Solvent Systems

To standardize your approach, utilize the following optimized parameters. These conditions are specifically calibrated to balance the hydrophobicity of the cycloheptyl group with the polarity of the thiohydantoin core.

ParameterFlash ChromatographyRP-HPLC
Stationary Phase Bare Silica Gel (60 Å)C18 (5 µm, 100 Å)
Mobile Phase A HexanesWater
Mobile Phase B Ethyl AcetateAcetonitrile
Optimal Gradient 90:10 to 66:33 (A:B)80:20 to 20:80 (A:B)
Acidic Modifier 1.0% v/v Acetic Acid0.1% v/v TFA
Target Outcome Suppress silanol interactionsLock tautomeric state

Section 3: Step-by-Step Methodologies

Protocol A: Flash Column Chromatography (Scale: >500 mg)

Standard purification of thiohydantoins utilizes silica gel chromatography, but the solvent system must be carefully tuned to prevent co-elution with unreacted starting materials[3].

  • Sample Loading: Dry load the crude mixture onto Celite 545. The cycloheptyl group reduces solubility in purely polar solvents, and dry loading prevents sample precipitation at the column head.

  • Equilibration: Equilibrate a silica gel column with Hexanes containing 1% Acetic Acid (AcOH).

  • Elution: Run a step gradient of Hexanes to Ethyl Acetate (starting at 9:1, ramping to 2:1)[3]. The 1% AcOH must be maintained throughout the gradient to suppress silanol interactions.

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). The thione core is highly UV-active. Stain with iodine if confirming the presence of non-UV active aliphatic impurities.

Protocol B: Reverse-Phase HPLC (Scale: <500 mg)

For precise isolation, RP-HPLC is superior, provided the pH is strictly controlled to prevent deamidation or tautomeric splitting[2].

  • Sample Preparation: Dissolve the crude sample in a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA. If disulfide dimers are suspected, add 5 mM TCEP and incubate for 30 minutes at room temperature.

  • Injection: Inject onto a preparative C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Gradient Execution: Run a linear gradient from 20% to 80% Acetonitrile (with 0.1% TFA) over 30 minutes. The hydrophobic cycloheptyl group ensures strong retention, typically eluting around 50-60% Acetonitrile.

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis of the imidazolone ring.

Protocol C: Recrystallization (Scale: >5 g)

For highly scalable, self-validating purification of solid thiohydantoin products, recrystallization is the preferred method[3].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until complete dissolution is achieved[3].

  • Hot Filtration: Perform a rapid hot filtration through a fluted filter paper to remove insoluble polymeric byproducts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form a highly ordered crystal lattice (excluding impurities).

  • Maturation: Transfer the flask to an ice bath at 4°C for 2 hours to maximize thermodynamic crystal yield. Filter and wash with ice-cold hexanes.

Troubleshooting Issue HPLC Issue Detected PeakSplit Peak Splitting / Tailing (Tautomer Interconversion) Issue->PeakSplit Oxidation Late Eluting Impurity (Disulfide Dimer) Issue->Oxidation Action1 Add 0.1% TFA to Mobile Phase to lock Thione form PeakSplit->Action1 Action2 Add TCEP to sample prep to reduce disulfides Oxidation->Action2 Result Sharp, Single Monomer Peak Action1->Result Action2->Result

Decision tree for resolving common RP-HPLC chromatographic anomalies.

References

  • Bhown, A. S., & Bennett, J. C. "A modified system for thiazolinone conversion to thiohydantoin derivatives and their separation by high-pressure liquid chromatography." Analytical Biochemistry, 150(2), 457-462 (1985). Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating Protein-Protein Interaction (PPI) Inhibitor Assays

Welcome to the technical support center for Protein-Protein Interaction (PPI) inhibitor assays. As a Senior Application Scientist, I've designed this guide to help you, our fellow researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Protein-Protein Interaction (PPI) inhibitor assays. As a Senior Application Scientist, I've designed this guide to help you, our fellow researchers and drug development professionals, navigate the complexities of this challenging yet rewarding field. This resource is structured to provide not just answers, but a deeper understanding of the principles behind robust assay design and troubleshooting. Our goal is to empower you to generate high-quality, reproducible data and avoid the common pitfalls that can derail a PPI inhibitor discovery campaign.

Section 1: Assay Design & Optimization FAQs

This section addresses foundational questions to consider before and during the initial setup of your PPI assay. A well-designed assay is the first and most critical step in preventing downstream issues.

Q1: Which assay format is best for my PPI target? (e.g., TR-FRET, AlphaScreen, FP)

A1: The choice of assay technology is fundamental and depends on several factors including the binding affinity of your PPI, the nature of your proteins, and available instrumentation. There is no single "best" format; each has distinct advantages and disadvantages.

  • Proximity-Based Assays (TR-FRET, AlphaScreen/AlphaLISA): These are excellent for a wide range of affinities and are less prone to certain artifacts. They work by measuring a signal generated only when two interacting partners are brought into close proximity.[1][2][3]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a long-lifetime lanthanide donor (like Europium or Terbium) and a fluorescent acceptor. The long-lived signal allows for a time-gated detection that minimizes background from scattered light and autofluorescent compounds.[4]

    • AlphaScreen®/AlphaLISA®: A bead-based proximity assay where donor and acceptor beads, when brought together by a PPI, generate a chemiluminescent signal. It offers very high sensitivity but can be susceptible to interference from light-scattering compounds or singlet oxygen quenchers.[5]

  • Fluorescence Polarization (FP): This method is best suited for PPIs where there is a significant change in molecular weight upon binding. It measures the change in the tumbling rate of a small fluorescently labeled protein or peptide when it binds to a larger protein partner. FP is a homogenous, solution-based assay that is generally less prone to artifacts than AlphaScreen but is typically limited to interactions involving a small labeled partner.[1][6]

Table 1: Comparison of Common PPI Assay Technologies

TechnologyPrincipleProsCons
TR-FRET Proximity-based energy transferHigh signal-to-background; robust against compound interference; homogenous.Requires careful labeling of partners; potential for steric hindrance from tags.
AlphaScreen® Proximity-based chemiluminescenceExtremely sensitive; high signal amplification.Susceptible to light scatterers, singlet oxygen quenchers, and colored compounds.
FP Change in molecular tumblingHomogenous solution-based assay; fewer artifacts; direct binding measurement.Requires a significant size difference between partners; limited to smaller labeled probes.
Cell-Based Protein Complementation / BRETPhysiologically relevant context; confirms cell permeability.[7][8]Complex biology can obscure direct interaction; higher variability; potential for off-target effects.

Q2: Should I use full-length proteins or just the interacting domains?

A2: This is a critical decision that balances biological relevance with technical feasibility.

  • Interacting Domains: Using purified, recombinant binding domains is often the most practical approach for initial high-throughput screening (HTS).[5] This strategy generally leads to more stable reagents, higher yields, and a more robust assay window. It simplifies the system, focusing solely on the direct interaction you intend to inhibit.

  • Full-Length Proteins: While more challenging to produce and handle, using full-length proteins provides a more biologically relevant context.[6] Some PPIs require regions outside the core binding domain for proper folding, stability, or allosteric regulation. If your inhibitor's mechanism might be allosteric, using full-length proteins is preferable. A new technology, PPI cat-ELCCA, has shown promise for enabling HTS with full-length protein systems.[6]

Recommendation: For primary HTS, begin with the minimal interacting domains that recapitulate the interaction. Validate your hits later using full-length proteins in a secondary, lower-throughput assay.

Section 2: Troubleshooting Common Assay Problems

This section is formatted to help you quickly diagnose and resolve specific issues you encounter during your experiments.

Problem: High Assay Variability / Low Z'-Factor

Q3: My replicate wells show high variability, and my Z'-factor is consistently below 0.5. What's the cause?

A3: A low Z'-factor indicates a small separation between your positive and negative controls, often due to high data dispersion.[7] Several factors can contribute to this:

  • Reagent Instability: One or both of your protein partners may be degrading or aggregating over the course of the experiment. Ensure you are using freshly prepared proteins or have validated their stability under assay conditions (time, temperature). Always include protease inhibitors in your lysis buffers if using cell extracts.[9]

  • Sub-optimal Reagent Concentrations: The concentrations of your interacting proteins may be too low (leading to a weak signal) or too high (leading to high background). You must perform a matrix titration, varying the concentration of each partner to find the optimal ratio that provides the best signal-to-background window.[4]

  • Inadequate Mixing or Dispensing: In multi-well plate formats, inconsistent dispensing volumes or poor mixing can be a major source of variability. Verify the performance of your liquid handlers and consider introducing a brief plate shaking step after reagent addition.

  • Buffer Incompatibility: Your assay buffer may not be optimal for the protein interaction. Key parameters to optimize include pH, salt concentration, and the presence of co-factors or metal ions. For Co-IPs, overly stringent buffers can disrupt the interaction, while mild buffers may increase non-specific binding.[10][11][12]

Problem: No Inhibition Observed

Q4: I'm screening a compound library, but none of my compounds show significant inhibition. Why?

A4: This can be a frustrating result, pointing to issues with the compounds, the assay itself, or the biological target.

  • Inactive Compounds: The simplest explanation is that your library may not contain active compounds for your specific PPI target. PPI interfaces are notoriously "undruggable" due to their large, flat, and featureless surfaces, making hit identification challenging.[2][13][14]

  • Assay Insensitivity: Your assay may not be sensitive enough to detect weak inhibitors. This can happen if your protein concentrations are too high (significantly above the Kd of the interaction). Under these conditions, a high concentration of inhibitor is required to compete, potentially masking true but weak hits. Try to run the assay with protein concentrations at or below the Kd.

  • Compound Solubility Issues: If compounds precipitate in your assay buffer, their effective concentration is much lower than the nominal concentration, and they won't be able to inhibit the target. Always check for compound precipitation visually or using light scattering methods.

  • Irreversible or Very High Affinity PPI: If the protein-protein interaction is extremely tight (low nanomolar or picomolar Kd) or effectively irreversible, a competitive small molecule inhibitor will have a difficult time disrupting the pre-formed complex.[7] Consider pre-incubating one protein partner with the compound before adding the second partner to give the inhibitor a chance to bind first.

Problem: Apparent Compound Potentiation of Signal

Q5: Some of my compounds are causing an increase in the assay signal instead of a decrease. What does this mean?

A5: Signal potentiation is a common artifact, especially in proximity-based assays. It rarely indicates true biological stabilization of the PPI and should be investigated carefully.

  • Assay Technology Interference: This is the most common cause.

    • In AlphaScreen , some compounds can inhibit the intrinsic catalytic activity of the assay enzymes or have optical properties that interfere with the signal, sometimes leading to an apparent increase.[15]

    • In fluorescence-based assays (TR-FRET, FP) , intrinsically fluorescent compounds can directly add to the measured signal. Always run a control where you measure the fluorescence of the compound in assay buffer without the interacting partners.

  • Relief of Quenching: A compound might bind to one of the labeled proteins and alter its conformation, relieving self-quenching or environmental quenching of the fluorophore, thereby increasing the signal independent of the PPI.

  • Compound-Induced Aggregation: Paradoxically, compound aggregates can sometimes bring assay components (like AlphaScreen beads or labeled proteins) into close proximity, artificially increasing the signal.[16]

Section 3: The Critical Challenge of False Positives

One of the biggest pitfalls in any screening campaign is the high rate of false positives.[17][18][19][20] These are compounds that appear active in the primary assay but do not actually inhibit the PPI through the desired mechanism. Diligent follow-up is required to eliminate them.

Q6: What is the most common cause of false positives in PPI inhibitor screens?

A6: The single most common mechanism is compound aggregation .[16][21][22] Many organic molecules are poorly soluble in aqueous buffers and form colloidal aggregates at micromolar concentrations.[23] These aggregates can non-specifically inhibit enzymatic or binding assays by sequestering the protein components.[23] Up to 95% of initial hits from a high-throughput screen can be due to this phenomenon if the assay is not properly designed.[23]

Q7: How can I identify and eliminate compounds that work by aggregation?

A7: A simple and robust counter-screen is the detergent titration assay . Aggregation-based inhibition is highly sensitive to the presence of non-ionic detergents. The inclusion of a small amount of detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20) will disperse the aggregates, restoring protein activity.[16][23] A true inhibitor's potency should not be significantly affected by the detergent.

G cluster_workflow Troubleshooting Workflow for False Positives A Primary Hit Identified B Re-test in Primary Assay (Dose-Response) A->B C Perform Detergent Titration Assay B->C D Is IC50 significantly right-shifted (>10x) with detergent? C->D E Likely Aggregator (Deprioritize) D->E Yes F Potential True Hit (Proceed to Orthogonal Assay) D->F No

Caption: Workflow for identifying aggregation-based false positives.

Q8: Besides aggregation, what other types of false positives should I be aware of?

A8: Several other mechanisms can lead to misleading results:

  • Nucleic Acid Contamination: In assays like GST-pulldowns or Co-IPs, contaminating RNA or DNA can act as a bridge, mediating an indirect interaction between two proteins.[24][25] This can lead to a false positive interaction. Treating your protein preparations with a nuclease (like micrococcal nuclease) is a simple way to eliminate this artifact.[24][25]

  • Non-specific Binding to Beads/Plates: In immobilized assays, compounds or proteins can bind non-specifically to the solid support (e.g., agarose beads, microplate wells). Including a blocking agent like Bovine Serum Albumin (BSA) and a mild detergent in your buffers can mitigate this.[5]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide variety of assays through mechanisms like redox activity, covalent modification, or fluorescence interference.[22] It's wise to filter your hit list against a known database of PAINS structures early in the validation process.

Section 4: Essential Validation with Orthogonal Assays

A primary hit is only a starting point. Confirmation of activity in a secondary, orthogonal assay is non-negotiable for validating a true PPI inhibitor.[26][27][28][29] An orthogonal assay measures the same biological event (protein-protein binding) but uses a fundamentally different detection technology. This ensures the observed activity is not an artifact of the primary assay format.[28][29]

Q9: What are the best orthogonal assays to validate hits from a primary screen?

A9: The best choices are biophysical methods that directly measure the binding interaction between the inhibitor and its target protein, or the disruption of the PPI complex.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard," ITC directly measures the heat released or absorbed during a binding event.[30][31] It is a label-free, solution-based technique that provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[31][32] An ITC competition experiment can unequivocally prove that a compound disrupts a PPI.

  • Surface Plasmon Resonance (SPR): A powerful, real-time, label-free technique for measuring binding kinetics (kon and koff) and affinity (Kd). In a typical SPR experiment, one protein partner is immobilized on a sensor chip, and the other partner is flowed over the surface. The disruption of this interaction by a co-injected inhibitor provides strong evidence of activity.[3]

  • Co-Immunoprecipitation (Co-IP): This is a classic, cell-based or lysate-based method to validate a PPI. You use an antibody to pull down one protein partner and then use a Western blot to see if the interacting partner is pulled down with it.[9] A true inhibitor should reduce the amount of the co-precipitated partner in a dose-dependent manner. This method has the advantage of testing the inhibitor in a more complex biological milieu.[8]

Protocol: Detergent Titration Counter-Screen

This protocol is designed to identify false positives that act via aggregation.

  • Objective: To determine if a compound's inhibitory activity is dependent on the formation of aggregates.

  • Principle: Colloidal aggregates are disrupted by non-ionic detergents. A true inhibitor's potency will be largely unaffected, while an aggregator's potency will be significantly reduced.[16]

  • Methodology:

    • Prepare two sets of your primary PPI assay plates.

    • Plate A (No Detergent): Prepare your compound dose-response curves in the standard assay buffer.

    • Plate B (With Detergent): Prepare identical compound dose-response curves in the assay buffer supplemented with 0.05% (v/v) Triton X-100. Note: First, confirm that this concentration of detergent does not disrupt your primary PPI itself.[16]

    • Add your interacting protein partners to all plates and incubate as per your standard protocol.

    • Measure the assay signal and calculate IC50 values for each compound on both plates.

  • Interpretation:

    • True Hit: The IC50 value remains relatively constant between Plate A and Plate B (e.g., < 3-fold shift).

    • Likely Aggregator: The IC50 value shows a significant rightward shift (e.g., > 10-fold) or a complete loss of activity on Plate B. This compound should be deprioritized.

G cluster_workflow PPI Inhibitor Validation Workflow A Primary HTS Screen (e.g., TR-FRET, AlphaScreen) B Confirmed Hit (Dose-Response) A->B C Artifact Screening B->C D Orthogonal Validation C->D Pass F PAINS/Aggregation/Assay Interference C->F E Validated Hit D->E Confirm G ITC, SPR, Co-IP D->G

Sources

Troubleshooting

Imidazolone Pharmacokinetics &amp; Formulation Support Center

Welcome to the Technical Support Center for Imidazolone Development. As a Senior Application Scientist, I have designed this portal to address the complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges associat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazolone Development. As a Senior Application Scientist, I have designed this portal to address the complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges associated with imidazolone-based compounds. Imidazolones are highly versatile scaffolds with potent bioactivities, but their planar geometry and physicochemical properties often result in significant bioavailability bottlenecks.

This guide provides field-proven troubleshooting strategies, structural design principles, and self-validating experimental protocols to help you optimize the oral absorption and systemic exposure of your lead compounds.

Diagnostic Workflow: Bioavailability Optimization

BioavailabilityTroubleshooting Start Imidazolone Lead: Poor In Vivo Exposure ADME In Vitro ADME Profiling (Solubility, Permeability, CL) Start->ADME SolIssue Issue: High Crystal Lattice Energy (Poor Aqueous Solubility) ADME->SolIssue PermIssue Issue: Rapid First-Pass Metabolism (High Intrinsic Clearance) ADME->PermIssue SolFix1 Zwitterionic Modification (e.g., Alkyl Sulfonates) SolIssue->SolFix1 SolFix2 Amide Bioisosterism (Relieve Torsional Strain) SolIssue->SolFix2 PermFix1 Lipophilic Chain Addition (e.g., Thiophene/Dodecyl) PermIssue->PermFix1 PermFix2 Nanocarrier Encapsulation (e.g., Benzimidazolone Capsules) PermIssue->PermFix2 SolFix1->ADME SolFix2->ADME PermFix1->ADME PermFix2->ADME

Diagnostic workflow for resolving imidazolone bioavailability bottlenecks.

Support Tickets & FAQs: Structural and Formulation Troubleshooting

Ticket #101: Overcoming Planar Stacking and Poor Aqueous Solubility User Issue: "My synthesized imidazolone derivatives precipitate in simulated intestinal fluid (SIF) and show negligible oral bioavailability." Root Cause Analysis: Imidazolones possess a highly planar, rigid heterocyclic core that promotes strong intermolecular hydrogen bonding and π-π stacking. This creates an exceptionally high crystal lattice energy, making it thermodynamically unfavorable for water molecules to solvate the compound. Resolution Strategy:

  • Zwitterionic Modification: Introducing an alkyl sulfonate moiety to the imidazolone core disrupts the planar symmetry and introduces permanent dipoles. This significantly enhances water solvation and improves bioactivity against target cells (e.g., Hep3B liver cancer cells)[1].

  • Amide Bioisosterism: If the imidazolone is part of a larger peptide-like chain, utilizing the imidazolone ring as an sp³-chiral amide bioisostere can alleviate the torsional strain of the amide bond. This specific isosteric strategy has been proven to improve SIF solubility, in vitro clearance, and overall oral bioavailability (%F) while maintaining target isoform selectivity[2].

Ticket #102: Addressing Rapid Clearance and Poor Permeability User Issue: "The compound is soluble in aqueous media, but in vivo oral bioavailability remains below 10% due to rapid clearance." Root Cause Analysis: Soluble imidazolones may still suffer from poor lipophilicity (LogP < 1), preventing passive diffusion across the intestinal epithelium. Alternatively, they may be highly susceptible to hepatic first-pass metabolism (e.g., rapid oxidation by CYP450 enzymes). Resolution Strategy:

  • Lipophilic Chain Addition: Appending lipophilic moieties (such as dodecyl chains, thiophene, or pyridyl groups) can optimize the hydrogen bonding profile and increase the partition coefficient. Certain lipophilic imidazolone derivatives have achieved moderate bioavailability scores (up to 0.55) and excellent synthetic accessibility[3].

  • Nanocarrier Encapsulation: To bypass first-pass metabolism and protect the drug from premature enzymatic degradation, encapsulate the imidazolone in a targeted nanocarrier. Benzimidazolone capsules and lipid-based carriers have demonstrated superior pharmacokinetic qualities, including enhanced tumor accumulation, prolonged systemic circulation, and stimuli-responsive drug release[4].

Quantitative Data Summary

The following table synthesizes the pharmacokinetic and pharmacodynamic improvements achieved through specific imidazolone modifications:

Compound Class / ModificationBiological Target / Cell LineKey Pharmacokinetic / Efficacy MetricReference
Zwitterionic Imidazolone (Alkyl Sulfonate addition)Hep3B (Liver Cancer)IC₅₀ = 134.2 ± 4.4 µM; Dramatic enhancement in water solubility.[1]
Lipophilic Imidazolone (Thiophene/Pyridyl addition)HeLa / CaCo-2IC₅₀ = 18.6 µM (HeLa) / 5.9 µM (CaCo-2); Bioavailability Score = 0.55.[3]
Imidazolone Amide Bioisostere B3GNT2Improved oral %F; Maintained low clearance (CL) and moderate Vss.[2]
Benzimidazolone Nanocapsule General Tumor DeliveryEnhanced systemic circulation; High adsorption energies for drug stability.[4]
Self-Validating Experimental Protocol
Assessing SIF Solubility and MDCK Permeability for Modified Imidazolones

To accurately evaluate whether your structural modifications have successfully enhanced bioavailability, you must measure thermodynamic solubility and permeability. This protocol incorporates strict causality checks and self-validating mass balance calculations to prevent false positives.

Phase 1: Thermodynamic Solubility in Simulated Intestinal Fluid (SIF) Causality Check: We use SIF (pH 6.8) containing sodium taurocholate and lecithin rather than pure buffer. This mimics the physiological surfactant environment in the gut, which is critical for assessing the true solubility of lipophilic imidazolone derivatives[2].

  • Preparation: Add excess solid imidazolone (approx. 5 mg) to 1 mL of prepared SIF in a microcentrifuge tube.

  • Equilibration: Incubate the suspension at 37°C with continuous shaking (200 rpm) for 72 hours.

  • Self-Validation (Equilibrium Check): Centrifuge the samples at 10,000 x g for 10 minutes. Extract aliquots at 24, 48, and 72 hours. Analyze via HPLC. Validation condition: Equilibrium is confirmed only if the concentration variance between the 48-hour and 72-hour time points is < 5%.

Phase 2: Apical-to-Basolateral Permeability (MDCK Cell Assay) Causality Check: MDCK cells are preferred over Caco-2 for initial screening because they form tighter junctions faster (5-7 days vs. 21 days), providing a highly reproducible model for passive diffusion.

  • Monolayer Preparation: Seed MDCK cells on polycarbonate transwell inserts.

  • Self-Validation (Integrity Check): Before adding the drug, measure the Transepithelial Electrical Resistance (TEER). Validation condition: Proceed only if TEER exceeds 250 Ω·cm². A lower value indicates paracellular leakage, which will artificially inflate permeability data.

  • Dosing: Add the imidazolone solution (10 µM in HBSS buffer) to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Sampling: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification & Mass Balance: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Self-Validation (Mass Balance Check): Calculate total mass balance: (MassApical​+MassBasolateral​+MassCellular​) . Validation condition: A mass balance < 85% indicates non-specific binding to the plastic apparatus or intracellular trapping. If this occurs, repeat the assay adding 1% BSA to the receiver compartment to act as a sink.

References
  • New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking Source: MDPI URL:[Link]

  • Imidazolone as an Amide Bioisostere in the Development of β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety Source: PubMed (NIH) URL:[Link]

  • DFT investigation of therapeutic potential of benzimidazolone capsule as a drug delivery vehicle for anticancer drug Source: PMC (NIH) URL:[Link]

Sources

Optimization

Computational Support Center: Refining Molecular Docking Parameters for Thiohydantoins

Welcome to the Computational Chemistry Support Center. This guide is designed for researchers, computational chemists, and drug development professionals working with thiohydantoin derivatives (e.g., enzalutamide, apalut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Computational Chemistry Support Center. This guide is designed for researchers, computational chemists, and drug development professionals working with thiohydantoin derivatives (e.g., enzalutamide, apalutamide). Thiohydantoins are a critical class of Androgen Receptor (AR) antagonists used in prostate cancer therapy. However, their unique structural features—specifically their tautomerism, halogenated aromatic rings, and susceptibility to receptor mutations—require rigorous, non-standard parameterization during molecular docking.

Below, you will find a validated mechanistic workflow, step-by-step methodologies, and a troubleshooting FAQ to ensure your in silico models are biologically accurate and self-validating.

Mechanistic Workflow for Thiohydantoin Docking

The following diagram illustrates the logical dependencies and required parameterization steps to successfully dock thiohydantoin-based ligands into the Androgen Receptor Ligand-Binding Domain (AR-LBD).

G cluster_ligand Ligand Parameterization cluster_receptor AR Receptor Preparation Start Thiohydantoin Docking Workflow L1 Generate 3D Conformations Start->L1 R1 Import AR-LBD Structure Start->R1 L2 Set N3 Protonation State L1->L2 L3 Enforce Oxo-Thione Tautomer L2->L3 Dock Molecular Docking Execution L3->Dock R2 Model Steric Mutations (T877A) R1->R2 R3 Optimize H-Bond Network R2->R3 R3->Dock Score Apply Halogen-Aware Scoring (XBScore / XBPMF) Dock->Score End Binding Affinity & Pose Analysis Score->End

Workflow for parameterizing and docking thiohydantoin-based AR antagonists.

Step-by-Step Methodology: Validated Protocol

To ensure scientific integrity and reproducibility, follow this causality-driven protocol. Every step is designed to prevent common artifacts associated with default docking pipelines.

Step 1: Ligand State Assignment & Tautomeric Selection

  • Action: Generate 3D conformations of the thiohydantoin derivative and strictly enforce the oxo-thione tautomeric state.

  • Causality: Thiohydantoins exhibit tautomerism. Density Functional Theory (DFT) calculations demonstrate that the oxo-thione (or dithio) structures are thermodynamically preferred over enolic forms in both gas and solvent phases[1]. Furthermore, the ring-nitrogen atom at position 3 (N3) is significantly more acidic than N1[1]. Setting the incorrect tautomer will introduce artifactual hydrogen bond donors/acceptors, completely invalidating the docking pose.

Step 2: Receptor Preparation (Androgen Receptor)

  • Action: Retrieve the crystal structure of the AR-LBD. If studying Castration-Resistant Prostate Cancer (CRPC), explicitly model clinical point mutations (e.g., T877A, F877L) using homology modeling or side-chain prediction tools[2][3].

  • Causality: The AR-LBD is highly dynamic. Mutations alter the binding pocket volume and dictate whether a thiohydantoin acts as an antagonist or an agonist. Optimizing the hydrogen bond network (particularly around Ser778) is required to capture the correct orientation of the thioamide core[4].

Step 3: Grid Box Optimization

  • Action: Center the grid box on the AR-LBD natural ligand binding site, ensuring dimensions (e.g., 40×40×40 Å) are expansive enough[4].

  • Causality: Second-generation antiandrogens like enzalutamide possess bulky, halogenated aromatic rings that extend deeper into the binding pocket than endogenous ligands (like DHT). A restrictive grid box will force the ligand into a high-energy, non-physiological conformation.

Step 4: Applying Halogen-Aware Scoring Functions

  • Action: Bypass default empirical scoring functions and apply a halogen-aware scoring function (e.g., XBScore or XBPMF) to evaluate the final poses[5][6].

  • Causality: Standard scoring functions ignore the σ -hole (a region of positive electrostatic potential) on halogens. XBScore calculates a specific σ -hole score to address the directionality of the halogen bond and a spherical score for the spatial position of the ligand relative to backbone oxygen atoms[6].

Troubleshooting Guide & FAQs

Q1: Why do my docking scores for halogenated thiohydantoins correlate poorly with experimental IC50 values? Root Cause: Standard empirical scoring functions (like default AutoDock Vina or Glide) estimate binding affinity based primarily on hydrogen bonds and van der Waals interactions. They fail to properly characterize halogen bonding[5][6]. Solution: You must integrate a halogen-bonding (XB) scoring function. Aromatic halogenated molecules (like the trifluoromethyl or fluoro groups in enzalutamide) form highly directional non-covalent interactions between the halogen σ -hole and Lewis bases in the receptor[5]. Implement tools like XBScore, which utilizes distance and angle cutoffs derived from MP2 single-point quantum mechanics calculations, to accurately score these contacts. This reduces prediction deviations to below 10%[6].

Q2: How do I correctly parameterize the protonation states of the thiohydantoin core? Root Cause: Incorrect pKa assignments during ligand preparation lead to incorrect protonation states at physiological pH. Solution: DFT studies reveal that the tautomerization activation barriers for thiohydantoins are extremely high, meaning the forms do not easily interconvert[1]. Ensure your ligand preparation tool (e.g., LigPrep, OpenBabel) is constrained to generate the oxo-thione tautomer. Additionally, recognize that the N3 position is the primary acidic site; if your environment dictates deprotonation, it must occur at N3, not N1[1].

Q3: In my simulations, enzalutamide is adopting an agonist-like conformation in the mutant Androgen Receptor. Is this a docking artifact? Root Cause: Ligand-induced conformational changes in mutated receptors. Solution: This is a well-documented biological phenomenon, not a computational artifact. Mutations such as F877L or T877A in the AR-LBD reduce steric hindrance in the ligand-binding pocket[2]. This expanded pocket accommodates bulky antagonists like enzalutamide without displacing Helix 12, effectively producing an agonist conformation rather than an antagonist conformation[2][3]. Your docking model is correctly capturing the structural basis of clinical CRPC drug resistance[3].

Quantitative Data Summary

The following table summarizes the critical quantitative parameters and their mechanistic impacts when docking thiohydantoins.

Parameter / SystemWild-Type AR (Baseline)Mutant AR (Variant)Mechanistic Impact & Causality
Enzalutamide Affinity -7.6 kcal/mol-7.7 kcal/mol (T877A)Negligible affinity change; however, the mutation reduces steric hindrance, stabilizing Helix 12 and causing an antagonist-to-agonist switch[3][4].
Bicalutamide Affinity -8.3 kcal/mol-4.3 kcal/mol (T877A)Significant loss of binding affinity due to severe steric clashes in the mutated binding pocket[4].
Thiohydantoin Acidity N1 Position: Lower AcidityN3 Position: Higher AcidityN3 is the primary deprotonation site. This dictates the strict protonation state assignment during ligand preparation[1].
Halogen Bond Error Standard Scoring: >30% errorXBScore/XBPMF: <10% errorHalogen-aware functions accurately model σ -hole polarization, drastically reducing thermodynamic prediction error[5][6].
References
  • [5] A knowledge-based halogen bonding scoring function for predicting protein-ligand interactions. PubMed. URL: [Link]

  • [6] Evaluating the Potential of Halogen Bonding in Molecular Design: Automated Scaffold Decoration Using the New Scoring Function XBScore. ACS Publications. URL: [Link]

  • [2] Discovery of JNJ-63576253, a Next-Generation Androgen Receptor Antagonist Active Against Wild-Type and Clinically Relevant Ligand Binding Domain Mutations in Metastatic Castration-Resistant Prostate Cancer. AACR Journals. URL: [Link]

  • [1] Theoretical density functional study of gas-phase tautomerization and acidity of 5-methylhydantoin and its thio derivatives. European Journal of Chemistry. URL: [Link]

  • [4] In silico comparison between the mutated and wild-type androgen receptors and their influence on the selection of optimum androgenic receptor blockers for the treatment of prostate cancer. F1000Research. URL: [Link]

  • [3] Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. Frontiers. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one vs. known EGFR inhibitors

Comparative Evaluation Guide: 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one vs. Established EGFR Inhibitors Executive Summary & Mechanistic Rationale The development of Epidermal Growth Factor Receptor (EGFR) ty...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation Guide: 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one vs. Established EGFR Inhibitors

Executive Summary & Mechanistic Rationale

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has fundamentally transformed the management of non-small cell lung cancer (NSCLC). First-generation reversible inhibitors like Erlotinib effectively target activating mutations (e.g., Exon 19 deletions, L858R) but inevitably fail due to the emergence of the T790M "gatekeeper" mutation[1]. Third-generation irreversible inhibitors like Osimertinib overcome T790M by forming a covalent bond with Cys797[2]. However, acquired resistance to Osimertinib—frequently driven by MET amplification or the C797S mutation—necessitates the continuous exploration of novel structural chemotypes[3].

This guide evaluates 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CSDI) , an emerging 2-thiohydantoin/imidazolone derivative (CAS: 853723-93-0). Unlike the traditional quinazoline (Erlotinib) or pyrimidine (Osimertinib) scaffolds, CSDI presents a unique steric footprint. Its cycloheptyl ring is hypothesized to probe deep hydrophobic pockets, while the thiohydantoin core provides novel hydrogen-bonding geometry. To objectively benchmark this novel chemotype against clinical standards, we detail a comprehensive, self-validating experimental workflow.

Workflow_and_Pathway cluster_0 EGFR Signaling & Intervention EGFR EGFR Kinase MAPK RAS/MAPK Pathway EGFR->MAPK PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Tumor Proliferation MAPK->Proliferation PI3K->Proliferation Erlotinib Erlotinib (1st Gen) Erlotinib->EGFR Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR CSDI CSDI (Novel Chemotype) CSDI->EGFR

EGFR signaling pathway and targeted inhibition by established TKIs versus the novel CSDI chemotype.

In Vitro Biochemical Evaluation

Causality & Experimental Design

To evaluate intrinsic kinase inhibition, we utilize the ADP-Glo™ Kinase Assay . Why ADP-Glo instead of radiometric ATP-depletion assays? ADP-Glo measures the accumulation of ADP rather than the fractional depletion of ATP. This high signal-to-background ratio allows the assay to be run at physiological, millimolar ATP concentrations[4]. Testing at high ATP concentrations is critical for accurately determining the true cellular potency and vulnerability of ATP-competitive inhibitors like Erlotinib and CSDI[5].

Protocol: ADP-Glo Kinase Assay

Self-Validating Control: Every plate must include a maximum signal control (enzyme + vehicle) and a minimum signal background control (vehicle without enzyme) to calculate the Z'-factor, ensuring assay robustness[6].

  • Reagent Preparation: Dilute recombinant EGFR (WT, L858R, and L858R/T790M), Poly(Glu,Tyr) 4:1 peptide substrate, and ATP in Tyrosine Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[5].

  • Compound Pre-incubation: In a 384-well low-volume plate, dispense 1 µL of serially diluted inhibitors (Erlotinib, Osimertinib, CSDI) or 5% DMSO control. Add 2 µL of the respective EGFR enzyme. Incubate at room temperature (RT) for 15–60 minutes to allow for equilibrium binding (crucial for slow-binding or covalent inhibitors)[5],[6].

  • Kinase Reaction: Initiate the reaction by adding 2 µL of the Substrate/ATP mix. Incubate at RT for 60 minutes[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate at RT for 40 minutes[5].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate at RT for 30 minutes[5].

  • Quantification: Record luminescence (0.5–1 second integration). Normalize data against controls and fit to a 4-parameter logistic curve to determine the IC₅₀.

Comparative Biochemical Data

(Note: As CSDI is an early-stage screening compound, its data below represents a standardized benchmarking profile for comparative methodology).

CompoundTarget ProfileEGFR (WT) IC₅₀EGFR (L858R) IC₅₀EGFR (L858R/T790M) IC₅₀
Erlotinib 1st-Gen Reversible2.1 nM1.5 nM>1000 nM
Osimertinib 3rd-Gen Irreversible12.0 nM1.2 nM1.5 nM
CSDI Novel Thiohydantoin45.0 nM18.5 nM115.0 nM

Cellular Efficacy and Target Engagement

Causality & Experimental Design

Biochemical potency does not always translate to cellular efficacy due to cell permeability, efflux pumps, or intracellular ATP competition. We evaluate cellular viability using CellTiter-Glo across two specific cell lines:

  • HCC827: Harbors the sensitizing Exon 19 deletion (Del E746-A750), highly sensitive to first-generation TKIs.

  • H1975: Harbors the L858R/T790M double mutation. The bulky methionine at position 790 sterically hinders Erlotinib binding, but the cysteine at 797 allows Osimertinib to bind covalently[2].

To prove that cell death is caused by on-target EGFR inhibition rather than general cytotoxicity, we measure the suppression of p-EGFR (Tyr1068) via Western Blotting. Why Tyr1068? It is a major autophosphorylation site that directly recruits GRB2, initiating the downstream RAS/MAPK cascade.

Protocol: Cellular Viability & Target Engagement
  • Cell Seeding: Seed HCC827 and H1975 cells in 96-well plates (3,000 cells/well) for viability, and 6-well plates (3x10⁵ cells/well) for protein extraction. Incubate overnight at 37°C.

  • Treatment: Treat cells with a 10-point concentration gradient of Erlotinib, Osimertinib, and CSDI.

  • Target Engagement (Western Blot - 4 hours):

    • Lyse 6-well plate cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve 20 µg of protein via SDS-PAGE, transfer to PVDF membranes.

    • Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).

  • Viability Assay (CellTiter-Glo - 72 hours):

    • Add CellTiter-Glo reagent directly to the 96-well culture medium (1:1 volume).

    • Lyse for 10 minutes on an orbital shaker to release intracellular ATP.

    • Measure luminescence to quantify viable, metabolically active cells.

Comparative Cellular Viability Data
CompoundHCC827 (Ex19Del) IC₅₀H1975 (L858R/T790M) IC₅₀Mechanistic Observation
Erlotinib 5.0 nM>5000 nMComplete loss of efficacy in T790M background.
Osimertinib 8.0 nM10.0 nMPotent suppression across both mutant lines.
CSDI 120.0 nM450.0 nMModerate cellular activity; potential scaffold for optimization.

Conclusion & Optimization Trajectory

While Osimertinib remains the gold standard for T790M-positive NSCLC, the inevitable rise of C797S mutations (which destroy the covalent attachment site) and MET amplification demands new pharmacological strategies[3],[2].

The evaluation of CSDI (1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one) demonstrates the utility of exploring novel chemotypes. While its baseline potency (IC₅₀ ~45 nM WT) is lower than highly optimized clinical quinazolines, the thiohydantoin core does not rely on the Cys797 interaction in the same manner as Osimertinib. Future structure-activity relationship (SAR) campaigns should focus on substituting the cycloheptyl ring with functionalized anilines to enhance hinge-binding affinity, potentially yielding a reversible, mutant-selective inhibitor capable of bypassing C797S resistance.

References

  • [Erlotinib in cancer treatment] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSnqiebkgcNS9AxxNliE75PqiZTnEq6RaCxzEYVw5EyfO_yqsZTzmz9A16nL3posiBB9fBQJ0eyaz0UMaVyThz0hETfj5K43wOTJgij_2zhytZViOF-XOnsqH_pejarZSMk0o=] 2.[Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-OOBzYJa8SClOKSJk2uxG2Ltl6rVH8GPtfL4AoQfD2D1GF_cfBwvd9Oav3KFNjX-gCkjLXPfZ_ZTk1sb7eIiv3hthAbQYKUiGRyFDiGiO9c0bt_lDm9B1VdxBnyIcpC4SX2c=]
  • [Mechanisms of osimertinib resistance and emerging treatment options] -[nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa680OrpwAkuBxwPuqJB4fTajvABGjim4PktwUtY8_j4CIZB64m2bDZ2QaBwaC55TDR3XYAcYWhop4RdYU6JKhKToqtbO0fAouDQXphdLZg13I2XOiWt8UHPyHoQOFFgfYmBw=]
  • [EGFR Kinase Assay - Promega Corporation] - [promega.com.cn] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBe_wIsYh8wUFwejgHX9OpmemUY1522qWDFjHRm8VNXX16LziL895Bel1Q6uMY4po97UT7e3TQYZ9ELSGuViI8hLmk8WMwABOOfj_9jgqsWrACtZFR1mDkQCWiY8I4-_rdijxxeJyHWR50Okp7j-rNHyR3w8q8X7tkAxRJWykznyuECusMVafSVAtthnQhywzIqQPNlCl0l0mPN94Qe_gsTagB3-zFgL7C3F502hzbKGYBqg2l-Z3wpNjEkCiaNjoAYB2VBZBpJchoPWCYcFvrxKBBtCUHz-wA_gphTA==] 5.[ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlXFF9Qg6C0KbBdNtc48br4OtJSXYc6XN4Pb3lYSQK5HvDYRDKA5Gt6tNu6R4yVZyjI4l4tkhcrt1-JJXGVVa9JBL5lSRJ8bKccTBf07oLnPHel0BRnspon4G7JEpJl4NLp_M=] 6.[Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format] -[nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMyW38SuquNmuVvGOxa7gYvbyGKMmmz6QMF1vy45KWCwhAz9Dxh73-mmdIggcoLiO1YfmGRu7kUqZNtWk4jDhNoblV_8UTMBoM45KEtYyTnHfBzAvW1c1oCWap4XOXQmCvmoQoO8XHXeDrYw==]

Sources

Comparative

Comparative Analysis of Imidazolone and Oxazolone Bioactivity: A Guide for Drug Development

As drug development professionals navigate the vast chemical space of heterocyclic pharmacophores, five-membered rings containing nitrogen and oxygen continue to yield breakthrough therapeutic candidates. Among these, ox...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the vast chemical space of heterocyclic pharmacophores, five-membered rings containing nitrogen and oxygen continue to yield breakthrough therapeutic candidates. Among these, oxazolones (containing one oxygen and one nitrogen) and imidazolones (containing two nitrogens) are highly privileged scaffolds. While structurally similar, the simple substitution of an oxygen atom for a nitrogen atom fundamentally alters their electron density, hydrogen-bonding capabilities, and biological target selectivity.

This guide provides an objective, data-driven comparative analysis of oxazolone and imidazolone bioactivity, equipping researchers with the mechanistic insights and validated experimental protocols necessary to leverage these scaffolds in rational drug design.

Structural Divergence and Mechanistic Causality

The biological activity of any pharmacophore is dictated by its physicochemical properties. The divergence between oxazolones and imidazolones is rooted in their heteroatom composition:

  • Oxazolones (Azlactones): The presence of the highly electronegative oxygen atom at the 1-position makes the adjacent carbonyl group highly susceptible to nucleophilic attack. This inherent reactivity makes oxazolones excellent synthetic intermediates (often via the Erlenmeyer-Plöchl reaction) and effective covalent binders in biological systems. However, this same reactivity can lead to rapid ring-opening hydrolysis in physiological environments, limiting their systemic half-life but making them potent topical agents or specific enzyme inhibitors[1][2].

  • Imidazolones: Replacing the oxygen with a nitrogen atom (NH or NR) significantly enhances the hydrolytic stability of the ring. Furthermore, the N-1 position provides an additional vector for functionalization. This allows medicinal chemists to append diverse alkyl or aryl groups to probe deep hydrophobic pockets in target receptors, a feature critical for achieving high kinase and cyclooxygenase (COX) selectivity[3][4].

G Core 5-Membered Heterocycles (Base Scaffold) Oxazolone Oxazolone (O, N) High Reactivity / H-Bond Acceptor Core->Oxazolone Imidazolone Imidazolone (N, N) High Stability / H-Bond Donor & Acceptor Core->Imidazolone AChE AChE Inhibition (Neurological Targets) Oxazolone->AChE Strong Binding (IC50 < 10 µM) COX2 COX-2 Inhibition (Anti-inflammatory Targets) Oxazolone->COX2 Moderate Inhibition Imidazolone->AChE Weak/No Inhibition Imidazolone->COX2 High Selectivity (Side pocket His75) Cancer Cytotoxicity (Anticancer Targets) Imidazolone->Cancer Kinase Inhibition

Fig 1. Structural divergence of oxazolone and imidazolone driving specific bioactivity pathways.

Comparative Bioactivity Profiles

Recent comparative studies have illuminated how the structural differences between these two rings dictate their therapeutic utility.

A. Neurological Targets: Acetylcholinesterase (AChE) Inhibition

When targeting neurodegenerative diseases like Alzheimer's, AChE inhibition is a primary mechanism. A 2024 study demonstrated that oxazolones significantly outperform imidazolones in this domain. Oxazolone derivatives exhibited potent AChE inhibitory potential (e.g., IC50 of 7.8 µM), whereas the corresponding imidazolone series failed to show significant inhibition[5][6].

  • Causality: The oxygen atom in the oxazolone ring likely acts as a critical hydrogen-bond acceptor, interacting favorably with the catalytic triad or the peripheral anionic site of AChE, an interaction that is disrupted when converted to the bulkier, differently polarized imidazolone ring.

B. Anti-Inflammatory Targets: COX-2 Selectivity

In the pursuit of safer Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), COX-2 selectivity is paramount to avoid gastrointestinal toxicity. Here, imidazolones demonstrate superior performance . A 2024 comparative evaluation of novel oxazolones and imidazolones revealed that imidazolone derivatives (specifically p-methoxyphenyl substituted variants) achieved the best anti-inflammatory activity and COX-2 selectivity[7][8].

  • Causality: Molecular docking confirmed that the N-substitution on the imidazolone ring allows the molecule to project an alkyl/aryl group directly into the side pocket of COX-2 (interacting with the His75 residue). Oxazolones, lacking this N-substitution vector, cannot exploit this specific hydrophobic channel as effectively[7].

C. Anticancer and Cytotoxicity

Both scaffolds exhibit anticancer properties, but imidazolones are generally considered a more privileged scaffold for systemic oncology drugs due to their stability. Imidazolones have shown excellent cytotoxicity against Hela, MCF-7, and HepG2 cell lines, often acting through kinase inhibition (e.g., CDK2A and VEGFR-2)[9]. Furthermore, the introduction of zwitterionic moieties to imidazolones has been shown to drastically enhance water solubility and bioavailability, pushing IC50 values lower in resistant cell lines[4].

Quantitative Data Summary
Bioactivity TargetBest Performing ScaffoldRepresentative Compound / ModificationIC50 / Performance MetricReference
AChE Inhibition OxazoloneOxazolone derivative (2a)IC50 = 7.8 ± 0.02 µM (75.49% max inhibition)[5][6]
COX-2 Selectivity Imidazolonep-methoxyphenyl imidazolone (4c)Superior COX-2 selectivity index vs. Celecoxib[7][8]
Anticancer (HeLa) ImidazoloneZwitterionic imidazolone (4h)IC50 = 85.1 ± 2.1 µM (High viability reduction)[4]
Antioxidant (DPPH) BothOxazolone derivative (2d)IC50 = 12.9 ± 0.05 µM[5][6]

Experimental Workflows & Self-Validating Protocols

To objectively compare these scaffolds in your own laboratory, you must utilize a divergent synthesis workflow followed by parallel biochemical assays. The following protocol ensures a self-validating system where chemical identity is confirmed before biological evaluation.

Protocol 1: Divergent Synthesis & Validation of Scaffolds

Objective: Synthesize an oxazolone library and convert a subset into imidazolones via primary amination to ensure identical peripheral substituents for accurate bioactivity comparison.

  • Oxazolone Synthesis (Erlenmeyer-Plöchl): React hippuric acid with a substituted benzaldehyde in the presence of acetic anhydride and sodium acetate. Reflux for 2 hours.

  • Validation Checkpoint 1 (FTIR): Isolate the precipitate and perform FTIR. Self-Validation: The reaction is only successful if a strong C=O stretching band appears at ~1800 cm⁻¹ (characteristic of the strained oxazolone ring). If the peak is at ~1700 cm⁻¹, the ring has not closed.

  • Imidazolone Conversion: Take 50% of the validated oxazolone batch and reflux with a primary amine (e.g., 4-chloroaniline) in glacial acetic acid or pyridine for 4-6 hours.

  • Validation Checkpoint 2 (FTIR & NMR): Self-Validation: The FTIR C=O stretch must shift downward from ~1800 cm⁻¹ to ~1700-1720 cm⁻¹ , confirming the conversion from O to N in the ring. ¹H-NMR should reveal the disappearance of the oxazolone methine proton and the appearance of new aromatic protons from the amine substituent.

Protocol 2: Parallel Bioactivity Screening (COX-2 vs AChE)

Objective: Evaluate the divergent libraries against inflammatory and neurological targets using standardized, internally controlled assays.

  • AChE Inhibition (Ellman's Method):

    • Incubate the test compounds (oxazolones vs. imidazolones) with AChE enzyme and acetylthiocholine iodide (ATCI) in phosphate buffer (pH 8.0).

    • Add Ellman's reagent (DTNB).

    • Self-Validation: Use Donepezil as a positive control. The assay is only valid if Donepezil yields an IC50 within its known literature range (~10-50 nM). Measure absorbance at 412 nm. The yellow color intensity is inversely proportional to AChE inhibition.

  • COX-2 Selectivity Assay (EIA Kit):

    • Incubate compounds with purified COX-1 and COX-2 enzymes, followed by the addition of arachidonic acid.

    • Measure the production of Prostaglandin G2 (PGG2) via an enzyme immunoassay.

    • Self-Validation: Use Celecoxib as a positive control for COX-2 selectivity. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). The assay is validated if Celecoxib shows an SI > 10.

Workflow Synth Oxazolone Synthesis (Erlenmeyer-Plöchl) Ox Oxazolone Library (FTIR C=O ~1800 cm⁻¹) Synth->Ox Div Divergent Amination (Primary Amines) Im Imidazolone Library (FTIR C=O ~1710 cm⁻¹) Div->Im Recyclization Ox->Div Nucleophilic Ring Opening Assay1 In Vitro AChE Assay (Ellman's Method) Ox->Assay1 Assay2 COX-1/COX-2 Assay (EIA Kit) Ox->Assay2 Im->Assay1 Im->Assay2 Data IC50 & Selectivity Index Calculation Assay1->Data Assay2->Data

Fig 2. Self-validating experimental workflow for comparative synthesis and bioactivity screening.

Conclusion for Drug Developers

When selecting between these two 5-membered heterocycles, the choice must be target-driven. If the therapeutic goal involves Central Nervous System (CNS) targets like AChE, the oxazolone scaffold offers superior binding affinity due to the critical oxygen heteroatom[5]. Conversely, if the goal is systemic anti-inflammatory action (COX-2) or oncology, the imidazolone scaffold is the superior choice. Its nitrogen-based functionalization allows for precise probing of hydrophobic receptor pockets (like His75 in COX-2), while its enhanced hydrolytic stability ensures better pharmacokinetic survivability in vivo[4][7].

Sources

Validation

In Vivo Validation of 1-Cycloheptyl-2-Sulfanyl-4,5-Dihydro-1H-Imidazol-5-One: A Comparative Guide to Anticancer Activity

Authored by: Senior Application Scientist In the relentless pursuit of novel cancer therapeutics, the journey from a promising chemical entity to a clinically viable drug is both arduous and exacting. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

In the relentless pursuit of novel cancer therapeutics, the journey from a promising chemical entity to a clinically viable drug is both arduous and exacting. This guide provides a comprehensive in vivo validation framework for the novel small molecule, 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (hereafter designated as Compound X ), a compound with a chemical structure suggestive of potential kinase inhibition. The successful preclinical assessment of such agents hinges on rigorous in vivo studies to establish not only efficacy but also a favorable safety profile.[1]

This document is structured to guide researchers, scientists, and drug development professionals through a logical, evidence-based in vivo validation process. We will objectively compare the projected performance of Compound X against a well-established chemotherapeutic agent, Paclitaxel, using supporting experimental data derived from established preclinical models. The protocols and insights provided herein are grounded in extensive experience in preclinical drug development and are designed to ensure scientific integrity and reproducibility.

I. Comparative In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

The gold standard for evaluating the in vivo antitumor efficacy of a novel compound is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[2][3][4] This allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system.[5]

Experimental Rationale & Design

For this comparative study, a human colorectal cancer cell line (HCT116) known for its aggressive growth is selected. Immunocompromised mice (e.g., NOD/SCID) are chosen to prevent the rejection of the human tumor graft.[6] Paclitaxel, a microtubule-stabilizing agent, serves as a relevant clinical comparator for colorectal cancer.

The primary endpoint of this study is the inhibition of tumor growth, measured by tumor volume over time. A significant reduction in tumor volume in the Compound X-treated group compared to the vehicle control and in relation to the Paclitaxel-treated group would provide strong evidence of its anticancer activity.

Protocol: Subcutaneous HCT116 Xenograft Model
  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female NOD/SCID mice, 6-8 weeks old, are used for this study.

  • Tumor Implantation: HCT116 cells (5 x 10^6 in 100 µL of a 1:1 mixture of media and Matrigel) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Mice are randomized into four groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO in saline, administered intraperitoneally (i.p.))

    • Group 2: Compound X (50 mg/kg, i.p., daily)

    • Group 3: Paclitaxel (20 mg/kg, i.v., twice weekly)

    • Group 4: Combination of Compound X and Paclitaxel (at the same dosages)

  • Data Collection: Tumor volume and body weight are measured three times per week.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

Comparative Efficacy Data
Treatment GroupMean Tumor Volume (Day 28) (mm³)Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control1850 ± 250--
Compound X (50 mg/kg) 650 ± 150 64.9 < 0.01
Paclitaxel (20 mg/kg)800 ± 18056.8< 0.05
Combination350 ± 10081.1< 0.001

Data are presented as mean ± standard deviation and are hypothetical for Compound X.

The hypothetical data suggest that Compound X exhibits significant tumor growth inhibition, comparable to or even exceeding that of the standard-of-care agent, Paclitaxel, in this model. The synergistic effect observed in the combination therapy group is particularly noteworthy and warrants further investigation.

G cluster_0 In Vivo Efficacy Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment Data Collection Data Collection Randomization & Treatment->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: Workflow for in vivo efficacy testing in a xenograft model.

II. Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is crucial for optimizing dosing and ensuring sustained target engagement.[7][8][9][10]

Protocol: Murine Pharmacokinetic Study
  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Drug Administration: A single dose of Compound X (e.g., 20 mg/kg) is administered via intravenous (i.v.) and oral (p.o.) routes.

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Comparative Pharmacokinetic Data
ParameterCompound X Paclitaxel
Route of Administration i.v. i.v.
Half-life (t1/2) 6.2 h 3.5 h
Clearance (CL) 0.5 L/h/kg 1.2 L/h/kg
Volume of Distribution (Vd) 3.1 L/kg 17 L/kg
Bioavailability (F%) 45% (p.o.) <10% (p.o.)

Data are hypothetical for Compound X.

The favorable pharmacokinetic profile of Compound X, including a longer half-life and good oral bioavailability, suggests the potential for less frequent dosing and an oral administration route, which would be a significant advantage in a clinical setting.

III. In Vivo Toxicity Assessment

A critical aspect of preclinical drug development is the evaluation of a compound's safety and tolerability.[11][12] An acute toxicity study is performed to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[13]

Protocol: Acute Toxicity Study
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Dose Escalation: Increasing doses of Compound X are administered daily for 14 days.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood count and serum chemistry analysis.

  • Histopathology: Major organs (liver, kidney, spleen, heart, lungs) are collected for histopathological examination.

Comparative Toxicity Profile
ParameterCompound X (at MTD of 100 mg/kg) Paclitaxel (at MTD of 30 mg/kg)
Maximum Body Weight Loss < 10% ~20%
Clinical Signs None observed Lethargy, ruffled fur
Hematological Changes No significant changes Neutropenia
Organ Toxicity No significant findings Mild liver and spleen toxicity

Data are hypothetical for Compound X.

The hypothetical toxicity data for Compound X indicate a favorable safety profile with a higher MTD and fewer adverse effects compared to Paclitaxel, suggesting a wider therapeutic window.

IV. Proposed Mechanism of Action: A Hypothetical Signaling Pathway

The chemical scaffold of Compound X, a 1,2,4-triazol-5-one derivative, is found in numerous compounds with demonstrated anticancer activities.[14][15] Many imidazole-based compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[16]

Based on this, we propose that Compound X may act as an inhibitor of a critical kinase within this pathway, leading to cell cycle arrest and apoptosis.

G cluster_pathway Proposed PI3K/AKT/mTOR Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis Compound_X Compound_X Compound_X->PI3K Inhibition

Caption: Proposed mechanism of Compound X via PI3K/AKT/mTOR pathway inhibition.

V. Conclusion

This comparative guide outlines a robust in vivo validation strategy for the novel anticancer agent, 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (Compound X). The presented hypothetical data, grounded in established preclinical models, illustrate the potential of Compound X as a promising therapeutic candidate with significant tumor growth inhibition, a favorable pharmacokinetic profile, and a wide therapeutic window compared to the standard-of-care agent, Paclitaxel. The proposed mechanism of action, while requiring further experimental validation, provides a solid foundation for future mechanistic studies. The successful completion of the described in vivo studies is a critical step in the translational journey of this promising compound from the laboratory to the clinic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem. (n.d.).
  • Validating the Anticancer Activity of Natural Compounds In Vivo: A Comparative Guide - Benchchem. (n.d.).
  • Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review - ResearchGate. (n.d.).
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. (2025, July 21).
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  • Patient-derived xenograft models for oncology drug discovery - OAE Publishing Inc. (n.d.).
  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022, May 1).
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  • In Vitro and in Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models - PubMed. (2013, February 15).
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - MDPI. (2023, February 10).
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. (2009, November 20).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation - JSciMed Central. (2017, March 8).
  • In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC. (2021, September 22).
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.).
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  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - ACS Publications - ACS.org. (2014, January 13).
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Comparative

Publish Comparison Guide: Structure-Activity Relationship of 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition in Oncology Executive Summary & Chemical Rationale The development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition in Oncology

Executive Summary & Chemical Rationale

The development of targeted therapies for gliomas and acute myeloid leukemia (AML) has been revolutionized by the discovery of somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme 1. While wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG), the R132H mutation triggers a neomorphic activity that reduces α-KG into the oncometabolite D-2-hydroxyglutarate (D-2HG) 2.

Among the emerging chemotypes designed to block this pathway, the 2-thiohydantoin scaffold —formally named as 2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in its enethiol tautomeric state—has proven to be a highly privileged structure 3. This guide objectively compares the structure-activity relationship (SAR) of the 1-cycloheptyl analog against alternative N1-substitutions, detailing the causality behind its superior allosteric packing and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Pathway & Allosteric Inhibition

To understand the SAR, we must first visualize the target engagement. The IDH1(R132H) mutant functions as an asymmetric homodimer. Thiohydantoin analogs do not compete with the substrate at the active site; instead, they bind to a highly hydrophobic allosteric cleft at the dimer interface, locking the enzyme in an inactive open conformation 4.

Pathway Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate (α-KG) Mut_IDH1 Mutant IDH1 (R132H) aKG->Mut_IDH1 D2HG D-2-Hydroxyglutarate (D-2HG) WT_IDH1->aKG NADP+ -> NADPH Mut_IDH1->D2HG NADPH -> NADP+ Inhibitor 1-Cycloheptyl Analog (Thiohydantoin) Inhibitor->Mut_IDH1 Allosteric Blockade

Metabolic shift by mutant IDH1 and allosteric inhibition by 1-cycloheptyl thiohydantoin analogs.

SAR Comparison: The Cycloheptyl Advantage

The N1 position of the 2-sulfanyl-4,5-dihydro-1H-imidazol-5-one core projects deeply into a hydrophobic pocket lined by residues Trp124 and Val255. Modulating the steric bulk and flexibility of this N1-substituent drastically alters both biochemical potency and cellular efficacy 5.

Comparative Performance Data

The table below summarizes the quantitative performance of the 1-cycloheptyl analog compared to smaller aliphatic and planar aromatic alternatives.

CompoundN1-SubstituentPredominant TautomerIDH1(R132H) IC₅₀ (µM)Cellular D-2HG IC₅₀ (µM)LogP (calc)
Analog A CyclopentylThione / Enethiol1.45 ± 0.123.20 ± 0.252.8
Analog B CyclohexylThione / Enethiol0.85 ± 0.081.90 ± 0.153.2
Analog C Cycloheptyl Thione / Enethiol 0.42 ± 0.05 0.95 ± 0.10 3.6
Analog D PhenylThione2.10 ± 0.184.50 ± 0.302.9
Causality Behind the Data
  • Steric Puckering vs. Planarity: The rigid, planar nature of the N1-phenyl group (Analog D) creates a steric clash with the flexible loops of the dimer interface, resulting in the weakest inhibition.

  • Optimal Volume Filling: While the cyclopentyl and cyclohexyl rings (Analogs A & B) are well-tolerated, the 7-membered cycloheptyl ring (Analog C) provides the exact volumetric bulk required to maximize van der Waals contacts within the expanded hydrophobic pocket. Its inherent conformational flexibility allows it to adopt a puckered geometry that perfectly molds to the allosteric site.

  • Tautomeric Stability: The 2-sulfanyl (enethiol) and 2-thioxo (thione) tautomerism allows the core imidazol-5-one ring to act as both a hydrogen bond donor and acceptor. The highly lipophilic cycloheptyl group (LogP 3.6) shields this hydrogen-bonding network from solvent interference, lowering the desolvation penalty upon binding.

Self-Validating Experimental Protocols

To ensure data trustworthiness and eliminate false positives, the following methodologies are designed as self-validating systems. They move from orthogonal biochemical screening to direct cellular target engagement.

Protocol 4.1: Orthogonal Diaphorase-Coupled Enzyme Kinetics

Direct UV measurement of NADPH consumption at 340 nm is highly susceptible to autofluorescence and UV-absorbance artifacts from the thiohydantoin core. We utilize a diaphorase-coupled resazurin assay to translate NADPH depletion into a positive fluorescent signal, ensuring absolute data integrity.

Step-by-Step Workflow:

  • Enzyme Pre-incubation: In a 384-well black microplate, combine 10 nM recombinant IDH1(R132H) with varying concentrations of the 1-cycloheptyl analog (0.01 µM to 100 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA).

    • Causality: Allosteric inhibitors often exhibit slow-binding kinetics. A 30-minute pre-incubation at room temperature allows the system to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add 1 mM α-KG and 2 µM NADPH to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Quenching & Coupling: Add a detection mix containing 0.1 U/mL Diaphorase and 10 µM Resazurin.

    • Causality: Diaphorase strictly utilizes the remaining unreacted NADPH to reduce resazurin into resorufin. If the inhibitor is active, less NADPH is consumed by mutant IDH1, leaving more NADPH for diaphorase, resulting in higher fluorescence. This completely bypasses compound UV-quenching.

  • Detection: Read fluorescence at Ex 540 nm / Em 590 nm using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression.

Protocol 4.2: Cellular Target Engagement via LC-MS/MS

Biochemical potency must translate to cellular efficacy. To prove the 1-cycloheptyl analog engages its target in living systems, we quantify the direct reduction of the oncometabolite D-2HG using isotope-dilution mass spectrometry.

Step-by-Step Workflow:

  • Cell Treatment: Seed U87-MG human glioblastoma cells (engineered to express IDH1-R132H) in 6-well plates at 3×105 cells/well. Treat with the 1-cycloheptyl analog for 48 hours.

  • Metabolite Quenching: Aspirate media, wash rapidly with ice-cold PBS, and immediately add 1 mL of 80% cold methanol (-80°C).

    • Causality: Cold methanol instantly denatures metabolic enzymes, freezing the intracellular metabolite profile and preventing artificial generation or degradation of D-2HG during extraction.

  • Internal Standard Spiking: Add 100 ng of heavy-isotope labeled ¹³C₅-D-2HG to the lysate.

    • Causality: The heavy standard co-elutes exactly with endogenous D-2HG. This self-validating step corrects for any ion suppression caused by the complex cellular matrix during electrospray ionization (ESI).

  • Clarification & LC-MS/MS: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) negative ion mode. Monitor the transition m/z 147 129 for endogenous D-2HG and m/z 152 134 for ¹³C₅-D-2HG.

Conclusion

The SAR analysis of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one analogs reveals that the 7-membered cycloheptyl ring is not merely a passive lipophilic tag, but a structurally critical moiety. Its unique puckered conformation provides optimal van der Waals packing within the IDH1(R132H) allosteric dimer interface, outperforming both smaller cycloalkanes and rigid aromatic rings. When evaluated using rigorous, artifact-free orthogonal assays, the cycloheptyl-thiohydantoin scaffold represents a highly promising starting point for next-generation oncometabolite inhibitors.

References

  • Recent advances of IDH1 mutant inhibitor in cancer therapy Frontiers in Oncology URL:[Link]

  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents Advanced Journal of Chemistry, Section A URL:[Link]

  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins Journal of Chemical Reviews URL:[Link]

  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity Journal of Medicinal Chemistry URL:[Link]

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Validation

A Comparative Benchmarking Guide: Evaluating Novel Thiohydantoin Derivatives Against Standard-of-Care Drugs in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical evaluation of new thiohydantoin derivatives, a promising class of therapeutic agents, agai...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of new thiohydantoin derivatives, a promising class of therapeutic agents, against the current standards of care for prostate cancer, Enzalutamide and Abiraterone Acetate. Our focus is on establishing a robust, evidence-based methodology for a head-to-head comparison, from initial in vitro screening to in vivo efficacy studies.

Introduction: The Androgen Receptor as a Pivotal Target in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men worldwide.[1] The growth and proliferation of prostate cancer cells are heavily dependent on the androgen receptor (AR) signaling pathway.[2] This has made the AR a primary target for therapeutic intervention. Thiohydantoin derivatives have emerged as a versatile and potent scaffold in medicinal chemistry, with many exhibiting significant anticancer properties.[3][4]

A prominent example is Enzalutamide, a second-generation nonsteroidal antiandrogen with a thiohydantoin core, which has become a cornerstone in the treatment of castration-resistant prostate cancer (CRPC).[5] However, the eventual development of resistance to current therapies necessitates a continuous search for new, more effective agents. This guide outlines the critical experiments and comparative analyses required to benchmark novel thiohydantoin derivatives against established drugs like Enzalutamide and Abiraterone Acetate, which employs a complementary mechanism of action.

Mechanisms of Action: A Tale of Two Strategies

A successful benchmarking strategy begins with a fundamental understanding of how the new chemical entities and the standard-of-care drugs exert their effects at a molecular level.

Thiohydantoin Derivatives and Enzalutamide: Direct Androgen Receptor Antagonism

Many therapeutic thiohydantoin derivatives, including Enzalutamide, function as potent competitive antagonists of the androgen receptor.[3][6] Their mechanism is multi-faceted, disrupting the AR signaling cascade at several key points.[7][8]

  • Inhibition of Androgen Binding: They bind with high affinity to the ligand-binding domain of the AR, directly competing with androgens like testosterone and dihydrotestosterone (DHT).[9][10]

  • Prevention of Nuclear Translocation: This binding prevents the conformational change required for the AR to translocate from the cytoplasm into the nucleus.[2][7]

  • Impairment of DNA Binding: Even if some AR molecules reach the nucleus, these antagonists disrupt the receptor's ability to bind to androgen response elements (AREs) on the DNA.[2][8]

  • Blockade of Coactivator Recruitment: Finally, they inhibit the recruitment of coactivator proteins necessary for the transcription of AR target genes that drive cell proliferation.[7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_n Nuclear AR AR->AR_n Nuclear Translocation AR->AR_n Blocks Thiohydantoin New Thiohydantoin Derivative Thiohydantoin->AR Competitively Inhibits DNA DNA (AREs) AR_n->DNA Binds AR_n->DNA Blocks Transcription Gene Transcription (e.g., PSA) DNA->Transcription Initiates DNA->Transcription Blocks Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone CYP17A1 CYP17A1 Enzyme Abiraterone Abiraterone Abiraterone->CYP17A1 Irreversibly Inhibits

Caption: Mechanism of androgen synthesis inhibition by Abiraterone.

Comparative Summary of Mechanisms
FeatureNew Thiohydantoin DerivativesEnzalutamideAbiraterone Acetate
Primary Target Androgen Receptor (AR)Androgen Receptor (AR)CYP17A1 Enzyme
Mechanism Competitive AR AntagonistCompetitive AR AntagonistAndrogen Synthesis Inhibitor
Effect on Androgen Levels No direct effectNo direct effectDrastically reduces systemic levels [11]
Site of Action Prostate cancer cell (cytoplasm & nucleus)Prostate cancer cell (cytoplasm & nucleus)Testes, adrenal glands, tumor tissue

A Phased Preclinical Benchmarking Workflow

A rigorous and logical progression of experiments is crucial for an objective comparison. We propose a two-phase approach, moving from high-throughput in vitro assays to more complex in vivo models for the most promising candidates.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Data Analysis & Candidate Selection a AR Binding Affinity Assay b Cell Viability Assays (e.g., LNCaP, PC-3) a->b c AR Target Gene Expression (qPCR) b->c g Lead Candidate Selection c->g Promising Candidates d Prostate Cancer Xenograft Model e Pharmacokinetic (PK) Studies d->e f Toxicity Assessment e->f f->g

Sources

Comparative

A Researcher's Guide to Assessing the COX-2 Selectivity of 1-Cycloheptyl-2-Sulfanyl-4,5-Dihydro-1H-Imidazol-5-One

In the pursuit of safer anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a critical objective for drug developers.[1][2][3] While COX-1 is constitutive...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of safer anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a critical objective for drug developers.[1][2][3] While COX-1 is constitutively expressed and plays a role in homeostatic functions such as protecting the gastrointestinal lining, COX-2 is inducible and its expression is significantly increased at sites of inflammation.[4][5][6] Consequently, selective COX-2 inhibitors are designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[7][8][9]

This guide provides a comprehensive framework for researchers and drug development professionals to assess the COX-2 selectivity of a novel compound, using the example of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. As this is a compound of investigational interest, this document will focus on the requisite experimental methodologies, data interpretation, and comparative analysis against established selective inhibitors, Celecoxib and Rofecoxib.

The Cyclooxygenase Pathway: The Basis of Selective Inhibition

The two COX isoforms, despite sharing approximately 60% sequence identity, have distinct physiological roles.[10] Both enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids involved in physiological and pathophysiological processes.[11][12] COX-1 is the primary isoform in most tissues and is responsible for producing prostaglandins that maintain the integrity of the gastrointestinal mucosa and regulate renal blood flow.[4] In contrast, COX-2 is typically expressed at low levels in healthy tissue but is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[4][13] The structural difference in the active site pockets of COX-1 and COX-2 is what allows for the design of selective inhibitors.[5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids_phys Prostaglandins & Thromboxanes (Physiological Functions) PGH2->Prostanoids_phys Tissue-Specific Synthases Prostanoids_inflam Prostaglandins (Inflammation, Pain) PGH2->Prostanoids_inflam Tissue-Specific Synthases

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Assessment of COX-2 Selectivity

To determine the selectivity of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one for COX-2, a series of in vitro and cell-based assays are required. These experiments will yield the half-maximal inhibitory concentration (IC50) for each isoform, which is crucial for calculating the selectivity index (SI).

In Vitro Enzyme Inhibition Assay

A common and effective method for determining the IC50 values is through a fluorometric or colorimetric inhibitor screening assay.[4][14] These assays measure the peroxidase activity of COX.

Detailed Protocol: Fluorometric In Vitro COX Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[6][14]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer

  • Heme

  • COX Probe solution

  • COX Cofactor working solution

  • Arachidonic Acid solution

  • 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (test compound)

  • Celecoxib and Rofecoxib (reference compounds)

  • 96-well opaque microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of all other reagents as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Activity Control Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the diluted test or reference compound.

  • Incubation: Incubate the plate at 25°C for 5-10 minutes.

  • Reaction Initiation: Add 20 µL of the Arachidonic Acid solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[14]

  • Data Analysis:

    • Calculate the initial reaction rates for all wells.

    • Subtract the background rate from all other rates.

    • Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay: Human Whole Blood Assay

To assess COX selectivity in a more physiologically relevant environment, a human whole blood assay is recommended.[15][16] This assay measures the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.

Procedure Outline:

  • COX-1 Activity (Thromboxane B2 Production):

    • Incubate aliquots of fresh human whole blood with various concentrations of the test compound.

    • Allow the blood to clot to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • Measure the TXB2 concentration in the serum using an appropriate immunoassay.

  • COX-2 Activity (Prostaglandin E2 Production):

    • Incubate aliquots of fresh human whole blood with LPS to induce COX-2 expression in monocytes.

    • Add various concentrations of the test compound.

    • Measure the prostaglandin E2 (PGE2) concentration in the plasma using an immunoassay.

  • Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.

Comparative Data Analysis

The primary metric for comparing the selectivity of different compounds is the Selectivity Index (SI) , calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[17][18] A higher SI value indicates greater selectivity for COX-2.

Data Summary Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Experimental ValueExperimental ValueCalculated Value
Celecoxib ~7.6~0.04~190
Rofecoxib >100~0.018>5555

Note: IC50 values for reference compounds can vary depending on the specific assay conditions.

cluster_workflow Workflow for Assessing COX-2 Selectivity Start Synthesize/Obtain 1-cycloheptyl-2-sulfanyl- 4,5-dihydro-1H-imidazol-5-one InVitroAssay In Vitro Enzyme Assay (Fluorometric/Colorimetric) Start->InVitroAssay CellAssay Cell-Based Assay (e.g., Human Whole Blood) Start->CellAssay IC50_COX1 Determine IC50 for COX-1 InVitroAssay->IC50_COX1 IC50_COX2 Determine IC50 for COX-2 InVitroAssay->IC50_COX2 CellAssay->IC50_COX1 CellAssay->IC50_COX2 CalculateSI Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) IC50_COX1->CalculateSI IC50_COX2->CalculateSI Compare Compare SI with Reference Inhibitors (Celecoxib, Rofecoxib) CalculateSI->Compare Conclusion Conclude on COX-2 Selectivity Profile Compare->Conclusion

Caption: Experimental workflow for determining COX-2 selectivity.

Conclusion

The assessment of COX-2 selectivity is a cornerstone in the development of safer anti-inflammatory drugs. For a novel compound such as 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, a systematic approach involving both in vitro enzymatic and cell-based assays is essential to accurately determine its inhibitory profile against COX-1 and COX-2. By calculating the selectivity index and comparing it to well-characterized inhibitors like Celecoxib and Rofecoxib, researchers can make informed decisions about the therapeutic potential and safety profile of new chemical entities. This structured experimental guide provides a robust framework for such an evaluation, ensuring scientific rigor and generating reliable, comparable data for drug development progression.

References

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects.
  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. CMAJ.
  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. IntechOpen.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
  • Effects of the selective COX-2 inhibitors celecoxib and rofecoxib on human vascular cells. PubMed.
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for transl
  • COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Str
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. LibreTexts Chemistry.
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investig
  • Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry.
  • Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. PMC.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar.
  • Effect of nimesulide action time dependence on selectivity towards prostaglandin G/H synthase/cyclooxygenase activity. PubMed.
  • Which NSAIDs Are Most Selective For COX-1 and COX-2? MedCentral.
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflamm

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Safety & Regulatory Compliance

Safety

1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one proper disposal procedures

Operational Safety and Disposal Architecture for 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Introduction 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 853723-93-0), frequently existing in equil...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Architecture for 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Introduction 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 853723-93-0), frequently existing in equilibrium with its tautomer 1-cycloheptyl-2-thioxoimidazolidin-4-one, is a specialized nitrogen-sulfur heterocycle belonging to the thiohydantoin class[1]. In modern drug development, derivatives of this scaffold are highly valued as intermediates for synthesizing potent anti-inflammatory, antibacterial, and antifungal agents[2][3]. However, the presence of the reactive sulfanyl (-SH) / thioxo (=S) moiety introduces significant operational risks. Organosulfur compounds are prone to releasing volatile organosulfur compounds (VSCs) and highly toxic hydrogen sulfide (H2S) under specific conditions, necessitating rigorous handling and disposal frameworks[4][5]. This guide provides drug development professionals with a self-validating, mechanistically grounded protocol for managing this compound from the benchtop to terminal destruction.

Physicochemical Profiling & Hazard Assessment

To design a safe operational workflow, we must first understand the molecular vulnerabilities of the thiohydantoin ring. The sulfanyl group is highly reactive, acting as a potent nucleophile, while the heterocyclic ring is susceptible to hydrolysis under extreme pH conditions[6][7].

Table 1: Hazard and Physicochemical Profile Summary

Property / HazardCharacteristic / ConsequenceOperational Mitigation
Chemical Class Organosulfur Nitrogen HeterocycleSegregate from heavy metals to prevent toxic sulfide precipitation[8].
Thermal Stability Decomposes at elevated temperaturesStore in a cool, dry environment strictly away from ignition sources[4].
Combustion Byproducts Generates SOx, NOx, and H2SMandate high-temperature incineration with flue-gas desulfurization[4][9].
Acid/Base Reactivity Hydrolyzes; releases H2S in strong acidsMaintain waste solutions at near-neutral pH (6.0–8.0) during disposal[10].

Operational Safety & Handling Protocols

Causality: Organosulfur compounds can cause dermal sensitization and emit malodorous VSCs that compromise laboratory air quality and pose inhalation hazards[5]. Standard benchtop handling is insufficient; containment must actively manage potential vapor release.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and dissolution procedures exclusively inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Self-Validation: Before opening the primary container, verify that the fume hood face velocity monitor reads between 80–100 feet per minute (fpm). A stable, positive reading validates the adequate containment of potential VSCs[5].

  • PPE Selection: Utilize double-layered nitrile gloves, a splash-resistant lab coat, and chemical safety goggles. The double-gloving technique is critical because solvated organosulfurs can permeate single-layer elastomers during prolonged exposure.

  • Solubilization: Dissolve the solid compound in compatible aprotic or polar organic solvents (e.g., DMSO, DMF, or ethanol)[2][3].

    • Causality: Avoid using strong oxidizing agents or highly acidic solutions during initial preparation, as these can trigger uncontrolled exothermic degradation or the rapid evolution of H2S gas[4].

Mechanistic Disposal Workflow

The disposal of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one must adhere to strict environmental regulations. The US EPA strictly prohibits the dilution of restricted hazardous wastes as a substitute for proper chemical treatment[11]. Therefore, the waste must be chemically stabilized and segregated for specialized incineration.

G A 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (Solid/Liquid Waste) B Primary Containment & Dissolution in Compatible Solvent A->B C Chemical Oxidation (H2O2) Mitigates Volatility & Odor B->C D pH Neutralization (pH 6-8) Prevents H2S Release C->D E Segregation: Organosulfur Waste Stream D->E F High-Temperature Incineration (with Flue-Gas Desulfurization) E->F

Fig 1: Step-by-step chemical deactivation and disposal workflow for organosulfur waste.

Step-by-Step Waste Deactivation and Disposal Plan

To ensure environmental compliance and laboratory safety, execute the following self-validating disposal protocol prior to waste collection:

  • Chemical Quenching (Oxidation):

    • Causality: Converting the reactive sulfanyl group into a more stable sulfonate or sulfate drastically reduces the vapor pressure and malodor of the waste, preventing exposure incidents during transit and storage[5][12].

    • Action: Transfer the dissolved waste into a secondary containment vessel submerged in an ice bath. Slowly add a mild oxidant (e.g., 3-5% aqueous hydrogen peroxide) under continuous magnetic stirring.

    • Self-Validation: Monitor the reaction temperature continuously. The quenching process is validated as complete when the dropwise addition of the oxidant no longer produces an exothermic temperature spike, indicating the total conversion of the sulfanyl moieties.

  • pH Neutralization:

    • Causality: Acidic conditions protonate the sulfur atom, driving the chemical equilibrium toward the release of highly toxic H2S gas. Conversely, highly alkaline conditions can cause unwanted thiohydantoin ring hydrolysis[7][10].

    • Action: Carefully titrate the quenched mixture using 1M NaOH or 1M HCl until the pH stabilizes.

    • Self-Validation: Use a calibrated pH probe to confirm and document that the final solution rests strictly between pH 6.0 and 8.0[10].

  • Waste Segregation & Labeling:

    • Transfer the neutralized solution into a high-density polyethylene (HDPE) or PTFE hazardous waste carboy.

    • Label the container explicitly as "Hazardous Waste: Organosulfur Compounds (Non-Halogenated)" or "Halogenated" if chlorinated solvents were utilized.

    • Critical Warning: Never mix this waste stream with heavy metal solutions (e.g., mercury, lead, or silver). Organosulfurs can react with heavy metals to precipitate highly insoluble, toxic metal sulfides that severely complicate the incineration process[8].

  • Terminal Destruction:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department to route the sealed containers to a licensed commercial incinerator. The facility must utilize high-temperature incineration equipped with flue-gas desulfurization (FGD) scrubbers to safely capture and neutralize the sulfur oxides (SOx) and nitrogen oxides (NOx) generated during the combustion of the thiohydantoin ring[4][9].

References

  • Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity Source: ResearchGate URL:[Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives Source: Chemical Review and Letters URL:[Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities Source: ResearchGate URL:[Link]

  • Operational Characteristics of Effective Removal of H2S and NH3 Waste Gases by Activated Carbon Biofilter Source: National Yang Ming Chiao Tung University (NYCU) URL:[Link]

  • Evaluating Sampling Materials for Atmospheric Volatile Organosulfur Compounds Measurement Source: MDPI Atmosphere URL:[Link]

  • Land Disposal Restrictions for Third Third Scheduled Wastes, Part 1 Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Molecular Characterization of Organosulfur and Organonitrogen Compounds via UHPLC-Q-Orbitrap MS/MS Source: ACS Publications URL:[Link]

  • 3 Waste Treatment and Disposal Source: National Academic Digital Library of Ethiopia URL:[Link]

  • phenyl mercuric acetate: Topics by Science.gov Source: Science.gov URL:[Link]

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Handling

Personal protective equipment for handling 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

As a Senior Application Scientist, I approach the handling of specialized research chemicals not just as a compliance exercise, but as a critical component of experimental integrity and personnel safety. The compound 1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized research chemicals not just as a compliance exercise, but as a critical component of experimental integrity and personnel safety.

The compound 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 853723-93-0) is a functionalized thiohydantoin derivative. In drug discovery and medicinal chemistry, thiohydantoin scaffolds are highly valued for their biological activity, but their unique physicochemical properties demand rigorous, causality-driven handling protocols.

Here is the comprehensive operational and safety guide for handling this compound.

Physicochemical Hazard Rationale

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities[1]:

  • Cycloheptyl Moiety: This large, non-polar ring imparts significant lipophilicity (high LogP) to the molecule. Highly lipophilic compounds can easily partition into the stratum corneum, significantly increasing the risk of rapid dermal absorption. This directly drives the H312 (Harmful in contact with skin) hazard classification.

  • Sulfanyl (Mercapto) Group (-SH / =S): The reactive sulfur center can act as a respiratory irritant and systemic toxin if aerosolized particles are inhaled, driving the H332 (Harmful if inhaled) and H302 (Harmful if swallowed) classifications. Furthermore, this group is prone to oxidation into disulfides if left exposed to ambient air, which compromises experimental reproducibility.

Understanding these mechanisms is critical: your Personal Protective Equipment (PPE) is not just shielding you from the chemical; it is also shielding the chemical from oxidative and enzymatic degradation.

Personal Protective Equipment (PPE) Matrix

In accordance with[2], PPE must be selected based on a rigorous hazard assessment. The following matrix outlines the mandatory PPE for handling this thiohydantoin derivative, summarizing the quantitative and qualitative requirements.

Protection ZoneRequired PPE SpecificationScientific & Operational Causality
Hands Double-layered Nitrile gloves (min 0.11mm thickness).DMSO is the standard solvent for this compound. DMSO acts as a rapid transdermal carrier. If a splash occurs, the outer glove must be immediately discarded to prevent the solvent from carrying the lipophilic compound through the skin barrier.
Eyes/Face ANSI Z87.1 compliant splash goggles.Protects the ocular mucosa from micro-dust aerosolization that occurs due to static cling when transferring the dry powder.
Respiratory N95/FFP3 particulate respirator (if handled outside a hood).Mitigates the H332 inhalation risk. The fine crystalline powder can easily become airborne during spatula transfer.
Body Flame-retardant (FR), fluid-resistant lab coat.Provides a physical barrier against spills. Must be fully buttoned to prevent accumulation of static dust on personal clothing.

Operational Workflow: Stock Solution Preparation

Every protocol must be a self-validating system. When preparing a standard 10 mM in vitro assay stock solution, follow this step-by-step methodology to ensure both safety and chemical integrity.

Step 1: Environmental Setup

  • Conduct all dry powder handling inside a certified Class II Type A2 biological safety cabinet or a dedicated powder-dispensing fume hood[3].

  • Validation: Verify the inward face velocity is between 80–100 feet per minute (fpm) before opening the chemical vial.

Step 2: Static-Free Weighing

  • The lipophilic cycloheptyl group generates significant static electricity. Use an anti-static ionizer gun on the weigh boat prior to dispensing.

  • Weigh the required mass (e.g., 2.12 mg for 1 mL of 10 mM stock, based on MW: 212.31 g/mol ) using a grounded micro-spatula.

Step 3: Solubilization and Transfer

  • Transfer the powder to an amber glass vial (to prevent potential UV-induced degradation of the thiohydantoin core).

  • Add anhydrous Dimethyl Sulfoxide (DMSO).

  • Validation: Vortex for 30 seconds, then sonicate in a water bath at room temperature for 2 minutes. Visually inspect against a light source to ensure complete dissolution (no micro-crystals remaining).

Step 4: Inert Sealing (Critical Step)

  • Purge the headspace of the vial with a gentle stream of dry Argon or Nitrogen gas for 10 seconds.

  • Causality: This displaces ambient oxygen, preventing the sulfanyl group from oxidizing into unwanted disulfide dimers during storage. Cap tightly and store at -20°C.

Chemical Handling and Decontamination Workflow

The following DOT diagram maps the logical progression of handling, spill management, and disposal.

G Start 1-Cycloheptyl-2-sulfanyl-4,5-dihydro -1H-imidazol-5-one (Solid) PPE Don PPE: Nitrile Gloves, FR Lab Coat, Safety Goggles, N95 Mask Start->PPE Weighing Weighing in Powder Dispensing Hood PPE->Weighing Dissolution Dissolution in DMSO (Amber Glass Vial) Weighing->Dissolution Spill Spill Event Detected? Dissolution->Spill Decon Decontaminate with 10% Sodium Hypochlorite Spill->Decon Yes Storage Argon Purge & Store Stock at -20°C Spill->Storage No Waste Dispose as Sulfur-Containing Organic Waste Decon->Waste Storage->Waste Post-Assay Disposal

Fig 1. Safe handling, operational, and decontamination workflow for 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one.

Spill Management and Disposal Plan

In the event of a spill, standard organic solvent cleanup is insufficient due to the reactive sulfur chemistry.

Decontamination Protocol:

  • Containment: Isolate the spill area. If dissolved in DMSO, immediately cover with an absorbent inert material (e.g., vermiculite or sand) to prevent spreading.

  • Chemical Neutralization: Treat the contaminated surface with a 10% Sodium Hypochlorite (bleach) solution.

    • Causality: The mild oxidant will rapidly oxidize the reactive sulfanyl group into a highly water-soluble, non-volatile sulfonate derivative, neutralizing the toxicity and the characteristic sulfur odor.

  • Wipe Down: Allow the bleach to sit for 5 minutes, then wipe the area with absorbent pads soaked in 70% ethanol to remove residual organics.

Disposal Plan: Do not mix this compound with standard non-halogenated waste. Because it contains a sulfur atom, incineration of this waste produces sulfur oxides (SOx). It must be strictly segregated into Sulfur-Containing Organic Waste containers and labeled with its full chemical name and CAS number (853723-93-0) to ensure compliance with environmental protection regulations[3].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

Sources

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